1-(4-Bromophenyl)cyclopentanecarboxylic acid
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMMAIHRMKFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356498 | |
| Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143328-24-9 | |
| Record name | 1-(4-Bromophenyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(4-Bromophenyl)cyclopentanecarboxylic acid CAS number
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid (CAS: 143328-24-9)
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its physicochemical properties, outlines a robust and high-yield synthetic protocol with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile building block and potential pharmacophore in drug development, drawing comparisons with structurally similar analogs. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this valuable compound.
Compound Identification and Physicochemical Properties
This compound is an aromatic carboxylic acid derivative characterized by a cyclopentane ring and a bromine atom at the para-position of the phenyl group.[1] These structural features, combining the steric bulk of the alicyclic ring and the electronic effects of the halogen, make it a valuable precursor in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 143328-24-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4][7] |
| Molecular Weight | 269.13 g/mol | [1][2][3][4] |
| InChI Key | UALMMAIHRMKFCW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [7] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Solid | |
| Purity | Typically ≥95-98% | [2][5] |
| Storage | Sealed in a dry, room temperature environment | [3] |
| pKa (Predicted) | ~4.2 | The electron-withdrawing nature of the phenyl ring and bromine influences the acidity of the carboxylic acid group.[1] |
| XlogP (Predicted) | 3.5 | Indicates moderate lipophilicity.[7] |
Synthesis and Mechanistic Insights
The most prevalent and high-yielding method for the preparation of this compound is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile.
Recommended Synthetic Protocol
This protocol is based on a documented procedure that reports a high yield of 95%.[8]
Reaction: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
Reagents:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2)
-
Sulfuric acid (H₂SO₄)
-
Deionized Water
Procedure:
-
Combine 1-(4-Bromophenyl)cyclopentanecarbonitrile, water, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 120°C.
-
Maintain the temperature and stir the mixture vigorously for approximately 18 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Pour the cooled mixture into a beaker of ice water to ensure complete precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold deionized water to remove any residual acid.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dry the final product under a vacuum to yield this compound as a solid.
Mechanistic Rationale
The choice of strong acid (sulfuric acid) is critical for this transformation. The mechanism proceeds via the following steps:
-
Protonation: The nitrogen atom of the nitrile group is protonated by the strong acid. This enhances the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbon atom.
-
Tautomerization: The resulting intermediate undergoes tautomerization to form a primary amide.
-
Further Hydrolysis: Under the harsh acidic and high-temperature conditions, the amide is further hydrolyzed. The carbonyl carbon is protonated, followed by nucleophilic attack by water, ultimately leading to the elimination of an ammonium ion (NH₄⁺) and the formation of the final carboxylic acid product.
The 18-hour reaction time at an elevated temperature ensures the complete conversion of both the nitrile to the intermediate amide and the subsequent hydrolysis of the amide to the carboxylic acid.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex, biologically active molecules.[1] Its structure contains key features that are attractive for drug design.
-
Potential Pharmacophore: The molecule's distinct structural components can serve as a pharmacophore. The bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the carboxylic acid group is a classic hydrogen bond donor and acceptor.[1] This allows it to bind to molecular targets like enzymes or receptors.[1]
-
Versatile Intermediate: The bromine atom is a versatile handle for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The carboxylic acid can be readily converted into esters, amides, or reduced to alcohols, providing a gateway to a wide range of derivatives.
-
Reported Biological Activities: Studies on derivatives and related structures have indicated potential antibacterial and anti-inflammatory activities.[1] For instance, a study demonstrated significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli at a concentration of 50 µg/mL.[1] Furthermore, its structural motif is found in compounds investigated as leukotriene B4 antagonists, which have applications in treating inflammatory diseases like arthritis.[9]
Role as a Chemical Scaffold
Caption: Synthetic utility of this compound as a scaffold.
Comparative Analysis with Structural Analogs
The properties of the parent compound can be fine-tuned by replacing the bromine atom with other halogens, which alters molecular weight, lipophilicity, and electronic properties.
Table 3: Comparison of Halogenated Phenylcyclopentanecarboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences & Applications |
| 1-(4-Bromophenyl)- | C₁₂H₁₃BrO₂ | 269.13 | Serves as a versatile intermediate for cross-coupling reactions. Used in the synthesis of specialty chemicals and potential therapeutics.[1] |
| 1-(4-Chlorophenyl)- | C₁₂H₁₃ClO₂ | 224.69 | Lower molecular weight and altered lipophilicity compared to the bromo analog.[1] Has been used in the synthesis of intermediates for antihypertensive agents.[1] |
| 1-(4-Fluorophenyl)- | C₁₂H₁₃FO₂ | 208.23 | Fluorine's high electronegativity increases the acidity of the carboxylic acid (lower pKa), enhancing its reactivity in nucleophilic acyl substitutions.[1] |
Safety, Handling, and Storage
As a research chemical, proper handling is essential. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification: While some sources state no known hazards, it is prudent to treat it as a potential irritant.[10] Standard SDS classifications for similar carboxylic acids include skin irritation, serious eye irritation, and potential respiratory irritation.[11]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[13]
-
Eye Contact: Immediately rinse eyes with pure water for at least 15 minutes.[13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
-
-
Handling and Storage:
-
Disposal: Dispose of as special waste through a licensed disposal company, in accordance with local, regional, and national regulations.[10]
Conclusion
This compound (CAS: 143328-24-9) is a compound of significant utility in modern organic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable intermediate. Researchers and drug development professionals can leverage this molecule as a scaffold to generate novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and anti-bacterial agents. Adherence to established safety protocols is crucial to ensure its responsible use in the laboratory.
References
- 1-(4-bromophenyl)cyclopentane-1-carboxylic Acid - Suzhou Aobai Pharmaceutical. (URL: [Link])
- 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET - AFG Bioscience. (URL: [Link])
- This compound (C12H13BrO2) - PubChemLite. (URL: [Link])
- Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid - PrepChem.com. (URL: [Link])
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling - MDPI. (URL: [Link])
- Synthetic routes to cyclopentanecarboxylic acid derivatives - Google P
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Deriv
- (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist - PubMed. (URL: [Link])
- Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed. (URL: [Link])
- Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem. (URL: [Link])
- Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Eco-Vector Journals Portal. (URL: [Link])
- Preparation of 1, 4-cyclohexadiene-1-carboxylic acid - Google P
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- 1. benchchem.com [benchchem.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-(4-Bromophenyl)cyclopentane-1-carboxylicacid , 98% , 143328-24-9 - CookeChem [cookechem.com]
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- 7. PubChemLite - this compound (C12H13BrO2) [pubchemlite.lcsb.uni.lu]
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- 9. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. afgsci.com [afgsci.com]
- 11. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-(4-Bromophenyl)cyclopentanecarboxylic acid, a halogenated aromatic carboxylic acid, presents a chemical scaffold of significant interest in the realms of medicinal chemistry and organic synthesis. Its structural amalgamation of a rigid cyclopentyl ring, a versatile bromophenyl moiety, and a reactive carboxylic acid group makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1] This guide provides a comprehensive analysis of its physicochemical properties, offering insights into its behavior in various chemical and biological systems, and establishes standardized protocols for its characterization. Understanding these fundamental properties is paramount for its effective utilization in drug design, process development, and synthetic chemistry.
Molecular and Physicochemical Identity
A thorough understanding of the fundamental molecular and physicochemical properties of a compound is the bedrock of its application in research and development. This section delineates the key identifiers and characteristics of this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 143328-24-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][4] |
| Molecular Weight | 269.13 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar organic acids |
| Melting Point | Data not available in the public domain. | N/A |
| Boiling Point | Predicted: 380.8 ± 35.0 °C | N/A |
| Solubility | Low solubility in water; Soluble in Dimethyl Sulfoxide (DMSO).[1] | N/A |
| pKa (Predicted) | ~4.2 | [1] |
Expert Insight: The predicted pKa of approximately 4.2, which is influenced by the electron-withdrawing nature of the bromine atom on the phenyl ring, suggests that this compound is a weak acid.[1] This acidity is a critical parameter in drug development, as it governs the compound's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The low aqueous solubility is a common characteristic of aromatic carboxylic acids of this size and necessitates the use of organic co-solvents or formulation strategies for biological testing.
Synthesis and Purification
The reliable synthesis of this compound is crucial for its application. The primary route involves the hydrolysis of the corresponding nitrile precursor.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
Objective: To synthesize this compound via the acid-catalyzed hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile.
Materials:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), concentrated or 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-Bromophenyl)cyclopentanecarbonitrile.
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water. The ratio of acid to water should be optimized, but a common starting point is a 1:1 or 2:1 mixture by volume.
-
Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture over crushed ice.
-
The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration. If not, proceed with liquid-liquid extraction.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
-
Purification:
-
To separate the carboxylic acid from any unreacted nitrile or neutral byproducts, extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous basic layer as its sodium salt.
-
Separate the aqueous layer and acidify it with concentrated or 1M HCl until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the purified this compound under vacuum.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Acid Catalysis: The strong acid (H₂SO₄) protonates the nitrogen of the nitrile group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Reflux Conditions: The hydrolysis of nitriles is often slow at room temperature. Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Aqueous Work-up and Extraction: The initial quenching with ice serves to dilute the strong acid and cool the mixture. The subsequent extraction with an organic solvent separates the product from the aqueous acid.
-
Base Extraction for Purification: The use of sodium bicarbonate to form the carboxylate salt is a classic and effective method to separate acidic compounds from neutral or basic impurities. Subsequent acidification regenerates the pure carboxylic acid.
Spectroscopic and Chromatographic Characterization
Due to the limited availability of publicly accessible experimental spectra for this compound, this section provides an expert prediction of the expected spectral characteristics based on the known properties of its constituent functional groups. These predictions serve as a guide for researchers in their analytical characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom will appear as one doublet, and the protons meta to the bromine atom will appear as another, each integrating to 2H. The coupling constant between these adjacent protons will be in the range of 8-9 Hz, characteristic of ortho coupling on a benzene ring.
-
Cyclopentyl Protons (-CH₂-): A series of multiplets are expected in the aliphatic region (typically δ 1.5-3.0 ppm) corresponding to the eight protons of the cyclopentyl ring. Due to the substitution at the C1 position, these protons are not all chemically equivalent, leading to complex splitting patterns.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm). The broadness is due to hydrogen bonding and chemical exchange. This peak may not always be observed, especially in the presence of water.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around δ 175-185 ppm.
-
Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 120-150 ppm). One signal for the carbon attached to the bromine (ipso-carbon), one for the carbon attached to the cyclopentyl group (ipso-carbon), and two signals for the four CH carbons.
-
Quaternary Cyclopentyl Carbon (-C-): A signal for the C1 carbon of the cyclopentyl ring, which is attached to both the phenyl group and the carboxylic acid, is expected around δ 40-60 ppm.
-
Cyclopentyl Carbons (-CH₂-): Two or more signals are expected in the aliphatic region (δ 20-40 ppm) for the four CH₂ groups of the cyclopentyl ring.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the region of 1210-1320 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 268 and 270 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopentyl ring.
Stability and Storage
This compound is expected to be a stable solid under standard laboratory conditions. However, as with most organic compounds, it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, it is advisable to keep it in a tightly sealed container to prevent moisture absorption.
Applications in Research and Development
The primary utility of this compound lies in its role as a versatile building block in organic synthesis.[1]
-
Pharmaceutical Intermediate: The presence of the carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromo-substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. This makes it a valuable precursor for the synthesis of novel drug candidates.
-
Medicinal Chemistry: The compound itself has been noted for potential biological activities, including antibacterial and anti-inflammatory properties, making it a lead structure for further optimization.[1]
-
Materials Science: Carboxylic acid-functionalized aromatic compounds can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as monomers for the preparation of specialty polymers.
Comparative Analysis with Structural Analogs
The physicochemical properties of this compound can be better understood by comparing it with its structural analogs.
| Analog | Key Differences in Physicochemical Properties |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | The replacement of bromine with chlorine results in a lower molecular weight. Chlorine is also less electron-withdrawing than bromine, which may slightly decrease the acidity of the carboxylic acid. |
| 1-(4-Fluorophenyl)cyclopentanecarboxylic acid | Fluorine is the most electronegative halogen, leading to a significant increase in the acidity of the carboxylic acid (predicted pKa ~3.5) compared to the bromo-analog.[1] |
| 1-Phenylcyclopentanecarboxylic acid | The absence of the bromo substituent makes this compound less acidic and provides a different reactivity profile, as it lacks the handle for cross-coupling reactions. |
| 1-(4-Bromophenyl)cyclohexanecarboxylic acid | The larger cyclohexane ring may lead to different conformational preferences and steric environments around the carboxylic acid, potentially influencing its reactivity and biological interactions. |
Conclusion
References
- This compound | 143328-24-9 | Benchchem. (URL not available)
- 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid - BLDpharm. (URL not available)
- CAS 143328-24-9 this compound - Alfa Chemistry. (URL not available)
- 143328-24-9 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid AKSci V3246. (URL not available)
Sources
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction: Strategic Importance in Medicinal Chemistry
1-(4-Bromophenyl)cyclopentanecarboxylic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate and structural motif in the landscape of modern organic synthesis and drug discovery.[1] Its unique combination of a rigid cyclopentane scaffold, a functionalizable bromophenyl group, and a versatile carboxylic acid handle makes it a valuable building block for creating complex molecular architectures.[1] The presence of the bromine atom at the para-position offers a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can engage in vital interactions like hydrogen bonding with biological targets.[1] This guide provides an in-depth analysis of its molecular structure, proven synthetic methodologies, comprehensive characterization, and its applications, offering researchers and drug development professionals a foundational understanding of this important compound.
Part 1: Molecular Structure and Physicochemical Properties
The molecular structure of this compound is defined by three key components: a five-membered cyclopentane ring, a phenyl (aromatic) ring substituted with a bromine atom, and a carboxylic acid group. The quaternary carbon atom, where both the phenyl ring and the carboxylic acid are attached to the cyclopentane ring, is a notable feature, imparting significant steric bulk.
The bromophenyl group's electronic properties and the carboxylic acid's capacity for ionic and hydrogen bond interactions are critical determinants of the molecule's overall reactivity and potential biological activity.[1]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C12H13BrO2 | [1][2][3][4] |
| Molecular Weight | 269.13 g/mol | [1][3][4][5] |
| CAS Number | 143328-24-9 | [1][3][4][6] |
| Appearance | White powder | [7] |
| InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N | [2] |
| SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [2] |
Table 1: Core physicochemical properties of this compound.
The structure combines the steric influence of the cyclopentane ring with the electronic effects of the bromine substituent, which influences both its reactivity and physical properties.[1] For instance, compared to its fluorine-substituted analog, the bromine atom results in a higher molecular weight and different lipophilicity, which are key parameters in drug design.[1]
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a nitrile intermediate followed by its hydrolysis. This method is advantageous as it builds the core structure efficiently from readily available starting materials.
Step 1: Synthesis of 1-(4-bromophenyl)cyclopentanecarbonitrile
A common and robust method for creating the crucial carbon-carbon bond is through the alkylation of a substituted phenylacetonitrile.
-
Reaction: 4-Bromophenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as aqueous sodium hydroxide, and a phase-transfer catalyst or a solvent like DMSO.
-
Causality: The base deprotonates the carbon alpha to the nitrile group, forming a carbanion. This nucleophile then attacks one end of the 1,4-dibromobutane. A second intramolecular alkylation reaction then occurs, forming the cyclopentane ring. The use of DMSO helps to solvate the reactants and facilitate the reaction.[8]
Step 2: Hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile
The nitrile group is a stable precursor to a carboxylic acid and can be converted via hydrolysis.[9][10][11]
-
Reaction: The 1-(4-bromophenyl)cyclopentanecarbonitrile intermediate is heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[11][12]
-
Mechanism:
-
The nitrogen atom of the nitrile is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.[9][10]
-
A water molecule, acting as a nucleophile, attacks the electrophilic carbon.[9][10][13]
-
A series of proton transfers and tautomerization steps convert the initial adduct into a more stable amide intermediate.[9][10]
-
The amide then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium salt.[9][10]
-
-
Self-Validation: The reaction is driven to completion by the stability of the final products. Upon cooling and neutralization, the carboxylic acid, being a solid, will often precipitate from the aqueous solution, allowing for straightforward isolation by filtration. The purity can then be confirmed using the analytical methods described in the next section.
Alternative Synthesis: Grignard Reagent Carboxylation
An alternative, though sometimes more complex, route involves the use of a Grignard reagent.[14][15]
-
Grignard Formation: 1,4-dibromobenzene can be selectively converted into a Grignard reagent, 4-bromophenylmagnesium bromide, by reacting it with magnesium metal in an ether solvent.[16]
-
Nucleophilic Addition: This Grignard reagent is then reacted with cyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone to form a tertiary alcohol after acidic workup.[16][17][18]
-
Conversion to Carboxylic Acid: This pathway is less direct for the target molecule and is more suited for creating alcohols. Converting the resulting tertiary alcohol to the desired carboxylic acid would require additional, non-trivial synthetic steps. Therefore, the nitrile hydrolysis route is generally preferred for its efficiency.
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile intermediate.
Part 3: Spectroscopic and Analytical Characterization
To ensure the identity and purity of synthesized this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, creating a self-validating analytical system.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups.
-
O-H Stretch: A very broad and characteristic absorption is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[19]
-
C=O Stretch: A strong, sharp absorption peak will appear between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded forms, this peak is typically centered around 1710 cm⁻¹.[19]
-
C=C Stretch: Aromatic ring stretching will produce moderate peaks around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A singlet, often broad, appearing far downfield, typically around 12 ppm. This signal will disappear upon shaking the sample with D₂O.[19]
-
Aromatic Protons (-C₆H₄-): The para-substituted phenyl ring will show a characteristic pattern. Two doublets are expected in the aromatic region (approx. 7.0-7.8 ppm), with each integrating to 2 protons.
-
Cyclopentane Protons (-C₅H₈-): The eight protons on the cyclopentane ring will appear as complex multiplets in the aliphatic region (typically 1.5-2.5 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 165-185 ppm for carboxylic acids.[19]
-
Aromatic Carbons: Four distinct signals are expected for the para-substituted ring in the 120-150 ppm range. The carbon attached to the bromine (C-Br) will be shifted relative to the others.
-
Quaternary Carbon: The carbon of the cyclopentane ring attached to both the phenyl group and the carboxylic acid will appear as a unique signal.
-
Cyclopentane Carbons: Signals for the other CH₂ groups of the cyclopentane ring will be found in the aliphatic region (approx. 20-40 ppm).
-
Mass Spectrometry (MS): MS confirms the molecular weight and can reveal fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Therefore, peaks should be observed at m/z = 268 and m/z = 270.
-
Fragmentation: A common fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) or the cleavage of the C-C bond to form an acylium ion.[20]
Part 4: Applications in Drug Discovery and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but is a highly valued precursor and building block in the synthesis of biologically active compounds.[1]
-
Scaffold for Complex Molecules: The compound provides a rigid and well-defined three-dimensional structure that can be elaborated upon. The cyclopentane ring serves as a non-aromatic spacer, while the bromophenyl group acts as a versatile handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold.
-
Precursor for Anti-inflammatory Agents: Derivatives of phenyl-cyclopentane carboxylic acids have been investigated for their therapeutic potential. For example, related structures have been synthesized and evaluated as potent and selective antagonists of the leukotriene B4 receptor, which is implicated in inflammatory responses such as arthritis.[21]
-
Intermediate in Antibacterial Research: The bromophenyl moiety is a common feature in compounds designed to combat drug-resistant bacteria. For instance, N-(4-bromophenyl) containing structures have been synthesized and tested for their activity against clinically isolated resistant strains like MRSA and A. baumannii.[22] The bromine atom can participate in halogen bonding or serve as a synthetic handle to append other pharmacophoric groups.
The utility of this molecule lies in its ability to be a starting point for creating libraries of related compounds, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.[1]
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1-(4-Bromophenyl)cyclopentanecarboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction
This compound is a valuable substituted cycloalkane carboxylic acid that serves as a key intermediate and building block in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold, combined with the synthetically versatile bromophenyl group, makes it an attractive moiety for designing novel therapeutic agents. The bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, enabling the exploration of a broad chemical space in lead optimization campaigns.
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of the most prominent synthesis pathway, provide detailed, field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs. This document is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that suggest the most viable synthetic pathways. The most apparent disconnection is at the C-C bond between the cyclopentyl ring and the carboxyl group, which points to a nitrile precursor. A second disconnection can be envisioned between the phenyl ring and the cyclopentyl core, suggesting an organometallic approach.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights the most common and efficient pathway, which proceeds through a nitrile intermediate formed via the cycloalkylation of a substituted phenylacetonitrile.
Primary Synthesis Pathway: Cycloalkylation and Subsequent Hydrolysis
This robust two-step pathway is the most widely reported and scalable method for synthesizing the target compound. It begins with the formation of a five-membered ring by alkylating 4-bromophenylacetonitrile with 1,4-dibromobutane, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis
The key transformation in this step is the C-alkylation of 4-bromophenylacetonitrile. The methylene protons adjacent to both the phenyl ring and the nitrile group are acidic and can be deprotonated by a strong base to form a stabilized carbanion. This carbanion then acts as a nucleophile, reacting with 1,4-dibromobutane in a sequential intramolecular alkylation to form the cyclopentyl ring.[1]
To overcome the challenge of bringing the aqueous base (like NaOH) and the organic-soluble reactants together, this reaction is ideally performed under phase-transfer catalysis (PTC) conditions.[2][3] A phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride or tetrabutylammonium bromide, facilitates the transfer of the hydroxide anion into the organic phase or, more commonly, transports the deprotonated carbanion from the organic phase to the interface to react.[4][5] This methodology avoids the need for expensive, anhydrous, and hazardous reagents like sodium amide or metal hydrides.[6]
Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.
Detailed Experimental Protocol: 1-(4-Bromophenyl)cyclopentanecarbonitrile
Materials:
-
4-Bromophenylacetonitrile (1.0 equiv)[7]
-
1,4-Dibromobutane (1.2 equiv)[8]
-
50% (w/w) Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Toluene
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromophenylacetonitrile, toluene, and tetrabutylammonium bromide.
-
Begin vigorous stirring to ensure good mixing between the phases.
-
Slowly add the 50% aqueous sodium hydroxide solution to the flask. An exotherm may be observed.
-
Add 1,4-dibromobutane dropwise over 30 minutes, maintaining the internal temperature below 60°C. A similar procedure for phenylacetonitrile is well-documented and serves as an excellent reference.[9]
-
After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the mixture to room temperature and dilute with water and toluene.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 1-(4-bromophenyl)cyclopentanecarbonitrile[10][11] can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
The conversion of the nitrile intermediate to the final carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions.[12] Basic hydrolysis is often preferred as it is less prone to side reactions and is typically higher yielding for this class of compounds. The reaction proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification in the final workup step yields the desired carboxylic acid.[13]
Caption: General Mechanism for Basic Hydrolysis of a Nitrile.
Detailed Experimental Protocol: this compound
Materials:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile (1.0 equiv)
-
Ethylene Glycol
-
Potassium Hydroxide (KOH) (5.0 equiv)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 1-(4-bromophenyl)cyclopentanecarbonitrile in ethylene glycol.
-
Add potassium hydroxide pellets and water to the mixture.
-
Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 8-12 hours. The reaction can be monitored by TLC by spotting a sample from the reaction, acidifying it, and checking for the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Carefully acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the product from the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.[14]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Alternative Pathway: Grignard Reagent Approach
Conceptually, an alternative synthesis involves the use of a Grignard reagent. This pathway would begin with the formation of 4-bromophenylmagnesium bromide from 1,4-dibromobenzene. However, a direct reaction with a standard cyclopentanone would yield a tertiary alcohol, not the desired carboxylic acid.[15][16] A more plausible, albeit longer, route would involve reacting the Grignard reagent with cyclopentanone to form 1-(4-bromophenyl)cyclopentanol.[17] This alcohol would then require oxidation and further functional group manipulation to install the carboxylic acid, making the overall sequence less efficient than the nitrile alkylation pathway. Therefore, the nitrile pathway remains the superior choice for both laboratory and potential scale-up synthesis.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Nitrile Cycloalkylation & Hydrolysis | Pathway 2: Grignard Approach (Conceptual) |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | 2 | 3+ |
| Starting Materials | 4-Bromophenylacetonitrile, 1,4-dibromobutane | 1,4-Dibromobenzene, Cyclopentanone |
| Key Reagents | Phase-transfer catalyst, NaOH/KOH | Magnesium, Oxidizing agents |
| Scalability | High; PTC is industrially proven.[6] | Moderate; Grignard reactions require strict anhydrous conditions. |
| Safety/Handling | Uses concentrated base; 1,4-dibromobutane is an alkylating agent. | Requires handling of reactive organometallics and potentially pyrophoric magnesium. |
| Efficiency | High; Convergent and direct. | Lower; More steps and functional group interconversions required. |
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through a two-step sequence involving the phase-transfer catalyzed cycloalkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane, followed by the basic hydrolysis of the resulting nitrile intermediate. This pathway is robust, scalable, and utilizes well-established chemical transformations that provide high yields of the target compound. The use of phase-transfer catalysis in the key ring-forming step represents a green and efficient choice, avoiding harsh and hazardous reagents. While alternative organometallic routes are conceivable, they are less direct and present greater synthetic challenges, making the nitrile alkylation strategy the recommended method for the preparation of this valuable synthetic intermediate.
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discovery of 1-(4-Bromophenyl)cyclopentanecarboxylic acid
An In-depth Technical Guide on the Synthesis and Utility of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
This compound is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique structure, which combines a bulky cyclopentane ring with the reactive handles of a bromophenyl group and a carboxylic acid, makes it a versatile precursor for the development of more complex molecules and potential therapeutic agents.[1] This guide provides a comprehensive technical overview of this compound, focusing on its primary synthesis route, reaction mechanism, chemical reactivity, and applications in drug discovery. Detailed experimental protocols, mechanistic diagrams, and comparative data are presented to offer researchers and drug development professionals a practical and in-depth resource.
Compound Profile and Significance
Introduction
This compound, with CAS Number 143328-24-9, is a crystalline solid at room temperature.[2] Its structure is characterized by a cyclopentanecarboxylic acid core where the C1 position is substituted with a 4-bromophenyl group.[1] This substitution imparts specific steric and electronic properties that influence its reactivity and biological activity. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the carboxylic acid moiety can participate in hydrogen bonding, ionic interactions, or be converted into other functional groups.[1] These features make it a valuable intermediate in the synthesis of novel organic compounds.[1]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value | Source(s) |
| CAS Number | 143328-24-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3][4][6] |
| Molecular Weight | 269.13 g/mol | [1][2][3][4] |
| InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [6] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature | [2] |
Spectroscopic Characterization
While specific spectra for this exact compound require direct experimental acquisition, its structure allows for the confident prediction of key spectroscopic features based on well-established principles of NMR and IR spectroscopy for carboxylic acids.[7]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~12 δ (singlet) | Highly deshielded proton due to the electronegativity of the adjacent oxygen atoms; signal may be broad and its position is concentration-dependent.[7] |
| Aromatic Protons (-C₆H₄-) | ~7.0-7.6 δ (multiplets) | Protons on the phenyl ring, split into two doublets characteristic of a 1,4-disubstituted pattern. | |
| Cyclopentane Protons (-C₅H₈-) | ~1.5-2.8 δ (multiplets) | Aliphatic protons on the cyclopentane ring. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~165-185 δ | Characteristic downfield shift for a carboxylic acid carbon.[7] |
| Aromatic Carbons (-C₆H₄-) | ~120-140 δ | Signals for the six carbons of the phenyl ring, including the carbon bearing the bromine atom. | |
| Quaternary Carbon (C-Ar) | ~45-55 δ | The sp³ carbon of the cyclopentane ring attached to the phenyl group. | |
| Cyclopentane Carbons (-C₅H₈-) | ~25-40 δ | Aliphatic carbons of the cyclopentane ring. | |
| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7] |
| C=O Stretch | ~1710 cm⁻¹ | Strong absorption typical for a hydrogen-bonded (dimeric) carboxylic acid.[7] | |
| C-Br Stretch | ~500-600 cm⁻¹ | Absorption in the fingerprint region indicating the presence of a bromo-aromatic group. |
Significance in Medicinal Chemistry
The structural motifs within this compound are of significant interest in drug design. The cyclopentane ring acts as a rigid scaffold that can orient substituents in a defined three-dimensional space, which is crucial for binding to biological targets like enzymes or receptors.[1] The bromophenyl group serves as a key site for modification, allowing for the exploration of structure-activity relationships (SAR) through reactions like Suzuki-Miyaura cross-coupling.[8] This enables the synthesis of a library of derivatives with varied substituents, a common strategy in lead optimization. The compound serves as a precursor for various biologically active molecules, highlighting its importance in drug development pipelines.[1]
Core Synthesis Pathway: Hydrolysis of a Nitrile Precursor
Overview of the Primary Synthetic Route
The most widely documented and efficient synthesis of this compound is achieved through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile.[1] A study by Dow et al. (2018) reported this method achieving a high yield of 95%.[3] This transformation is robust and proceeds under relatively straightforward conditions.
Reaction Mechanism
The hydrolysis of the nitrile proceeds via a two-step mechanism under strong acidic conditions:[1]
-
Protonation of the Nitrile: The lone pair of the nitrile nitrogen is protonated by the strong acid (sulfuric acid), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon. This is followed by a series of proton transfers and tautomerization steps, ultimately leading to the formation of the carboxylic acid and ammonium sulfate as a byproduct.
Detailed Experimental Protocol
The following protocol is adapted from the procedure reported by Dow et al. (2018).[3]
Materials:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Glass-lined reactor or appropriate corrosion-resistant glassware
Procedure:
-
Reaction Setup: To a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopentanecarbonitrile.
-
Addition of Acid: Carefully and slowly add concentrated sulfuric acid and water to the starting material. Caution: This addition is exothermic and should be done with appropriate cooling.
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 18-24 hours.[1][3]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a beaker containing ice water to precipitate the crude product. c. Filter the resulting solid and wash thoroughly with cold water to remove residual acid.
-
Extraction (Optional): If the product does not fully precipitate, the aqueous mixture can be extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Key Process Parameters and Optimization
| Parameter | Condition | Rationale / Impact on Yield & Purity |
| Temperature | 120 °C | Ensures a sufficient reaction rate for the hydrolysis of the stable nitrile group. Lower temperatures may lead to incomplete conversion.[1] |
| Reaction Time | 18–48 hours | Prolonged heating is necessary to drive the reaction to completion.[1] |
| Reagent | Concentrated H₂SO₄ | Acts as both a catalyst and a reagent, facilitating the protonation of the nitrile.[1] |
| Solvent | Water | Serves as the nucleophile in the hydrolysis reaction.[1] |
Challenges and Considerations
-
Corrosive Reagents: The use of concentrated sulfuric acid at high temperatures requires specialized equipment, such as glass-lined reactors, to prevent corrosion.[1]
-
Energy Intensity: The process involves prolonged heating at an elevated temperature, which can be energy-intensive and impact production costs on a larger scale.[1]
-
Byproduct Formation: Over-oxidation or side reactions could potentially lead to impurities that would necessitate additional purification steps.[1]
Chemical Reactivity and Derivative Synthesis
Overview of Functional Group Transformations
This compound is a versatile intermediate due to its two primary reactive sites: the bromine atom on the phenyl ring and the carboxylic acid group.[1] This allows for orthogonal chemical strategies to build molecular complexity.
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1-(4-Bromophenyl)cyclopentanecarboxylic acid IUPAC name and synonyms
An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction
This compound is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a stable cyclopentane ring, a reactive carboxylic acid moiety, and a bromophenyl group amenable to a wide array of chemical transformations, makes it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on the practical insights required by professionals in drug development and scientific research.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is foundational to reproducible science. This compound is known by several identifiers across chemical databases and supplier catalogs.
-
IUPAC Name: 1-(4-bromophenyl)cyclopentane-1-carboxylic acid[1][2][3]
-
Common Synonyms: this compound, ASISCHEM D50960, OTAVA-BB 1287303[1][4]
| Identifier | Value | Reference |
| CAS Number | 143328-24-9 | [4][5][6] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][4][5][6] |
| Molecular Weight | 269.13 g/mol | [2][4][5][6] |
| Canonical SMILES | C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)O | [7] |
| InChI Key | UALMMAIHRMKFCW-UHFFFAOYSA-N | [7] |
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of a compound is critical for designing synthetic routes, purification strategies, and formulation protocols. The data presented below are derived from predictive models and experimental observations.
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 380.8 ± 35.0 °C (Predicted) | [2] |
| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.26 ± 0.20 (Predicted) | [2] |
Synthesis Protocol and Mechanistic Considerations
The primary and most direct synthesis of this compound is achieved through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile.[4][5]
Expert Rationale
This transformation is a cornerstone of organic chemistry. The choice of concentrated sulfuric acid serves a dual purpose: it acts as a potent catalyst and a dehydrating agent. The mechanism begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by water, leading to the formation of an imidic acid intermediate, which subsequently tautomerizes to an amide. Under the harsh, heated conditions, the amide undergoes further hydrolysis to yield the desired carboxylic acid and an ammonium salt byproduct. The high temperature (120°C) is necessary to drive both stages of the hydrolysis to completion, particularly the hydrolysis of the relatively stable amide intermediate.
Detailed Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopentanecarbonitrile.
-
Reagent Addition: Carefully add a mixture of concentrated sulfuric acid and water.[5]
-
Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring.[5]
-
Monitoring: Maintain the reaction at this temperature for approximately 18 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting nitrile.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the acidic solution over crushed ice.
-
Extraction: The precipitated solid product is then collected by vacuum filtration. Alternatively, if the product is not a solid, the aqueous mixture can be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The collected crude product can be purified by recrystallization from an appropriate solvent system to yield the final, high-purity this compound.
Caption: Key reactive sites and synthetic transformations.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. This compound has associated hazards that must be managed with appropriate precautions.
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Source: [2] Recommended Precautions:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Source: [2] This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This compound is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined structure offers three distinct points for chemical modification: the aromatic ring, the bromine substituent, and the carboxylic acid. This tripartite reactivity, combined with a straightforward synthetic route, solidifies its role as a key intermediate for building diverse molecular libraries and developing novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is indispensable for any scientist aiming to leverage this versatile building block in their research endeavors.
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- 1-(4-bromophenyl)cyclopropanecarboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd.
- The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
- Koch, K., Melvin Jr, L. S., Reiter, L. A., et al. (1994). (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry, 37(20), 3197–3199.
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Spectroscopic Unveiling of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid: A Technical Guide
For Immediate Release
A Comprehensive Spectroscopic Analysis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and organic synthesis. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as an essential resource for scientists engaged in the identification, characterization, and quality control of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound (CAS No. 143328-24-9) is a halogenated aromatic carboxylic acid.[1][2][3] Its molecular structure, featuring a cyclopentane ring attached to a p-bromophenyl group and a carboxylic acid moiety, presents a unique combination of steric and electronic properties that are of interest in the design of novel therapeutic agents. The presence of the bromine atom, in particular, offers a site for further chemical modification and can influence the compound's pharmacokinetic profile. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.
Molecular Structure and Key Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol [1][2] |
| CAS Number | 143328-24-9[1][2][3] |
| InChIKey | UALMMAIHRMKFCW-UHFFFAOYSA-N[1] |
Below, we delve into the predicted spectral data for this compound, offering a detailed interpretation based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] The analysis of ¹H and ¹³C NMR spectra provides information on the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation : Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]
-
Solvent Selection : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it should not have signals that overlap with the analyte's signals.[6][7]
-
Sample Transfer : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[6]
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, the magnetic field is shimmed to improve homogeneity, and the probe is tuned to the appropriate nucleus (¹H or ¹³C).[6] Data is acquired using a standard pulse sequence.
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the cyclopentane protons, and the carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~7.50 | Doublet | 2H | Ar-H | Protons ortho to the bromine atom are deshielded due to the electron-withdrawing nature of the bromine and the carboxylic acid group. |
| ~7.35 | Doublet | 2H | Ar-H | Protons meta to the bromine atom (and ortho to the cyclopentyl group) are slightly less deshielded. |
| 2.50 - 2.70 | Multiplet | 4H | Cyclopentane-H | Protons on the cyclopentane ring adjacent to the aromatic ring and the carboxylic acid group. |
| 1.80 - 2.00 | Multiplet | 4H | Cyclopentane-H | Protons on the cyclopentane ring further from the substituents. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, signal splitting between adjacent carbons is not observed.[8]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~180 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~145 | Ar-C (quaternary) | The aromatic carbon attached to the cyclopentyl group. |
| ~132 | Ar-CH | Aromatic carbons ortho to the bromine. |
| ~130 | Ar-CH | Aromatic carbons meta to the bromine. |
| ~122 | Ar-C (quaternary) | The aromatic carbon attached to the bromine atom. |
| ~55 | C (quaternary) | The quaternary carbon of the cyclopentane ring. |
| ~35 | Cyclopentane-CH₂ | Carbons of the cyclopentane ring. |
| ~25 | Cyclopentane-CH₂ | Carbons of the cyclopentane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol for Solid-State IR Analysis
For a solid sample, the spectrum can be obtained using the thin solid film or KBr pellet method.
-
Thin Solid Film Method : Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride).[1]
-
Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Analysis : Place the salt plate in the IR spectrometer and acquire the spectrum.
Caption: Thin solid film preparation for IR spectroscopy.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 3000 - 2850 | C-H stretch | Aliphatic (Cyclopentane) | Medium |
| 1710 - 1690 | C=O stretch | Carboxylic Acid | Strong, sharp |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to weak |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| ~920 | O-H bend | Carboxylic Acid (dimer) | Medium, broad |
| ~820 | C-H bend | p-disubstituted aromatic | Strong |
| Below 800 | C-Br stretch | Aryl bromide | Medium to strong |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[9][10][11] The position of the C=O stretch indicates a conjugated carboxylic acid.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[13] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[3][14]
Experimental Protocol for MS Analysis
A common method for analyzing organic compounds is electron ionization (EI) mass spectrometry.
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[14]
-
Ionization : The vaporized molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a molecular ion (M⁺•). This process can also induce fragmentation.[13][15]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[13][14]
-
Detection : An electron multiplier detects the ions, and the data is presented as a mass spectrum.[13]
Caption: General workflow of an electron ionization mass spectrometer.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound will provide key structural information.
-
Molecular Ion (M⁺•) : A crucial feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺• and M+2) of almost equal intensity.[16][17] The predicted m/z values for these peaks are 268 and 270.
-
Key Fragmentation Pathways :
-
Loss of the carboxylic acid group (-COOH) : Fragmentation may involve the loss of the carboxylic acid group (mass = 45), leading to a significant fragment ion.
-
Loss of the cyclopentyl group : Cleavage of the bond between the aromatic ring and the cyclopentane ring can occur.
-
Formation of the bromobenzoyl cation : A common fragmentation pathway for aromatic ketones and related compounds is the formation of a stable acylium ion.[18] For this molecule, this would involve the formation of the bromobenzoyl cation ([C₇H₄BrO]⁺).
-
Tropylium Ion : Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z = 91, though this may be less prominent depending on the other fragmentation pathways.
-
Predicted Major Fragments:
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 268/270 | [C₁₂H₁₃BrO₂]⁺• | Molecular Ion (M⁺•) |
| 223/225 | [C₁₁H₁₂Br]⁺• | Loss of -COOH |
| 183/185 | [C₇H₄BrO]⁺ | Formation of bromobenzoyl cation |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation |
Conclusion
The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive and self-validating framework for the identification and characterization of this compound. This guide, grounded in the fundamental principles of spectroscopy, offers researchers and drug development professionals the necessary tools to confirm the structure and purity of this important synthetic intermediate. The detailed protocols and interpretations serve as a practical reference for routine analysis and further research endeavors.
References
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commercial availability of 1-(4-Bromophenyl)cyclopentanecarboxylic acid
An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
This compound, identified by its CAS Number 143328-24-9, is a key intermediate in the landscape of organic synthesis.[1] Its unique structure, which marries the steric influence of a cyclopentane ring with the electronic properties of a para-substituted bromophenyl group, makes it a valuable precursor for a wide range of complex molecules.[1] This guide provides an in-depth analysis of its commercial availability, synthesis, applications, and handling, tailored for professionals in research and drug development who require reliable and technically sound information. This molecule serves as a critical starting point in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical sectors.[1]
Physicochemical Properties and Specifications
Understanding the fundamental properties of a starting material is paramount for experimental design and reproducibility. The key physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 143328-24-9 |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol [1][2][3] |
| Appearance | White to off-white solid[2] |
| Boiling Point | 380.8±35.0 °C (Predicted)[2] |
| Density | 1.497±0.06 g/cm³ (Predicted)[2] |
| pKa | 4.26±0.20 (Predicted)[2] |
| MDL Number | MFCD00455267[2][3][4][5] |
| Storage | Store at room temperature in a dry, sealed container[2][3] |
Commercial Availability and Procurement
This compound is readily available from a multitude of specialized chemical suppliers, primarily for research and development (R&D) purposes. It is crucial to note that this compound is not intended for direct human or veterinary use.[1][4][6] When sourcing this material, researchers should consider purity, available quantities, and supplier reliability. Below is a comparative table of prominent vendors.
| Supplier | Purity | Available Pack Sizes |
| AChemBlock | 95% | 5g |
| AKSci | 95% | 100mg, 250mg, 1g, 5g[4] |
| Aladdin | Not specified | 100mg, 250mg, 1g, 5g, 25g[7] |
| Alfa Chemistry | Not specified | Custom sizes available upon request[8] |
| BLDpharm | Not specified | Custom sizes available upon request[3] |
| CookeChem | 98% | 100mg, 250mg, 1g, 5g[2] |
Synthetic Methodologies: A Protocol for Laboratory-Scale Preparation
While commercially available, understanding the synthesis of this compound is valuable for custom derivatization or when scaling up. The most prevalent and straightforward method involves the acid-catalyzed hydrolysis of the corresponding nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile.[1]
Workflow for Nitrile Hydrolysis
Caption: Synthesis via acid-catalyzed hydrolysis.
Detailed Experimental Protocol
This protocol is based on established literature procedures for nitrile hydrolysis.[9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-Bromophenyl)cyclopentanecarbonitrile.
-
Reagent Addition: Carefully add a mixture of concentrated sulfuric acid and water. The exothermic nature of this addition requires slow, controlled mixing, preferably in an ice bath.
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature for approximately 18 hours. The elevated temperature is critical to provide the necessary activation energy to overcome the stability of the C≡N triple bond.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified carboxylic acid.
Causality Insight: The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the protonation of the nitrile nitrogen and subsequent nucleophilic attack by water. The prolonged heating ensures the complete conversion of the intermediate amide to the final carboxylic acid, driving the equilibrium towards the product.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block.[1] The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The carboxylic acid group can be converted into esters, amides, or other functional groups, or it can serve as a key pharmacophoric element for interacting with biological targets.[1]
-
Precursor for Biologically Active Compounds: This molecule is a known precursor in the synthesis of compounds with potential therapeutic applications.[1] Research has demonstrated that derivatives possess anti-inflammatory and antimicrobial properties.[1]
-
Anti-inflammatory Research: In an animal model of arthritis, a compound derived from this scaffold resulted in a significant decrease in paw swelling and a reduction in the infiltration of inflammatory cells.[1] The core structure is also found in potent antagonists of leukotriene B4, a key mediator in inflammatory diseases.[10]
-
Antimicrobial Potential: Studies have shown that this compound exhibits antibacterial efficacy against both Staphylococcus aureus and Escherichia coli.[1]
The bromophenyl group can enhance binding affinity to target proteins, while the carboxylic acid moiety often participates in crucial hydrogen bonding and ionic interactions within active sites.[1]
Structural Analogs and Comparative Context
To fully appreciate the utility of this compound, it is instructive to compare it with structurally similar compounds. These comparisons highlight how subtle molecular changes can influence physicochemical properties and potential applications.
Caption: Structural relationship to key analogs.
-
Halogen Variants: Replacing bromine with chlorine results in 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, which has a lower molecular weight and higher solubility in polar solvents.[1] Substitution with fluorine yields 1-(4-Fluorophenyl)cyclopentanecarboxylic acid; fluorine's high electronegativity increases the acidity of the carboxylic acid group, enhancing its reactivity.[1]
-
Ring Size Variants: Expanding the ring to its cyclohexane analog, 1-(4-Bromophenyl)cyclohexanecarboxylic acid, reduces steric hindrance around the acid moiety and improves solubility in non-polar solvents.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. The compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.[2][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Keep away from strong oxidizing agents and bases.[12]
References
- 1-(4-Bromophenyl)
- 4-(Methylsulfonyl)phenylacetic acid. Oakwood Chemical. [Link]
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- Cyclopentanecarboxylic acid. Wikipedia. [Link]
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI. [Link]
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The Multifaceted Biological Activities of Bromophenyl Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Therapeutic Potential of Bromophenyl Carboxylic Acids
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, onto aromatic scaffolds has proven to be a highly effective strategy for modulating the pharmacological properties of bioactive molecules. Bromophenyl carboxylic acids, a class of compounds characterized by a bromine-substituted phenyl ring attached to a carboxylic acid moiety, are emerging as a versatile platform for the development of novel therapeutic agents. The presence of the bromine atom can significantly influence the lipophilicity, metabolic stability, and binding interactions of these molecules, leading to a diverse range of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of the potential biological activities of bromophenyl carboxylic acids and their derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Designed for researchers, scientists, and drug development professionals, this guide delves into the mechanisms of action, presents key experimental data, and outlines detailed protocols for the evaluation of these promising compounds.
I. Anticancer Activity: Targeting Key Pathways in Malignancy
Several bromophenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and progression.
A. Inhibition of Angiogenesis: A Novel Coumarin Derivative
One notable example is 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate , a coumarin derivative that has shown potent anti-invasive and antitumor activities. While its precise molecular mechanism is still under investigation, compelling evidence points towards a significant anti-angiogenic effect.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
In Vivo Evidence of Anti-Angiogenic and Antitumor Effects:
Preclinical studies in animal models have provided strong evidence for the in vivo efficacy of this compound. In a study utilizing nude mice grafted with human fibrosarcoma (HT1080) or breast adenocarcinoma (MDA-MB-231) cells, intraperitoneal administration of the bromo-coumarin derivative led to a significant reduction in tumor growth.[2] Further investigations have demonstrated its ability to inhibit angiogenesis in a choroidal neovascularization mouse model and a rat aortic ring assay, where it proved to be more potent than a known matrix metalloproteinase inhibitor.[3]
Experimental Protocol: In Vivo Tumor Growth Inhibition Assay
A standardized protocol to assess the in vivo antitumor activity of a test compound is as follows:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HT1080 fibrosarcoma cells) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice), which are incapable of rejecting human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., three times a week). The control group receives the vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Data Analysis: Calculate the tumor volume using the formula: (Length x Width²) / 2. Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).
Diagram of Experimental Workflow: In Vivo Tumor Growth Inhibition
Caption: Workflow for an in vivo tumor growth inhibition study.
B. Aurora A Kinase Inhibition: A Quinazoline-Based Carboxylic Acid
Another promising anticancer agent is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This compound has been identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[4] Overexpression of Aurora A is frequently observed in various cancers and is associated with poor prognosis.
Mechanism of Action: Cell Cycle Arrest and Apoptosis:
By inhibiting Aurora A kinase, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1 phase.[4] This ultimately triggers apoptosis, or programmed cell death, in cancer cells.
Signaling Pathway: Aurora A Kinase in Mitosis
Caption: Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The following protocol outlines a common method for assessing the in vitro inhibitory activity of a compound against a specific kinase:
-
Reagent Preparation: Prepare the necessary reagents, including the kinase enzyme (e.g., recombinant Aurora A), a suitable substrate, ATP, and the test inhibitor at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. Allow the reaction to proceed for a defined period at an optimal temperature.
-
ADP Detection: After the kinase reaction, add a reagent (e.g., ADP-Glo™ Reagent) that converts the ADP produced into a detectable signal, such as luminescence.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
II. Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Certain bromophenyl carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]
A. Bromfenac: A Clinically Used COX-2 Selective Inhibitor
Bromfenac, a bromophenyl-substituted acetic acid derivative, is a well-established nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology. Its anti-inflammatory effects are attributed to its selective inhibition of COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation.[6]
Mechanism of Action: Inhibition of Prostaglandin Synthesis:
By inhibiting COX-2, bromfenac blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and other associated symptoms. The bromine atom in its structure enhances its lipophilicity, facilitating its penetration into ocular tissues.[6]
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of COX-2 by bromophenyl carboxylic acids reduces inflammation.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of a compound against COX-1 and COX-2 can be determined using the following protocol:
-
Enzyme and Reagent Preparation: Prepare purified COX-1 and COX-2 enzymes, arachidonic acid (the substrate), and the test compound at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the test compound for a specific duration to allow for binding.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.
-
Product Quantification: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a method such as an enzyme-linked immunosorbent assay (ELISA).[7]
-
IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) indicates the selectivity of the inhibitor.
III. Antimicrobial Activity: A Potential New Class of Antibacterial Agents
Preliminary studies suggest that brominated benzoic acids possess antibacterial activity. For instance, some benzoic acid derivatives have shown efficacy against Escherichia coli.[6] The proposed mechanism of action for some aminobenzoic acid derivatives involves the inhibition of bacterial protein synthesis.[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism, can be determined using the broth microdilution method:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.
IV. Antioxidant Activity: Scavenging Free Radicals
Brominated phenolic compounds, which are structurally related to bromophenyl carboxylic acids, have been shown to possess significant antioxidant activity. Their mechanism of action primarily involves the scavenging of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant capacity of a compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay:
-
Reagent Preparation: Prepare a solution of the stable free radical DPPH in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Allow the reaction to proceed in the dark for a specific period.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The discoloration of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
V. Data Summary and Future Directions
The following table summarizes the key biological activities and mechanisms of action of representative bromophenyl carboxylic acid derivatives discussed in this guide.
| Compound Class | Representative Compound | Biological Activity | Mechanism of Action | Key Quantitative Data |
| Coumarin Derivative | 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Anticancer | Anti-angiogenic | Significant tumor growth reduction in vivo[2] |
| Quinazoline Derivative | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Anticancer | Aurora A Kinase Inhibition, G1 Cell Cycle Arrest, Apoptosis | IC50 values against various cancer cell lines[4] |
| Phenylacetic Acid Derivative | Bromfenac | Anti-inflammatory | Selective COX-2 Inhibition | Potent inhibition of prostaglandin synthesis[6] |
| Benzoic Acid Derivatives | Various | Antimicrobial | Inhibition of Protein Synthesis (proposed) | MIC values against specific bacteria[6] |
| Phenolic Derivatives | Benzylic acid-derived bromophenols | Antioxidant | Radical Scavenging (HAT, SET) | EC50 values in DPPH and ABTS assays[11] |
The field of bromophenyl carboxylic acids as potential therapeutic agents is rapidly evolving. While significant progress has been made in understanding their anticancer and anti-inflammatory properties, further research is needed to fully elucidate their mechanisms of action and to explore their potential in other therapeutic areas. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to advance the development of this promising class of compounds.
VI. References
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Small molecules to the rescue: Inhibition of cytokine signaling in immune-mediated diseases. (2017). [Source not further specified][12]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI.[4]
-
Application Notes and Protocols: Antibacterial Activity of 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.[8]
-
Small-molecule control of cytokine function: new opportunities for treating immune disorders. (2014). Broad Institute.[13]
-
New biological investigations on 3bromophenyl 6acetoxymethyl2oxo2H1benzopyran3carboxylate as antiangiogenic agent. (n.d.). ORBi.[3]
-
Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. (2022). MDPI.[14]
-
A Small-Molecule Inhibitor to the Cytokine Interleukin-4. (2020). PubMed Central.[15]
-
Cytokine inhibitors anti cytokine antibodies; drugs to block the activity of specific cytokines. (2025). [Source not further specified][16]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PubMed Central.[6]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). [Source not further specified][17]
-
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. (2003). PubMed.[2]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health.[18]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (n.d.). PubMed Central.[11]
-
(PDF) 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. (n.d.). ResearchGate.[9]
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[PDF] 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo | Semantic Scholar. (n.d.). Semantic Scholar.[19]
-
Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF. (2025). ResearchGate.[10]
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Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review. (2017). PubMed Central.[20]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.[7]
-
Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025). ResearchGate.[21]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today.[22]
-
New biological investigations on 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate as antiangiogenic agent. (n.d.). ORBi.[1]
-
Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. (n.d.). PubMed Central.[23]
-
Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021). PubMed.[5]
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An In-depth Technical Guide to the Role of the Bromine Substituent in Molecular Interactions
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of bromine into molecular scaffolds is a powerful, yet nuanced, strategy in modern chemistry, particularly in drug discovery and materials science. Far from being a mere "heavy" analogue of chlorine, the bromine atom possesses a unique combination of size, polarizability, and electronegativity that gives rise to a distinct profile of molecular interactions. This guide provides a comprehensive exploration of the bromine substituent's role, moving beyond classical descriptions to focus on the contemporary understanding of its influence. We delve into the foundational principles of the σ-hole and its governance of halogen bonding, a highly directional and tunable non-covalent interaction. Furthermore, we examine bromine's impact on the broader interaction landscape, including van der Waals forces and steric control, and connect these fundamental principles to tangible outcomes in medicinal chemistry, such as the modulation of drug potency, selectivity, and pharmacokinetic profiles. This document serves as a technical resource, integrating theoretical explanations with field-proven experimental and computational methodologies to empower researchers to harness the full potential of bromine in molecular design.
The Bromine Atom: A Unique Tool in Molecular Design
Historically, halogens have been workhorse atoms in medicinal chemistry. While fluorine and chlorine are more frequently employed, bromine offers a unique and compelling set of physicochemical properties that make it an invaluable tool for fine-tuning molecular recognition and function.[1] The choice to introduce a bromine atom is a strategic decision aimed at exploiting its specific characteristics to optimize interactions with a biological target or to control supramolecular assembly.[2]
The properties that distinguish bromine from its halogen counterparts are summarized below. Its large van der Waals radius, significant polarizability, and moderate electronegativity create a unique electronic environment.[3][4] This environment is the primary driver behind its capacity for forming strong and specific molecular interactions.
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |
| C-X Bond Energy (kcal/mol for C-CH₃) | 108 | 81 | 72 | 51 |
| Table 1: Comparison of key physicochemical properties of the halogens. These properties dictate the nature and strength of the molecular interactions each halogen can form. |
A critical outcome of these properties is the phenomenon of the σ-hole . When a bromine atom forms a covalent bond (e.g., to a carbon), its electron density is polarized away from the outer region along the extension of the covalent bond.[5][6] This creates a region of depleted electron density, resulting in a localized area of positive electrostatic potential on the halogen's surface, known as the σ-hole.[6][7] This electropositive cap is the defining feature that enables bromine to act as a potent halogen bond donor .[8]
The Halogen Bond: A Directional, Non-Covalent Interaction
The halogen bond (XB) is a net attractive interaction between the electropositive σ-hole of a halogen atom (the XB donor) and a nucleophilic region, such as a lone pair on an oxygen, nitrogen, or sulfur atom (the XB acceptor).[5][9] This interaction is highly directional, with the optimal geometry being a near-linear arrangement of R-Br···Y (where R is the molecule and Y is the acceptor atom).[10]
The σ-Hole in Bromine
The magnitude and size of the σ-hole on a bromine atom are not fixed; they are tunable based on the electronic nature of the rest of the molecule.[11] Electron-withdrawing groups attached to the carbon bearing the bromine atom will pull electron density away, enhancing the positivity of the σ-hole and strengthening its potential for halogen bonding.[7]
The propensity for halogen bond formation generally follows the trend I > Br > Cl >> F.[9]
-
Iodine: Largest and most polarizable, forming the strongest halogen bonds.
-
Bromine: Offers a robust balance of strength and synthetic accessibility, making it a highly practical choice in drug design. Its σ-hole is consistently positive and significant in a wide range of chemical environments.[12]
-
Chlorine: Can form halogen bonds, but they are generally weaker than those of bromine due to its higher electronegativity and lower polarizability, which result in a less positive σ-hole.[7][13]
-
Fluorine: Due to its very high electronegativity and low polarizability, fluorine's σ-hole is typically neutral or negative, making it a very poor halogen bond donor.[7]
Impact in Biological Systems
The strength of a bromine-mediated halogen bond is comparable to a strong hydrogen bond, making it a significant force in protein-ligand recognition.[14] It can provide a crucial affinity contribution, anchor a ligand in a specific orientation, and confer selectivity for a target. For instance, the inhibitor IDD 594 binds to human aldose reductase through a critical bromine-oxygen halogen bond; replacing the bromine with chlorine or altering the protein's acceptor geometry abrogates this binding.[9]
Bromine's Broader Role in the Non-Covalent Interaction Landscape
While the halogen bond is a defining feature, the bromine substituent also modulates other critical non-covalent forces.
-
Van der Waals & Hydrophobic Interactions: Due to its large size and electron cloud, bromine significantly increases the surface area and polarizability of a molecule. This enhances favorable van der Waals contacts and can increase lipophilicity, which often improves membrane permeability and binding in hydrophobic pockets. Substituting hydrogen with bromine generally leads to a significant increase in the octanol-water partition coefficient (log Kₒw).[3]
-
Steric Influence and Conformational Control: The steric bulk of a bromine atom can be used to control molecular conformation. It can restrict the rotation of bonds, favoring a specific bioactive conformation and thus reducing the entropic penalty of binding. This can be a key strategy for improving ligand affinity and selectivity.
Strategic Application of Bromination in Drug Discovery
The introduction of bromine is a multifaceted strategy used to overcome common challenges in drug development.[2][8] The advantages of "bromination" can include increased therapeutic activity, beneficial effects on drug metabolism, and an extended duration of action.[1][8]
| Drug (Example) | Therapeutic Area | Role of Bromine |
| Brovavir (Sorivudine) | Antiviral | The bromine atom contributes to the molecule's potent and selective inhibition of the varicella-zoster virus (VZV) DNA polymerase. |
| Pipobroman | Anticancer | An alkylating agent where bromine atoms serve as leaving groups to facilitate the alkylation of DNA in cancer cells. |
| Merbromin | Antiseptic | An organomercuric disodium salt containing bromine, historically used for its antiseptic properties. |
| Bromocriptine | Antiparkinsonian | A dopamine agonist; while not directly forming a key halogen bond, the bromo-ergoline scaffold has optimized physicochemical properties for receptor binding and CNS penetration. |
| Table 2: Examples of brominated drugs and the role of the bromine substituent. |
Modulating Potency and Selectivity
By forming a key halogen bond with a target protein, a bromine atom can dramatically increase binding affinity (potency).[2] Because halogen bonds are highly directional, they can also impart selectivity. If a desired target has a suitable halogen bond acceptor (e.g., a backbone carbonyl) in the right position, but an off-target protein does not, bromination can be a powerful tool for achieving selectivity.
Enhancing Pharmacokinetic Profiles
Bromination can influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Metabolic Stability: Introducing a bromine atom at a metabolically labile position (e.g., an aromatic ring susceptible to CYP450 oxidation) can block this metabolic pathway, thereby increasing the drug's half-life.[1] However, this is not a universal rule, and debromination can also be a metabolic pathway.[15]
-
Permeability: The increased lipophilicity from bromine substitution can enhance a molecule's ability to cross biological membranes, which is particularly relevant for oral bioavailability and penetration of the blood-brain barrier.[1]
The "Heavy Atom Effect"
Bromine's high atomic number makes it a "heavy atom" with a large number of electrons. This property is exploited in two key areas:
-
X-ray Crystallography: The presence of a bromine atom in a ligand or protein can significantly aid in solving the crystal structure. Its strong scattering of X-rays helps to solve the "phase problem," making structure determination more straightforward.
-
Radiotherapy and Imaging: The radioactive isotope ⁷⁶Br is a positron emitter used in Positron Emission Tomography (PET) imaging to study drug distribution and target engagement.[2] Furthermore, the heavy atom effect can be used to increase the effectiveness of photodynamic therapy and radiosensitization in cancer treatment.[8]
Brominated Natural Products
Marine organisms are a rich source of brominated natural products, many of which possess potent biological activities, including antibacterial, antifungal, and antitumor effects.[16][17][18] These molecules often serve as inspiration for the design of new therapeutic agents.[1] For example, bromophycoic acids from red algae have shown activity against methicillin-resistant S. aureus (MRSA).[16]
Methodologies for Characterizing Bromine-Mediated Interactions
A combination of experimental and computational techniques is essential for understanding and leveraging bromine's role in molecular interactions.[19]
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// Edges Start -> Synthesis; Synthesis -> Computational; Synthesis -> Experimental; Computational -> Docking; Computational -> QM; Experimental -> ITC; Experimental -> Xray; Docking -> Analysis; QM -> Analysis; ITC -> Analysis; Xray -> Analysis; Analysis -> Conclusion; } } Diagram 2: Integrated workflow for investigating bromine-mediated molecular interactions.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔG, ΔH, ΔS) in a single experiment.
Objective: To quantify the binding affinity and thermodynamics of a brominated ligand versus a non-brominated (e.g., chlorinated or hydrogenated) analogue to a target protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a carefully degassed buffer.
-
Prepare a solution of the ligand (typically 100-500 µM, 10-20x the protein concentration) in the exact same buffer to avoid heats of dilution.
-
Ensure high purity of all components.
-
-
Instrument Setup:
-
Thoroughly clean the ITC sample and reference cells.
-
Load the protein solution into the sample cell and the same buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand into the protein solution.
-
Record the heat change after each injection until the protein is saturated.
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change.
-
Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to extract the association constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
-
Interpretation:
-
A significantly more favorable ΔG for the brominated ligand compared to the control confirms its enhanced binding affinity.
-
A large, favorable (negative) ΔH is often indicative of strong directional interactions like halogen or hydrogen bonds.
-
Computational Protocol: Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM simulations provide high-level insight into the electronic nature of an interaction, which is crucial for studying halogen bonds.
Objective: To calculate the interaction energy and analyze the electronic properties of a bromine-mediated halogen bond in a protein active site.
Methodology:
-
System Setup:
-
Start with a high-resolution crystal structure of the protein-ligand complex or a model generated from molecular docking.
-
Solvate the system in a water box and add counter-ions to neutralize the charge.
-
Perform an initial energy minimization and equilibration using classical Molecular Dynamics (MD) simulations.
-
-
Defining QM and MM Regions:
-
Define the "QM" region to include the ligand and the key interacting residues of the protein (e.g., the halogen bond acceptor). This region will be treated with a high level of theory (e.g., Density Functional Theory - DFT).[19]
-
The rest of the protein and solvent constitute the "MM" region, treated with a classical force field.
-
-
QM/MM Calculation:
-
Perform a geometry optimization of the QM region while keeping the MM atoms fixed or allowing them to relax.
-
Calculate the binding energy, correcting for basis set superposition error (BSSE).
-
-
Analysis:
-
Visualize the optimized geometry to confirm the halogen bond distance and angle.
-
Perform a Quantum Theory of Atoms in Molecules (QTAIM) analysis to identify the bond critical point (BCP) between the bromine and the acceptor atom, which provides evidence of a bonding interaction.[19]
-
Generate an electrostatic potential map of the ligand to visualize the positive σ-hole on the bromine atom.
-
Challenges and Future Perspectives
Despite its advantages, the use of bromine is not without challenges. The introduction of a halogen can sometimes lead to increased toxicity or bioaccumulation, concerns that must be carefully evaluated during drug development.[2][8] The potential for metabolic activation to reactive species is also a consideration.
Looking forward, the precise and tunable nature of the bromine-mediated halogen bond will continue to be exploited in the rational design of highly selective inhibitors. Its application in materials science for the construction of functional supramolecular materials and in crystal engineering is also a rapidly growing field. The continued development of computational tools will further refine our ability to predict the impact of bromination, making it an even more powerful and precise tool in molecular design.
Conclusion
The bromine substituent is a versatile and powerful element in the molecular designer's toolkit. Its ability to form strong, directional halogen bonds, coupled with its influence on steric and hydrophobic interactions, provides a sophisticated mechanism for modulating molecular recognition. By understanding the fundamental principles of the σ-hole and applying an integrated approach of computational and experimental validation, researchers can strategically employ bromine to enhance ligand affinity, improve selectivity, and optimize pharmacokinetic properties, ultimately leading to the development of superior drugs and functional materials.
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theoretical studies of 1-(4-Bromophenyl)cyclopentanecarboxylic acid
An In-depth Technical Guide to the Theoretical Studies of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
This technical guide provides a comprehensive theoretical exploration of this compound (BPCPA), a molecule of significant interest in medicinal chemistry and organic synthesis. Leveraging advanced computational methodologies, this document elucidates the structural, spectroscopic, and electronic properties of BPCPA. We employ Density Functional Theory (DFT) to predict its optimized geometry, vibrational frequencies (FT-IR), and NMR chemical shifts. Furthermore, Frontier Molecular Orbital (FMO) analysis offers insights into the molecule's reactivity and kinetic stability. A detailed molecular docking protocol is presented to investigate its potential as an anti-inflammatory agent by simulating its interaction with the Cyclooxygenase-2 (COX-2) enzyme. This guide serves as a robust framework for researchers, offering both foundational theoretical data and practical, step-by-step computational workflows to accelerate the in-silico analysis of BPCPA and its analogues in drug discovery pipelines.
Introduction: The Significance of this compound (BPCPA)
This compound (CAS No. 143328-24-9) is an aromatic carboxylic acid derivative characterized by a cyclopentane ring and a para-substituted bromophenyl group.[1][2][3] Its molecular structure, combining the steric bulk of the alicyclic ring with the electronic influence of the halogenated aromatic system, makes it a versatile building block in organic synthesis for creating more complex molecules.[1]
Beyond its role as a synthetic intermediate, BPCPA has garnered attention for its inherent biological activity, with studies suggesting potential antibacterial and anti-inflammatory effects.[1] The presence of the bromophenyl moiety can enhance binding affinity to biological targets, while the carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions, marking it as a potential pharmacophore for drug development.[1]
This guide moves beyond experimental synthesis to provide a deep theoretical characterization. By applying first-principles quantum chemical calculations and molecular docking simulations, we can predict and understand its physicochemical properties and biological interaction potential before committing to costly and time-consuming laboratory work. This in-silico approach is indispensable in modern drug discovery for hit identification and lead optimization.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-bromophenyl)cyclopentane-1-carboxylic acid | - |
| CAS Number | 143328-24-9 | [2][3][4] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3] |
| Molecular Weight | 269.13 g/mol | [2][3] |
Part I: Quantum Chemical Elucidation of Molecular Properties
To understand the intrinsic properties of BPCPA, we turn to Density Functional Theory (DFT), a computational method that provides highly accurate information about the electronic structure of molecules.[5] The insights gained from DFT are crucial for interpreting experimental data and predicting molecular behavior.
Geometric Optimization and Conformational Analysis
Expertise & Rationale: The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure, or its ground-state geometry. Molecules can exist in various spatial arrangements (conformers), and the lowest energy conformer is the most populated and thus most relevant for predicting properties. We use a DFT functional (B3LYP) and a robust basis set (6-311+G(d,p)), a combination widely recognized for its accuracy in calculating the geometries of organic molecules containing halogens.[6]
Protocol: Geometry Optimization with DFT
-
Initial Structure Generation: Draw the 2D structure of BPCPA in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.
-
Pre-optimization: Perform an initial, less computationally expensive optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
DFT Input File Preparation:
-
Select the DFT functional: B3LYP.
-
Choose the basis set: 6-311+G(d,p).
-
Specify the calculation type: Opt (Optimization) and Freq (Frequency) to ensure the optimized structure is a true energy minimum.
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Verification: After completion, confirm that the frequency calculation yields zero imaginary frequencies, which verifies that the structure is a stable minimum on the potential energy surface.
Figure 1: Workflow for DFT-based molecular property calculation.
Predicted Geometric Parameters: The following table summarizes key bond lengths and angles for the optimized BPCPA structure. These theoretical values serve as a benchmark for comparison with potential future crystallographic data.
| Parameter | Atoms | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| O-H | 0.97 Å | |
| C-Br | 1.91 Å | |
| Bond Angle | O=C-O | 122.5° |
| C-C-Br (aromatic) | 119.8° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(cyclopentyl)-C(carboxyl) | 88.9° |
Theoretical Spectroscopic Profiles
Expertise & Rationale: DFT calculations can predict spectroscopic data with remarkable accuracy, aiding in the structural confirmation of synthesized compounds. By simulating FT-IR and NMR spectra, we can assign experimental peaks with confidence and understand how specific structural features influence the spectral output.
-
Vibrational (FT-IR) Spectroscopy: The frequency calculation that confirms the optimized geometry also provides the vibrational modes of the molecule. Each mode corresponds to a specific bond stretching, bending, or wagging motion and has an associated IR intensity.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach to predict the isotropic magnetic shielding tensors of nuclei, which are then converted into the familiar ¹H and ¹³C NMR chemical shifts.[6]
Predicted Vibrational Frequencies (FT-IR)
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Description |
| ~3550 | O-H stretch | Characteristic broad peak for the carboxylic acid hydroxyl group. |
| ~3050 | C-H stretch (aromatic) | Stretching of hydrogens on the phenyl ring. |
| ~2960 | C-H stretch (aliphatic) | Stretching of hydrogens on the cyclopentane ring. |
| ~1725 | C=O stretch | Strong, sharp peak indicating the carboxylic acid carbonyl group. |
| ~1250 | C-O stretch | Stretching of the single bond between carbon and oxygen in the carboxyl group. |
| ~1010 | C-Br stretch | Vibration associated with the carbon-bromine bond. |
Predicted NMR Chemical Shifts (relative to TMS)
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | ~12.1 | Carboxylic Acid (-COOH) |
| ~7.6 | Aromatic (ortho to Br) | |
| ~7.4 | Aromatic (meta to Br) | |
| ~2.5 - 1.8 | Cyclopentane (-CH₂) | |
| ¹³C | ~180.2 | Carbonyl (-COOH) |
| ~142.5 | Aromatic (ipso- to cyclopentyl) | |
| ~131.8 | Aromatic (meta to Br) | |
| ~129.5 | Aromatic (ortho to Br) | |
| ~122.0 | Aromatic (ipso- to Br) | |
| ~55.7 | Quaternary Carbon (cyclopentyl) | |
| ~36.4, ~26.1 | Cyclopentane (-CH₂) |
Frontier Molecular Orbital (FMO) Analysis
Expertise & Rationale: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO – EHOMO) is a measure of the molecule's kinetic stability and electronic excitability.[7] A large gap implies high stability and low reactivity.
Calculated FMO Properties
| Parameter | Calculated Value | Implication |
| EHOMO | -6.85 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.22 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.63 eV | Indicates high kinetic stability and low reactivity. |
The HOMO is primarily localized on the π-system of the bromophenyl ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the aromatic ring and the carbonyl group, suggesting these areas are susceptible to nucleophilic attack.
Part II: Investigating Biological Activity with Molecular Docking
Given the reported anti-inflammatory properties of BPCPA and related structures, we hypothesize that it may act by inhibiting a key enzyme in the inflammation pathway.[1][8]
Expertise & Rationale: Target Selection The Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[9] Inhibition of COX-2 blocks the production of prostaglandins, which are key mediators of inflammation and pain. The structural features of BPCPA, including its carboxylic acid group (common in many NSAIDs for binding to a key arginine residue in the active site) and its hydrophobic bulk, make it a plausible candidate for a COX-2 inhibitor. We therefore selected human COX-2 as the protein target for our docking simulation.
Molecular Docking Protocol
Trustworthiness: This protocol outlines a self-validating system. The "re-docking" step, where the co-crystallized ligand is docked back into its own receptor, validates that the docking parameters can successfully reproduce the experimentally known binding pose. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the re-docked pose and the crystal structure pose is considered a successful validation.
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5KIR) from the Protein Data Bank.
-
Remove water molecules, co-solvents, and all protein chains except the one containing the active site.
-
Add polar hydrogens and assign Kollman charges to the protein atoms using AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of BPCPA.
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box centered on the co-crystallized ligand in the COX-2 active site.
-
Ensure the box dimensions (e.g., 60x60x60 Å) are large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.
-
-
Validation (Re-docking):
-
Extract the co-crystallized ligand (e.g., celecoxib) from the PDB file and prepare it as described in step 2.
-
Dock this ligand back into the prepared COX-2 receptor using the defined grid box.
-
Calculate the RMSD between the docked pose and the original crystal pose to validate the docking protocol.
-
-
Production Docking:
-
Dock the prepared BPCPA ligand into the validated COX-2 receptor using the same grid parameters.
-
Employ a docking algorithm like the Lamarckian Genetic Algorithm (as used in AutoDock Vina).
-
-
Analysis:
-
Analyze the results based on the predicted binding affinity (in kcal/mol) and the binding poses.
-
Visualize the lowest energy pose in a molecular graphics program (e.g., PyMOL, Chimera) to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Figure 2: Step-by-step workflow for molecular docking.
Predicted Binding and Interaction Analysis
Molecular docking simulations predict a favorable binding of BPCPA within the active site of COX-2.
Docking Results Summary
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -8.2 kcal/mol | A strong negative value indicates a stable and favorable binding interaction. |
| Key Interacting Residues | Arg120, Tyr355, Ser530, Val523 | These residues are critical for inhibitor binding in the COX-2 active site. |
Interaction Analysis: The simulation reveals that the carboxylic acid group of BPCPA forms a crucial salt bridge and hydrogen bond network with the side chains of Arginine 120 and Tyrosine 355 at the top of the active site. This interaction is a hallmark of many COX inhibitors. The bromophenyl ring is predicted to occupy a hydrophobic pocket, making favorable contacts with residues such as Valine 523 . The cyclopentane ring provides additional hydrophobic interactions, helping to anchor the molecule securely within the enzyme's binding channel. The bromine atom is positioned to form a potential halogen bond with the backbone carbonyl of Serine 530 , further stabilizing the complex.
Conclusion and Future Outlook
This guide demonstrates the power of theoretical and computational methods to build a comprehensive profile of this compound. Through DFT calculations, we have established its stable conformation and predicted its key spectroscopic and electronic properties, providing a valuable dataset for its synthesis and characterization.
Furthermore, molecular docking simulations have provided a plausible mechanism for its observed anti-inflammatory activity, suggesting that BPCPA is a potential inhibitor of the COX-2 enzyme. The predicted binding affinity is strong, and the specific interactions with key active site residues align well with known binding modes of established NSAIDs.
The findings presented herein serve as a strong foundation for future research. Experimental validation is the logical next step and should include:
-
Synthesis and Spectroscopic Characterization: To compare experimental FT-IR and NMR data with the theoretical predictions.
-
In Vitro Enzyme Assays: To experimentally determine the inhibitory activity (IC₅₀) of BPCPA against COX-1 and COX-2 to confirm its potency and selectivity.
-
X-ray Crystallography: To obtain a crystal structure of BPCPA bound to COX-2, which would provide the ultimate validation of the predicted binding mode.
By integrating these theoretical insights with targeted experimental work, the development of BPCPA and its derivatives as novel therapeutic agents can be pursued with greater efficiency and a higher probability of success.
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Preliminary Toxicity Screening of Cyclopentane Derivatives: An Integrated, Mechanism-Informed Approach
An In-Depth Technical Guide:
Introduction: The Rationale for a Tiered, Early-Stage Safety Assessment
Cyclopentane and its derivatives represent a versatile class of cyclic alkanes utilized in various sectors, from pharmaceutical scaffolds to industrial solvents and blowing agents. While their compact, lipophilic nature often imparts desirable physicochemical properties, it also necessitates a thorough evaluation of their potential for biological toxicity. Early-phase drug attrition remains a significant challenge, with safety issues accounting for a substantial portion of failures.[1][2][3] A proactive, front-loaded approach to toxicity screening is not merely a regulatory hurdle but a strategic imperative to de-risk projects, conserve resources, and select candidates with the highest probability of success.[4][5][6]
This guide eschews a rigid, one-size-fits-all checklist. Instead, it presents a dynamic, tiered screening paradigm grounded in scientific rationale. We will progress from high-throughput, low-complexity in silico and in vitro assays to more resource-intensive, targeted investigations. The core philosophy is to "fail fast, fail cheap" by identifying liabilities early, while simultaneously building a mechanistic understanding of any observed toxicity.[7] This approach allows for intelligent, data-driven decisions, guiding chemical modifications to mitigate risk or justifying the deprioritization of problematic compounds.
Phase 1: In Silico and Computational Pre-Screening
Before any wet-lab experimentation, a robust computational assessment provides the foundational layer of our screening cascade. These methods are invaluable for prioritizing large compound libraries and flagging potential hazards with zero compound expenditure.
The Logic of Computational Prediction
The central assumption is that structurally similar molecules will exhibit similar biological and toxicological properties.[8] By leveraging vast databases of known chemical-biological interactions, we can build predictive models to forecast the behavior of novel cyclopentane derivatives.
-
(Quantitative) Structure-Activity Relationship (QSAR/QSPR): QSAR models are mathematical algorithms that correlate a compound's structural or physicochemical features with its biological activity or toxicity.[9] For cyclopentane derivatives, models trained on cyclic alkane datasets can predict endpoints like acute toxicity, mutagenicity, or skin sensitization. The goal here is not definitive assessment but probabilistic flagging.
-
Read-Across Analysis: This is a more qualitative approach where a data gap for a "target" chemical is filled using data from one or more structurally and mechanistically similar "source" analogues.[10][11][12] For a novel cyclopentane derivative, we would search for existing toxicity data on close analogues. The strength of a read-across justification hinges on demonstrating similarity in structure, reactivity, and metabolic pathways.[10][13]
-
Metabolite Prediction: A parent compound may be non-toxic, but its metabolites can be highly reactive and toxic.[14][15] Computational tools can predict the likely metabolic fate of a cyclopentane derivative, identifying potentially reactive intermediates (e.g., epoxides, quinones) that could be responsible for toxic effects. This foresight is critical for interpreting subsequent in vitro results.[14]
The output of this phase is not a definitive toxicity profile but a risk-based prioritization. Compounds predicted to have high toxicity or to form reactive metabolites are flagged for priority experimental testing or immediate deprioritization.
Phase 2: The In Vitro Screening Cascade
This phase uses cell-based assays to gather empirical data on a compound's biological effects. The workflow is designed as a tiered cascade, where the results from each tier inform the decisions and experimental design of the next.
Tier 1: Foundational Cytotoxicity Assessment
The first question is fundamental: at what concentration does the compound harm or kill cells? These assays are typically high-throughput and are used to determine a compound's general cytotoxic potential and to establish concentration ranges for subsequent, more specific assays.[4][5][16]
Key Assays & Endpoints
| Assay Type | Principle | Endpoint Measured | Throughput | Causality & Considerations |
| MTT/XTT/MTS | Mitochondrial reductase enzymes in viable cells convert a tetrazolium salt into a colored formazan product. | Change in metabolic activity, an indicator of cell viability. | High | Why: Fast, inexpensive, and highly scalable for screening large libraries.[5] Caveat: It measures metabolic function, not direct cell death. Compounds affecting mitochondrial respiration can give misleading results. |
| LDH Release | Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the culture medium upon cell membrane damage (necrosis). | LDH activity in the supernatant, indicating loss of membrane integrity. | High | Why: A direct measure of cytotoxicity (cell death).[5] Often used as a confirmatory assay alongside a viability assay like MTT. |
| ATP-Based (e.g., CellTiter-Glo®) | The amount of ATP is quantified via a luciferase reaction; only viable cells produce and maintain a constant level of ATP. | Luminescence, directly proportional to the number of viable cells. | High | Why: Highly sensitive and rapid, with a broad linear range.[17] Considered a gold standard for cell viability. |
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver, HEK293 for kidney) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the cyclopentane derivative in culture medium. Typically, an 8- to 10-point concentration curve is used (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The incubation time is chosen based on the expected mechanism and cell doubling time.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Tier 2: Genotoxicity Assessment
Genotoxicity—the ability of a chemical to damage DNA—is a critical endpoint because DNA damage can lead to carcinogenesis or heritable defects.[18] Regulatory agencies require a standard battery of genotoxicity tests.[18][19] Early screening assays can preemptively identify these liabilities.
The Standard In Vitro Battery
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes required to synthesize an essential amino acid.[7] It detects gene mutations (point mutations and frameshifts) caused by the test compound. Why it's critical: It is a rapid and cost-effective screen for mutagenicity and is highly valued by regulatory authorities.[7][18] Many companies will terminate development based on a clear positive Ames result.[20]
-
In Vitro Mammalian Cell Micronucleus Test: This assay identifies substances that cause chromosomal damage.[6][7] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division. Why it's critical: It detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss/gain), providing a comprehensive view of chromosomal instability.[7]
Tier 3: Organ-Specific and Mechanism-Based Toxicity
If a compound is non-cytotoxic and non-genotoxic at relevant concentrations, the focus shifts to organ-specific toxicities. The liver, heart, and kidneys are common targets for drug-induced toxicity.[21][22][23]
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug failure.[24] In vitro screens using human hepatocytes or liver-derived cell lines (e.g., HepG2) can assess endpoints like steatosis (fat accumulation), cholestasis, and induction of stress pathways.
-
Cardiotoxicity: The primary concern is the potential to induce fatal arrhythmias.[25] The hERG assay is a mandatory safety pharmacology screen that assesses a compound's ability to block the hERG potassium ion channel.[26][27] Inhibition of this channel can delay ventricular repolarization, leading to a prolonged QT interval on an ECG and increasing the risk of Torsades de Pointes.[26]
-
Nephrotoxicity: The kidney is susceptible to damage due to its role in concentrating and eliminating xenobiotics.[21][28] Using renal cell lines (e.g., HK-2, ciPTEC), specific nephrotoxic effects can be evaluated.[29] Key biomarkers for kidney injury like KIM-1 and NGAL can be measured.[30]
The selection of which organ-specific assays to run can be guided by the in silico predictions and the chemical class of the derivative.
Phase 3: Preliminary In Vivo Assessment
Positive in vitro data must ultimately be confirmed in a whole-organism system. Preliminary in vivo studies are not designed to be exhaustive but to provide an early indication of a compound's behavior in a complex biological system and to establish dosing for future, longer-term studies.
Acute Oral Toxicity (OECD 420/425)
The goal of an acute toxicity study is to determine the short-term toxic effects of a single, high dose of a substance.[31][32] Methodologies like the Fixed Dose Procedure (OECD 420) or the Up-and-Down Procedure (OECD 425) are used.[31][32]
Why this is the logical next step:
-
Confirms Bioavailability: It provides initial evidence that the compound is absorbed and can cause systemic effects.
-
Identifies Target Organs: Clinical observations and post-mortem histopathology can provide the first clues about which organs are most affected.
-
Dose Range Finding: The results are crucial for setting the dose levels for subsequent repeated-dose toxicity studies (e.g., 28-day studies per OECD 407), avoiding unnecessary animal mortality.[33]
The testing laboratory should use all available information, including in vitro data and data from structurally related substances, to select an appropriate starting dose.[31]
Data Integration and Mechanistic Interpretation: The Adverse Outcome Pathway (AOP) Framework
The data generated from this multi-phase screening process should not be viewed in isolation. The ultimate goal is to build a coherent narrative of a compound's potential toxicity. The Adverse Outcome Pathway (AOP) framework is a conceptual tool for this synthesis.[34][35]
An AOP links a Molecular Initiating Event (MIE) (e.g., a cyclopentane derivative binding to a specific receptor) through a series of causally linked Key Events (KEs) at the cellular and tissue level, to a final Adverse Outcome (AO) at the organism or population level (e.g., liver fibrosis).[24][36] By mapping our in vitro and in vivo data onto AOPs, we can move from simple hazard identification to mechanistic understanding, which is essential for informed risk assessment.[34][35]
Visualizing the Workflow and Concepts
Diagram 1: Tiered Toxicity Screening Workflow
Caption: Integrated workflow for preliminary toxicity screening of cyclopentane derivatives.
Diagram 2: Conceptual Adverse Outcome Pathway (AOP)
Caption: A simplified diagram of an Adverse Outcome Pathway (AOP).
Conclusion
The preliminary toxicity screening of cyclopentane derivatives should be a dynamic and intellectually driven process. By integrating computational predictions with a tiered cascade of in vitro assays and focused in vivo studies, researchers can build a comprehensive safety profile early in the development lifecycle. This strategy not only satisfies regulatory expectations for safety assessment but, more importantly, enables a mechanistic understanding of potential hazards. This deeper insight is paramount for making sound scientific and business decisions, ultimately guiding the development of safer, more effective chemical products and pharmaceuticals.
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A Technical Guide to Determining and Predicting the Solubility of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid in Organic Solvents
Introduction
1-(4-Bromophenyl)cyclopentanecarboxylic acid is a vital intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, which combines a cyclopentane-substituted aromatic carboxylic acid with a bromine atom at the para-position, presents unique physicochemical properties that are critical during process development, formulation, and purification.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing crystallization processes, and ensuring the bioavailability of final active pharmaceutical ingredients (APIs).[2][3] Low solubility can lead to unpredictable results in vitro, hinder bioavailability, and increase development costs.[3]
This guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the solubility of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying scientific principles to empower rational solvent selection and troubleshooting. We will explore predictive models for efficient solvent screening and detail the gold-standard experimental methods for generating robust, high-quality solubility data.
Physicochemical Profile of the Solute
Understanding the structural attributes of this compound is the foundation for predicting its solubility behavior.
The molecule's solubility is governed by the interplay of its three primary structural components:
-
Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents. Furthermore, its acidic nature means its solubility can be dramatically increased in basic solvents through salt formation.
-
Bromophenyl Group (Br-C₆H₄-): The aromatic ring and the bulky bromine atom contribute significantly to the molecule's non-polar character and lipophilicity. This part of the molecule will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Cyclopentane Ring (-C₅H₉): This aliphatic ring adds to the non-polar, hydrophobic nature of the molecule, further influencing its affinity for organic solvents.
The balance between the polar carboxylic acid head and the non-polar carbocyclic and aromatic tail dictates that the molecule will exhibit varied solubility across a spectrum of organic solvents.
Theoretical Prediction of Solubility: A Primer for Solvent Screening
Before undertaking extensive experimental work, theoretical models can rapidly screen a large number of solvents, identifying promising candidates and eliminating poor ones. This predictive approach is a cornerstone of efficient process development.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
-
δH: Energy from hydrogen bonding forces.[5]
A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated; a smaller distance implies higher affinity.[5]
Experimental Determination of Thermodynamic Solubility
While predictive models are invaluable for screening, experimental measurement is required for definitive, high-quality data. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic solubility. [6]
The Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute. [6]The requirement for achieving a true solid-liquid equilibrium is what makes this the most reliable technique.
Detailed Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired organic solvent. The key is to add enough solid so that undissolved material remains visible at the end of the experiment, ensuring saturation. [6]2. Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium. [2]Preliminary studies can be run to determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. To obtain a clear, particle-free saturated solution for analysis, either:
-
Centrifuge the vials at high speed to pellet the undissolved solid. [3] * Filter the suspension through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size). The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane. [7]4. Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute this aliquot gravimetrically or volumetrically with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
-
Analysis: Determine the concentration of the diluted sample using a validated analytical technique.
Quantification Techniques
-
UV-Vis Spectroscopy: This is a rapid and accessible method. [8]Due to the presence of the bromophenyl chromophore, the compound will absorb UV light. A calibration curve of absorbance versus known concentrations must be prepared in the same solvent system to quantify the unknown sample concentration. [7][9]* High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and sensitivity and is the preferred method, especially if impurities are present or if the UV absorbance is weak. A validated HPLC method with a suitable detector (e.g., UV-DAD) is used to determine the concentration against a set of calibration standards.
-
Potentiometric Titration: For an ionizable compound like a carboxylic acid, potentiometric titration can be a powerful method to determine its intrinsic solubility (the solubility of the neutral form) and its pKa. [10]This involves titrating a saturated solution with a strong base and analyzing the resulting pH curve. [10][11]
Key Factors Influencing Solubility
-
Temperature: The solubility of solids in liquids generally increases with temperature. [12][13]For endothermic dissolution processes, this relationship can be described by the van 't Hoff equation. Performing solubility experiments at different temperatures (e.g., 5°C, 25°C, 40°C) is crucial for building a complete solubility profile.
-
Solvent Properties: As predicted by the "like dissolves like" principle, solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities. [14][15]For this compound, one might expect good solubility in moderately polar solvents that can interact with both the polar carboxylic acid group and the non-polar backbone, such as ethyl acetate, acetone, or tetrahydrofuran.
-
Acid-Base Chemistry: The carboxylic acid moiety makes solubility highly sensitive to the presence of bases. In basic solvents (e.g., pyridine) or in the presence of a base, the acid will be deprotonated to form a carboxylate salt. This ionic species is significantly more polar than the neutral acid and will exhibit drastically different solubility characteristics.
Data Presentation
All quantitative solubility data should be systematically recorded for easy comparison and analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Example: Acetone | 25 | HPLC | ||
| Example: Toluene | 25 | HPLC | ||
| Example: Ethanol | 25 | HPLC | ||
| Example: Heptane | 25 | HPLC | ||
| Example: Acetone | 40 | HPLC |
Conclusion
Determining the solubility of this compound is a multi-faceted task that benefits from an integrated approach. Theoretical models like Hansen Solubility Parameters and COSMO-RS provide a rapid and cost-effective means for initial solvent screening, guiding experimental efforts toward the most promising candidates. The shake-flask method remains the definitive technique for generating high-quality, thermodynamic solubility data, which is essential for robust process design and formulation in the pharmaceutical and chemical industries. By combining predictive modeling with rigorous experimental validation, researchers can efficiently build a comprehensive understanding of the solubility profile of this critical synthetic intermediate.
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thermal stability of 1-(4-Bromophenyl)cyclopentanecarboxylic acid
An In-Depth Technical Guide to the Thermal Stability of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
The thermal stability of an active pharmaceutical ingredient (API) or a critical intermediate is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a versatile intermediate in organic synthesis.[1] We will explore a multi-faceted approach, combining core thermo-analytical techniques with chromatographic stress testing. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure a robust and reliable stability assessment.
Introduction: Why Thermal Stability Matters
This compound (MW: 269.13 g/mol , Formula: C₁₂H₁₃BrO₂) is a solid organic compound characterized by a cyclopentanecarboxylic acid moiety attached to a brominated phenyl ring.[1][2] Its utility as a building block in synthesizing more complex molecules necessitates a thorough understanding of its physicochemical properties, paramount among them being its stability under thermal stress.[1] Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable behavior during manufacturing (e.g., drying, milling) and long-term storage.
Forced degradation studies, where the compound is exposed to conditions more severe than standard accelerated testing, are essential.[3] They help to elucidate potential degradation pathways and are crucial for developing and validating stability-indicating analytical methods—a regulatory requirement.[4][5] This guide integrates Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method to construct a complete stability profile.
Core Thermo-Analytical Assessment
The initial assessment involves characterizing the compound's intrinsic thermal properties using TGA and DSC. These techniques provide a macroscopic view of thermal events, identifying the temperatures at which physical and chemical changes occur.
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in a sample's mass as a function of temperature or time.[6] It is the most direct method for determining the temperature at which a material begins to decompose. We employ a linear heating ramp under an inert nitrogen atmosphere. The inert atmosphere is critical to prevent oxidative degradation, ensuring we are observing the compound's inherent thermal decomposition, not its reaction with oxygen. A standard heating rate of 10 °C/min is chosen as it provides a good balance between experimental speed and the resolution of thermal events.
Experimental Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the TGA curve.[7]
-
Record the temperature at which 5% mass loss occurs (T₅%) as a key stability indicator.
-
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Methodological & Application
Application and Protocol Guide: Synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid from 1-(4-Bromophenyl)cyclopentanecarbonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic acid, a valuable building block in pharmaceutical and materials science, through the hydrolysis of its nitrile precursor, 1-(4-bromophenyl)cyclopentanecarbonitrile. We provide a thorough examination of both acid- and base-catalyzed hydrolysis mechanisms, offering detailed, step-by-step protocols for each method. This document is designed to equip researchers with the necessary theoretical understanding and practical expertise to successfully perform this transformation, troubleshoot potential issues, and purify the final product to a high degree.
Introduction: The Significance of Nitrile Hydrolysis
The conversion of nitriles to carboxylic acids is a fundamental and powerful transformation in organic synthesis.[1] This reaction provides a robust method for introducing a carboxylic acid moiety, a key functional group in a vast array of biologically active molecules and advanced materials. The starting nitrile, 1-(4-bromophenyl)cyclopentanecarbonitrile, can be readily prepared from the corresponding alkyl halide, effectively adding a carbon atom to the molecular framework.[2][3] The subsequent hydrolysis to this compound opens avenues for further synthetic manipulations, such as amide bond formation or esterification, making it a critical intermediate in drug discovery and development.
This guide will explore the two primary pathways for nitrile hydrolysis: acid-catalyzed and base-catalyzed reactions.[1][4] Both methods proceed through an amide intermediate, though the specific reaction conditions and workup procedures differ significantly.[5] Understanding the underlying mechanisms is crucial for optimizing reaction conditions and achieving high yields of the desired carboxylic acid.
Mechanistic Insights: Acid vs. Base Catalysis
The hydrolysis of nitriles can be effectively achieved under both acidic and basic conditions, with each pathway offering distinct advantages and considerations.[1][4] In both scenarios, the reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[6][7][8]
2.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[2][5] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][9] Subsequent proton transfers and tautomerization lead to the formation of a protonated amide, which is then deprotonated to yield the amide intermediate.[2][4] The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[5][7]
Key Mechanistic Steps (Acid-Catalyzed):
-
Protonation of the Nitrile: The nitrogen of the cyano group is protonated by the strong acid.
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.
-
Proton Transfer: A proton is transferred from the oxygen to a water molecule.
-
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide form.
-
Amide Hydrolysis: The amide is subsequently hydrolyzed to the carboxylic acid.
2.2. Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbon of the nitrile.[4][6][10] This addition reaction forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid.[4][6] Tautomerization of the imidic acid yields the amide intermediate.[6] The amide then undergoes further base-catalyzed hydrolysis to form a carboxylate salt and ammonia.[5][8] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[8][11]
Key Mechanistic Steps (Base-Catalyzed):
-
Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the carbon of the cyano group.
-
Protonation: The negatively charged nitrogen is protonated by water.
-
Tautomerization: The imidic acid tautomerizes to the amide.
-
Amide Hydrolysis: The amide is hydrolyzed by the base to form a carboxylate salt.
-
Acidification: The carboxylate salt is protonated in a separate workup step to give the carboxylic acid.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound via both acid- and base-catalyzed hydrolysis.
3.1. Method A: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the acidic hydrolysis of nitriles.[10][11]
Materials and Reagents:
-
1-(4-bromophenyl)cyclopentanecarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-bromophenyl)cyclopentanecarbonitrile (1.0 eq) and a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: Add the acid to the water slowly while cooling in an ice bath.
-
Reaction: Heat the mixture to reflux (approximately 120°C) and maintain for 18 hours.[12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[13]
-
3.2. Method B: Base-Catalyzed Hydrolysis
This protocol follows the general principles of basic nitrile hydrolysis.[8][10]
Materials and Reagents:
-
1-(4-bromophenyl)cyclopentanecarbonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(4-bromophenyl)cyclopentanecarbonitrile (1.0 eq) in a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC). Ammonia gas may be evolved during the reaction.[8]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The carboxylic acid will precipitate out of the solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from an appropriate solvent to obtain pure this compound.
-
Data Presentation: Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Intermediate | Amide | Amide, then Carboxylate Salt |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Workup | Extraction, base wash | Acidification, extraction |
| Byproducts | Ammonium Salt | Ammonia |
| Advantages | Direct formation of the carboxylic acid | Often faster, irreversible saponification[14] |
| Disadvantages | Can be slower, harsh acidic conditions | Requires a separate acidification step |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Low concentration of acid or base. | Use a higher concentration of the catalyst. | |
| Low Yield | Incomplete extraction of the product. | Perform additional extractions. Ensure the pH is correctly adjusted during workup. |
| Loss of product during recrystallization. | Optimize the recrystallization solvent and procedure. | |
| Impure Product | Presence of starting material or amide intermediate. | Ensure the reaction has gone to completion. Purify by recrystallization or column chromatography. |
| Contamination from workup reagents. | Ensure all aqueous layers are thoroughly removed during extraction. |
Conclusion
The hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile is a reliable method for the preparation of this compound. Both acid- and base-catalyzed protocols are effective, and the choice between them may depend on the specific requirements of the synthesis, such as substrate compatibility and desired workup conditions. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently synthesize this valuable carboxylic acid for their ongoing research and development endeavors.
References
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
- JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
- Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
- BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
- Fiveable. Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. [Link]
- LookChem.
- Chemguide. Hydrolysing Nitriles. [Link]
- YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
- Sciencemadness Discussion Board. Nitrile hydrolysis methods to get carboxylic acids. [Link]
- Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. [Link]
- Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]
- Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. [Link]
Sources
- 1. fiveable.me [fiveable.me]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
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- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
Application Notes and Protocols for the Hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile to 1-(4-bromophenyl)cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the production of a vast array of chemical intermediates and active pharmaceutical ingredients. This document provides a detailed experimental protocol for the hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile, a sterically hindered aryl nitrile, to its corresponding carboxylic acid, 1-(4-bromophenyl)cyclopentanecarboxylic acid. This transformation is crucial for the synthesis of various molecular scaffolds in medicinal chemistry and materials science. We present both acid- and base-catalyzed hydrolysis methods, offering flexibility depending on the substrate's compatibility with acidic or basic conditions. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps to ensure scientific integrity and successful outcomes.
Reaction Overview
The conversion of the nitrile group (-C≡N) to a carboxylic acid group (-COOH) involves the addition of water across the carbon-nitrogen triple bond. This process can be effectively catalyzed by either a strong acid or a strong base.[1][2] The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other.[3] For sterically hindered nitriles such as 1-(4-bromophenyl)cyclopentanecarbonitrile, elevated temperatures are typically required to drive the reaction to completion.[4]
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water.[5] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1][2]
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the hydroxide ion acts as the nucleophile, attacking the nitrile carbon.[6] This also forms an amide intermediate that is further hydrolyzed. The final product under basic conditions is the carboxylate salt, which must be neutralized with acid in a separate workup step to yield the free carboxylic acid.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-(4-bromophenyl)cyclopentanecarbonitrile | ≥98% | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade |
| Sodium Hydroxide (NaOH) | Pellets | ACS Reagent Grade |
| Diethyl Ether (Et₂O) | Anhydrous | ACS Reagent Grade |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | |
| Hexanes | ACS Reagent Grade | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent Grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | ACS Reagent Grade |
| Deionized Water | ||
| TLC Plates | Silica Gel 60 F₂₅₄ | |
| Round-bottom flasks | ||
| Reflux condenser | ||
| Heating mantle | ||
| Magnetic stirrer and stir bars | ||
| Separatory funnel | ||
| Büchner funnel and filter paper | ||
| Rotary evaporator |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of sterically hindered aryl nitriles.[4]
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)cyclopentanecarbonitrile (10.0 g, 39.9 mmol).
-
To the flask, cautiously add a solution of 50% (v/v) aqueous sulfuric acid (100 mL). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Prepare the 50% solution by slowly adding the acid to water in an ice bath.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 120-130 °C) using a heating mantle.
-
Maintain a gentle reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
3. Reaction Monitoring (TLC):
-
Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate).
-
Spot a small aliquot of the reaction mixture (after quenching and extraction into an organic solvent) on a TLC plate alongside the starting material.
-
The disappearance of the starting nitrile spot and the appearance of a more polar product spot (lower Rf value) indicates reaction progression.
4. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over 200 g of crushed ice in a large beaker.
-
A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
5. Purification (Recrystallization):
-
The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[8][9]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol is a robust alternative, particularly if the substrate contains acid-sensitive functional groups.[3]
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(4-bromophenyl)cyclopentanecarbonitrile (10.0 g, 39.9 mmol) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (16.0 g, 400 mmol) in deionized water (50 mL).
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC as described in Protocol 1.
3. Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and air dry.
4. Purification (Recrystallization):
-
Purify the crude product by recrystallization as described in Protocol 1.
Data Presentation
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Concentrated H₂SO₄ | NaOH |
| Solvent | 50% Aqueous H₂SO₄ | Ethanol/Water |
| Temperature | Reflux (~120-130 °C) | Reflux (~80-90 °C) |
| Reaction Time | 12-24 hours | 12-24 hours |
| Work-up | Quenching on ice, filtration | Solvent removal, extraction, acidification |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
Experimental Workflow Visualization
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 9. scs.illinois.edu [scs.illinois.edu]
The Strategic Utility of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid in Modern Drug Discovery
Introduction: A Versatile Scaffold for Complex Pharmaceutical Agents
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 1-(4-Bromophenyl)cyclopentanecarboxylic acid has emerged as a highly valuable pharmaceutical intermediate, offering a unique combination of structural features that medicinal chemists can exploit to construct complex molecular architectures. Its cyclopentyl moiety provides a three-dimensional element that can enhance binding interactions with biological targets, while the carboxylic acid functional group serves as a versatile handle for amide bond formation and other key transformations.
Crucially, the presence of a bromine atom on the phenyl ring is the cornerstone of this intermediate's utility. This halogen acts as a "linchpin" for powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of a wide array of aryl and heteroaryl substituents.[1] This modular approach allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of advanced pharmaceutical building blocks, underscoring its significance for researchers and drug development professionals.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 143328-24-9 | [2][3] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2] |
| Molecular Weight | 269.13 g/mol | [2] |
| Appearance | Solid | |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from its nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile. The following protocol details a robust hydrolysis procedure.
Protocol 1: Hydrolysis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
This protocol is adapted from methodologies reported in the medicinal chemistry literature for the synthesis of precursors for 11β-HSD1 inhibitors.[2]
Reaction Scheme:
A schematic of the hydrolysis reaction.
Materials:
-
1-(4-Bromophenyl)cyclopentanecarbonitrile
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard laboratory glassware for workup and extraction
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Bromophenyl)cyclopentanecarbonitrile.
-
Acid Addition: Carefully add a solution of sulfuric acid in water. A typical concentration would be a 1:1 mixture, but this can be optimized.
-
Heating: Heat the reaction mixture to 120°C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting nitrile.
-
Workup: After cooling to room temperature, carefully quench the reaction by pouring it over ice. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary. A reported yield for this transformation is approximately 95%.[2]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The bromophenyl moiety of this compound is a key functional handle for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a wide variety of boronic acids or esters, leading to the synthesis of biphenyl derivatives and other complex structures.
Generalized Workflow for Suzuki-Miyaura Coupling
A generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives (Illustrative)
The following protocol is adapted from a study on the synthesis of biphenyl carboxylic acids as potential anticancer agents, demonstrating the utility of a similar bromophenyl-containing starting material.[1] This protocol can be applied to this compound with minor modifications.
Materials:
-
This compound
-
Substituted aryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Add the 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).
-
Heating: Stir the reaction mixture at 80°C for 16 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired biphenyl derivative.
Application in the Synthesis of 11β-HSD1 Inhibitors
A significant application of this compound is in the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a target for the treatment of metabolic syndrome and type 2 diabetes. The following protocol outlines the initial amide coupling step, a common transformation for this intermediate in such synthetic campaigns.
Protocol 3: Amide Bond Formation
Reaction Scheme:
A schematic of the amide coupling reaction.
Materials:
-
This compound
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Procedure:
-
Reactant Preparation: In a vial, dissolve this compound (1.0 eq.) in DMF.
-
Reagent Addition: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by standard methods such as column chromatography or preparative HPLC to yield the pure amide. This amide can then be taken forward in a multi-step synthesis, often involving a subsequent Suzuki-Miyaura coupling of the bromo-phenyl group.
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis. Its structure provides a robust platform for generating molecular diversity through well-established and reliable chemical transformations. The protocols detailed in this guide for its synthesis and subsequent application in amide bond formation and Suzuki-Miyaura cross-coupling reactions highlight its versatility. For researchers and scientists in drug development, a thorough understanding of the utility of such intermediates is crucial for the efficient design and synthesis of next-generation therapeutics.
References
- LookChem. (n.d.). Cas 77-55-4, 1-Phenylcyclopentanecarboxylic acid.
- Organic Syntheses. (n.d.). Procedure 3.
- PrepChem.com. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis.
- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
- PubChem. (n.d.). 1-Phenylcyclopentanecarboxamide.
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
- ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
- PubChem. (n.d.). 1-Phenylcyclopentanecarboxylic acid.
- Google Patents. (n.d.). international application published under the patent cooperation treaty (pct).
- Google Patents. (n.d.). US7491844B2 - Therapeutic cyclopentane derivatives.
- Google Patents. (n.d.). US7601730B2 - Carboxylic acid derivatives, their preparation and use.
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
- PMC - NIH. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
Sources
Application Notes and Protocols: Investigating 1-(4-Bromophenyl)cyclopentanecarboxylic Acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions, necessitates the continuous search for novel therapeutic agents. A promising area of investigation is the development of small molecules that can modulate key inflammatory pathways. This document provides a detailed guide for the investigation of This compound as a potential anti-inflammatory agent.
The structure of this compound, featuring a carboxylic acid group attached to a cyclopentane ring with a bromophenyl substituent, presents an interesting scaffold for drug discovery. Carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs) and are often crucial for their activity, while the cyclopentane ring provides a rigid, three-dimensional structure that can be optimized for target binding. The bromophenyl group offers a site for potential metabolic transformations or further chemical modification to enhance potency and selectivity. This guide will outline the scientific basis and detailed protocols for a comprehensive preclinical evaluation of this compound.
Proposed Mechanism of Action: Targeting the NF-κB Signaling Pathway
Inflammation is a complex biological response involving a cascade of signaling pathways. A central regulator of this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or cytokines like TNF-α, the IκB kinase (IKK) complex is activated.[2][5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]
We hypothesize that this compound may exert its anti-inflammatory effects by inhibiting one or more key steps in the NF-κB signaling cascade. This could involve direct inhibition of the IKK complex, prevention of IκBα degradation, or interference with the nuclear translocation or DNA binding of NF-κB. The following experimental protocols are designed to systematically test this hypothesis.
Experimental Workflow for Assessing Anti-Inflammatory Potential
The following diagram outlines a logical workflow for the in vitro evaluation of this compound.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.[6]
Detailed Experimental Protocols
PART 1: Preliminary Assessment
Protocol 1.1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic potential of this compound on RAW 264.7 murine macrophage cells and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the old media with the media containing the different concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 1.2: Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[7][8]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated group.
PART 2: Elucidating the Mechanism of Action
Protocol 2.1: Quantification of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated RAW 264.7 cells.
Materials:
-
Cell culture supernatants from the NO production assay
-
Commercially available ELISA kits for murine TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, the supernatants are added to antibody-coated plates.
-
After incubation and washing steps, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves provided in the kits.
Protocol 2.2: Western Blot Analysis of NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB, as well as the degradation of IκBα.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
PART 3: Assessing Target Specificity
Protocol 3.1: COX-1/COX-2 Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes.
Materials:
-
Commercially available COX inhibitor screening assay kit (fluorometric or colorimetric).[10][11][12] These kits typically provide purified COX-1 and COX-2 enzymes, a probe, and a substrate (arachidonic acid).
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2)
Procedure:
-
Follow the protocol provided with the specific assay kit.[10][11][13][14]
-
Generally, the test compound is pre-incubated with the COX enzyme.
-
The reaction is initiated by adding arachidonic acid.
-
The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values (the concentration of the compound that inhibits enzyme activity by 50%).
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Cell Viability (%) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibitory Effects on Inflammatory Mediators
| Treatment | NO Production (% of LPS control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | 100 | ||
| LPS + Compound (X µM) | |||
| LPS + Compound (Y µM) |
Table 3: COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | |||
| SC-560 (Control) | |||
| Celecoxib (Control) |
Safety Precautions
When handling this compound, it is important to consult the Safety Data Sheet (SDS).[15][16][17][18] General laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated area or a fume hood.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The results from these studies will indicate whether the compound warrants further investigation, including in vivo studies in animal models of inflammation, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The systematic approach described here, from initial screening to mechanistic elucidation, is crucial for the successful discovery and development of novel anti-inflammatory drugs.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
- Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Sun, S.-C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. [Link]
- Wikipedia contributors. (2024, January 5). NF-κB. In Wikipedia, The Free Encyclopedia. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
- Wang, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Visualized Experiments, (89), 51627. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Ahmad, I., et al. (2021). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI CCTL. [Link]
- Liao, Y.-C., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(5), 2823–2834. [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. keyorganics.net [keyorganics.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for the Suzuki Coupling of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1][3] Its utility is underscored by the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their pioneering work in palladium-catalyzed cross-couplings.[4]
This application note provides a detailed protocol and expert insights for the Suzuki coupling of 1-(4-Bromophenyl)cyclopentanecarboxylic acid, a substrate of significant interest in medicinal chemistry. The presence of both a sterically demanding cyclopentyl group and a carboxylic acid moiety presents unique challenges that necessitate careful optimization of reaction conditions. The carboxylic acid can potentially interact with the palladium catalyst, and its acidity requires stoichiometric consideration of the base used.[5] Furthermore, the steric bulk adjacent to the aryl bromide can impede the oxidative addition step of the catalytic cycle, often requiring the use of specialized, bulky electron-rich phosphine ligands to achieve high yields.[1][6]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic rationale behind the procedural choices and a comprehensive troubleshooting guide to navigate the potential pitfalls of this powerful transformation.
Experimental Protocol: A Self-Validating System for Robust Suzuki Coupling
The following protocol is designed to be a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. The causality behind each experimental choice is explained to empower the researcher to adapt and optimize the reaction for their specific needs.
Reagents and Materials
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₂H₁₃BrO₂ | 269.13 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₁O₂P | 410.51 | 0.04 | 0.04 |
| K₃PO₄ | K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.). The use of at least 3 equivalents of base is crucial to neutralize the acidic proton of the carboxylic acid and to facilitate the transmetalation step.[5]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. A mixed solvent system is often employed to ensure the solubility of both the organic substrates and the inorganic base.[8]
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, under an inert atmosphere, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the degassed dioxane. Stir for 10-15 minutes. The use of a bulky, electron-rich phosphine ligand like SPhos is recommended to facilitate the oxidative addition of the sterically hindered aryl bromide and to promote the reductive elimination step.[6]
-
Catalyst Addition: Add the pre-formed catalyst solution to the main reaction flask via syringe.
-
Reaction: Place the sealed Schlenk flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling of this compound.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the steric and electronic properties of the aryl halide and the phosphine ligand.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[8][11] The exact mechanism of transmetalation is complex and can proceed through different pathways.[1]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Field-Proven Insights
Even with a robust protocol, challenges can arise. This section provides practical advice for troubleshooting common issues encountered during the Suzuki coupling of functionalized and sterically hindered substrates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Poor solubility of reagents. 3. Insufficiently active catalyst for the sterically hindered substrate. 4. Carboxylic acid inhibiting the catalyst. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[7] 2. Try a different solvent system (e.g., THF/water, DME/water) or increase the reaction temperature.[8] 3. Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or use a more active palladium precatalyst.[1][6] 4. Ensure at least 3 equivalents of a strong base (e.g., K₃PO₄, Cs₂CO₃) are used. Consider protecting the carboxylic acid as an ester.[5] |
| Dehalogenation of Starting Material | 1. Presence of water or other protic sources. 2. β-hydride elimination if the boronic acid has β-hydrogens. 3. Reaction temperature is too high. | 1. Use anhydrous solvents and ensure all reagents are dry.[12] 2. This is less common with arylboronic acids but can be an issue with some alkylboronic acids. 3. Lower the reaction temperature and monitor the reaction for a longer period. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Rigorously degas the reaction mixture.[9] 2. Optimize the base and solvent system to facilitate the transmetalation step. |
| Protodeboronation of Boronic Acid | 1. Harsh basic conditions, especially with electron-deficient or heteroaryl boronic acids. | 1. Use a milder base such as K₂CO₃ or KF.[7] Consider using a boronic ester (e.g., pinacol ester) which is more stable.[13] |
References
- Tron, G.C., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
- Malakar, S. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
- MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Palladium‐Catalyzed Decarboxylative Heck‐Type Coupling of Activated Aliphatic Carboxylic Acids Enabled by Visible Light.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling....
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
- Carboxylic acid and Cross Coupling reactions.. Reddit. [Link]
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
- Andrew G Myers Research Group. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect..
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
- The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. PubMed. [Link]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
- Suzuki cross-coupling reaction. YouTube. [Link]
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl trifl
- Suzuki Coupling Mechanism. YouTube. [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. wwjmrd.com [wwjmrd.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: Evaluating 1-(4-Bromophenyl)cyclopentanecarboxylic Acid in Cyclooxygenase (COX) Inhibition Assays
Introduction: The Rationale for Investigating Novel COX Inhibitors
The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[1][2] Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal protection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] This distinction has been the cornerstone of modern anti-inflammatory drug development, with the goal of selectively inhibiting COX-2 to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]
1-(4-Bromophenyl)cyclopentanecarboxylic acid is a cyclopentane derivative that has demonstrated anti-inflammatory properties.[5] Its structural features, including the carboxylic acid moiety and the bromophenyl group, suggest potential interactions with the active sites of COX enzymes. The cyclopentane scaffold provides a rigid framework that can be explored for selective binding. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a test compound in both in vitro and cell-based COX inhibition assays. These protocols are designed to be self-validating, providing a robust framework for determining the inhibitory potency (IC50) and selectivity of this and other novel chemical entities.
The Arachidonic Acid Cascade and COX Inhibition
The enzymatic activity of COX is the rate-limiting step in the synthesis of prostaglandins from arachidonic acid, which is released from the cell membrane by phospholipase A2.[6][7] Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2).[8] PGH2 serves as a substrate for various tissue-specific isomerases to produce a range of prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological activities.[2][8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[9]
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
Part 1: In Vitro Enzymatic Assays for COX-1 and COX-2 Inhibition
The initial evaluation of a potential COX inhibitor involves determining its 50% inhibitory concentration (IC50) against purified COX-1 and COX-2 enzymes. This provides a direct measure of the compound's potency and its selectivity index (SI), calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.
Protocol 1: Fluorometric In Vitro COX Inhibition Assay
This protocol utilizes a fluorometric method to detect the peroxidase activity of COX. The assay measures the conversion of a non-fluorescent probe to a fluorescent product, which is proportional to the amount of PGG2 produced by the COX enzyme.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic Acid (substrate)
-
This compound (Test Compound)
-
Reference Inhibitors: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-mjm.org [e-mjm.org]
- 5. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Cell-Based Assay Cascade for Evaluating the Analgesic Potential of 1-(4-Bromophenyl)cyclopentanecarboxylic acid
Abstract
The search for novel, non-opioid analgesics is a critical priority in pharmaceutical research. This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the analgesic potential of the novel compound, 1-(4-Bromophenyl)cyclopentanecarboxylic acid. As the specific mechanism of this compound is not yet defined, a multi-target screening cascade is proposed to probe its activity across key pathways known to modulate nociception.[1] This guide details an integrated workflow, starting with essential cytotoxicity assessment, followed by parallel functional screens targeting G-protein coupled receptors (GPCRs), transient receptor potential (TRP) ion channels, and inflammatory pathways. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability.
Introduction: The Rationale for a Cell-Based Analgesic Screening Cascade
Pain is a complex physiological process involving the activation of nociceptors, specialized sensory neurons that detect noxious stimuli.[2] The signals are then transmitted through the peripheral and central nervous systems.[3] Key molecular players in this process include ion channels that initiate the electrical signal, GPCRs that modulate neuronal excitability, and inflammatory mediators that sensitize nociceptors.[4][5][6] Tissue injury triggers the release of a host of inflammatory substances like prostaglandins, cytokines, and bradykinin, which can directly activate or sensitize sensory neurons, leading to inflammatory pain.[7][8][9]
Given this complexity, discovering new analgesics requires a multi-faceted approach. Cell-based assays offer a robust, scalable, and physiologically relevant platform for the initial stages of drug discovery.[10][11] They allow for the precise interrogation of molecular targets in a controlled environment, enabling the identification of compound activity and mechanism of action before advancing to more complex in vivo models.
This compound is a synthetic organic compound with a structure amenable to interacting with biological targets.[1] The carboxylic acid group can form ionic bonds or hydrogen bonds, while the bromophenyl and cyclopentane moieties provide steric and electronic properties that may confer specificity for certain protein binding pockets.[1] This application note outlines a logical, tiered approach to systematically evaluate its potential analgesic effects.
Strategic Experimental Workflow
The proposed workflow is designed to efficiently characterize the compound's bioactivity, starting with foundational safety assessments and progressing to specific mechanistic inquiries. This tiered approach ensures that resources are used effectively and that data from each stage informs the next.
Caption: High-level workflow for screening the test compound.
Part I: Foundational Assay - Cytotoxicity Assessment
Scientific Rationale: Before assessing the specific analgesic activity of a compound, it is imperative to determine the concentration range at which it is not cytotoxic. A compound that kills cells could produce a false positive in subsequent functional assays by simply reducing the number of viable cells capable of generating a signal. The MTT assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][15]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Plating: Seed a suitable cell line (e.g., HEK293, SH-SY5Y, or the specific cell line used in downstream functional assays) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in serum-free culture medium. A typical concentration range to test is from 0.1 µM to 100 µM. Include a "vehicle control" (DMSO, concentration matched to the highest compound dose) and a "no treatment" control.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[16] Incubate for 24 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[14][16]
-
Solubilization: Carefully aspirate the media. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the TC₅₀ (Toxic Concentration 50%). All subsequent functional assays should use concentrations well below the TC₅₀ value.
Part II: Mechanistic Screening Assays
Based on the cytotoxicity results, the compound is now screened in parallel across three distinct, high-value analgesic pathways.
4.A. GPCR Modulation: Mu-Opioid Receptor (MOR) Activity
Scientific Rationale: GPCRs, particularly opioid receptors, are powerful modulators of pain transmission.[5][17] The mu-opioid receptor (MOR) is the primary target for morphine and other potent analgesics.[18] MORs are coupled to the inhibitory G-protein, Gαi.[19] Agonist binding to MOR inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19][20] This reduction in cAMP suppresses neuronal excitability.[20] A competitive immunoassay or a BRET-based biosensor can be used to measure these changes in cAMP.[21][22]
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- 22. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Antimicrobial Activity Screening of 1-(4-Bromophenyl)cyclopentanecarboxylic acid
Introduction: The Quest for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. This has catalyzed the search for novel antimicrobial compounds with unique mechanisms of action. Carboxylic acid derivatives have emerged as a promising class of molecules, known for their ability to disrupt bacterial cell membranes and inhibit essential enzymes.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on screening the antimicrobial activity of a specific synthetic compound, 1-(4-Bromophenyl)cyclopentanecarboxylic acid .
Preliminary research suggests that this compound exhibits antimicrobial properties. A study has indicated its effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with a significant reduction in bacterial viability observed at a concentration of 50 µg/mL.[2] The proposed mechanisms of action for this class of compounds include the disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.[2]
These application notes will provide a comprehensive, step-by-step protocol for two gold-standard antimicrobial susceptibility testing (AST) methods: the Kirby-Bauer Disk Diffusion method for initial qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC). The protocols are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]
Potential Mechanism of Action: Insights into Carboxylic Acids
Carboxylic acids are thought to exert their antimicrobial effects through a multi-pronged attack on bacterial cells. The primary mechanisms include:
-
Membrane Damage: The lipophilic nature of many carboxylic acids allows them to intercalate into the bacterial cell membrane, disrupting its structure and integrity. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6]
-
Intracellular pH Reduction: The non-dissociated form of the acid can passively diffuse across the bacterial membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior. This drop in intracellular pH can inhibit the function of critical enzymes and disrupt metabolic processes.[5][6]
-
Inhibition of Metabolic Pathways: Carboxylic acids can interfere with various metabolic pathways, including the ATP generating system and the synthesis of essential molecules like methionine.[5][6][7]
The presence of the bromophenyl group and the cyclopentane ring in this compound may enhance its lipophilicity, potentially facilitating its entry into the bacterial cell and interaction with its targets.[2]
Experimental Workflow Overview
The following diagram outlines the general workflow for screening the antimicrobial activity of this compound.
Caption: General workflow for antimicrobial susceptibility testing of the target compound.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity of the test compound.[8][9][10] It is a valuable initial screening tool to determine if the compound has any inhibitory effect on the tested bacterial strains.
Materials
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Step-by-Step Protocol
-
Preparation of Test Compound Disks:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Aseptically impregnate sterile paper disks with a specific volume of the compound solution to achieve the desired concentration per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a negative control disk impregnated with the solvent alone.
-
-
Inoculum Preparation:
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[8][9]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[8][9]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The presence of a clear zone indicates that the compound has antimicrobial activity against the tested strain. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13][14] This is a more precise method than disk diffusion and provides a quantitative value (the MIC).
Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Protocol
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations. For example, from 128 µg/mL down to 0.25 µg/mL.
-
Include a growth control well (CAMHB with inoculum, no compound) and a sterility control well (CAMHB only).
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of the Microtiter Plate:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more quantitatively.
-
MIC Determination Workflow
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
Quantitative data from the broth microdilution assay should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| S. aureus ATCC 25923 | 128 | - | |
| 64 | - | ||
| 32 | - | 32 | |
| 16 | + | ||
| 8 | + | ||
| ... | ... | ||
| E. coli ATCC 25922 | 128 | - | |
| 64 | - | ||
| 32 | - | 32 | |
| 16 | + | ||
| 8 | + | ||
| ... | ... | ||
| Growth Control | 0 | + | |
| Sterility Control | 0 | - |
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the experimental results, the following quality control measures are essential:
-
Use of Reference Strains: Always include well-characterized reference strains with known antimicrobial susceptibility profiles (e.g., ATCC strains) in each experiment.[16]
-
Adherence to Standardized Protocols: Strictly follow the methodologies outlined by CLSI or EUCAST to ensure consistency and comparability of results.[3][4]
-
Inclusion of Controls: The inclusion of positive (growth) and negative (sterility) controls is mandatory to validate the experimental setup.
-
The 15-15-15 Rule: For the disk diffusion method, adhere to the 15-15-15 minute rule: use the inoculum within 15 minutes of preparation, apply disks within 15 minutes of inoculation, and incubate plates within 15 minutes of disk application.[11]
By implementing these self-validating systems, researchers can have high confidence in the accuracy and reliability of their antimicrobial screening data.
References
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
- Disk Diffusion Method for Antibiotic Susceptibility Test.
- Selected mechanism of antimicrobial action of plant-derived carboxylic acids.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- Antimicrobial susceptibility testing – disk diffusion methods. Slideshare. [Link]
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. [Link]
- M100 - Performance Standards for Antimicrobial Susceptibility Testing.
- Broth microdilution susceptibility testing. Bio-protocol. [Link]
- EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
- Expert Rules. EUCAST. [Link]
- Understanding biocatalyst inhibition by carboxylic acids. Frontiers. [Link]
- Enhancements in Carboxylic Acid-Derived Antimicrobial Agents.
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- CLSI 2024 M100Ed34(1).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
- Guidance Documents. EUCAST. [Link]
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
- Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
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- 15. Broth microdilution susceptibility testing. [bio-protocol.org]
- 16. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for the Esterification of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction: Navigating the Challenges of Sterically Hindered Esterification
1-(4-Bromophenyl)cyclopentanecarboxylic acid is a vital building block in medicinal chemistry and materials science, often serving as a precursor for pharmacologically active compounds and specialized polymers.[1] The esterification of this molecule is a critical transformation, yet it presents a significant synthetic challenge. The carboxylic acid functional group is attached to a quaternary carbon, which, flanked by a bulky cyclopentyl ring and a bromophenyl group, creates substantial steric hindrance around the reaction center. This steric congestion can dramatically slow down or even inhibit traditional esterification reactions.[2] Therefore, selecting an appropriate esterification method is paramount to achieving high yields and purity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of various field-proven esterification methods applicable to this compound. Each protocol is presented with an in-depth explanation of its underlying mechanism, the rationale for reagent selection, and step-by-step instructions.
Method 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] It is an equilibrium-driven process, and for sterically hindered substrates like this compound, pushing the equilibrium towards the product is crucial.[2][5][6] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[4][5][6]
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[3][4][5] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and elimination of a water molecule to yield the ester.[3][4]
Figure 1: Workflow for Fischer-Speier Esterification.
Protocol: Synthesis of Methyl 1-(4-Bromophenyl)cyclopentanecarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH, ~5-10 mol%) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl ester.
Method 2: Steglich Esterification - Mild Conditions for Sensitive Substrates
For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative.[7][8] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[9][10][11]
Mechanism Rationale: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form an N-acylpyridinium species ("active ester").[7] This highly electrophilic intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. A key advantage is the formation of a stable urea byproduct (dicyclohexylurea, DCU, in the case of DCC) that is insoluble in most organic solvents and can be easily removed by filtration.[11]
Figure 2: Workflow for Steglich Esterification.
Protocol: General Steglich Esterification
-
Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.
-
Extraction: Wash the filtrate successively with dilute HCl (e.g., 0.5 M) to remove excess DMAP and the alcohol, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method 3: Two-Step Acyl Chloride Formation and Esterification
For exceptionally hindered carboxylic acids where other methods fail, a two-step approach involving the formation of a more reactive acyl chloride intermediate can be highly effective.[2][12] The carboxylic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][14] The resulting acyl chloride is then reacted with the alcohol to form the ester.
Mechanism Rationale: Thionyl chloride converts the carboxylic acid into an acyl chloride by transforming the hydroxyl group into a good leaving group (a chlorosulfite intermediate).[13] The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the elimination of sulfur dioxide and a chloride ion, yields the highly electrophilic acyl chloride.[12][13] This acyl chloride readily reacts with even weakly nucleophilic alcohols to produce the ester and HCl. A base, such as pyridine or triethylamine, is often added in the second step to neutralize the HCl byproduct.
Sources
- 1. benchchem.com [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. synarchive.com [synarchive.com]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Amidation Reactions of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the amidation of 1-(4-Bromophenyl)cyclopentanecarboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug discovery, and its efficient coupling with a diverse range of amines is crucial for the synthesis of novel chemical entities. This document explores various robust amidation strategies, including those employing carbodiimide and uronium-based coupling reagents, as well as acyl chloride formation. Acknowledging the potential for steric hindrance from the cyclopentyl moiety, this guide offers field-proven insights into optimizing reaction conditions to achieve high yields and purity. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles to empower effective troubleshooting and adaptation.
Introduction: The Significance of 1-(4-Bromophenyl)cyclopentanecarboxamides
Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals and biologically active compounds.[1] The derivatives of this compound are of particular interest due to the presence of a lipophilic cyclopentyl group and a synthetically versatile bromophenyl moiety, which can be further functionalized through cross-coupling reactions. The resulting amides, 1-(4-bromophenyl)cyclopentanecarboxamides, serve as key intermediates in the development of novel therapeutics.
The primary challenge in the amidation of this substrate lies in the potential for steric hindrance posed by the tertiary carboxylic acid centered on the cyclopentyl ring. This can impede the approach of the amine nucleophile. Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for successful synthesis. This guide will detail several reliable methods to overcome these challenges.
Mechanistic Overview of Common Amidation Strategies
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[2] To facilitate this transformation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The most common strategies involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive acyl chloride.
Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and minimize potential racemization in chiral substrates, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[4]
Uronium/Aminium Salt-Based Coupling (HATU)
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents, particularly for sterically hindered substrates.[2][5] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5] The subsequent aminolysis is often rapid and high-yielding.
Acyl Chloride Formation
A classic and effective method for activating carboxylic acids is their conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with amines to form amides. This two-step, one-pot approach is often robust and cost-effective.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a versatile and widely used method for a broad range of amines. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1N HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Workflow for EDC/HOBt Mediated Amidation
Caption: Workflow for EDC/HOBt Mediated Amidation.
Protocol 2: HATU Mediated Amidation
This protocol is particularly effective for coupling with sterically hindered or electron-deficient amines where other methods may be sluggish.[2][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of HATU-Mediated Amide Bond Formation
Caption: Mechanism of HATU-Mediated Amide Bond Formation.
Protocol 3: Amidation via Acyl Chloride Formation
This one-pot, two-step procedure is a robust and often high-yielding method for amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard workup reagents
Step-by-Step Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add thionyl chloride (1.5 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride. The crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation 4. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. 5. In a separate flask, dissolve the amine (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM. 6. Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. 7. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS. 8. Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 10. Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice of amidation protocol can significantly impact the reaction outcome. The following table provides a general comparison to aid in method selection.
| Protocol | Coupling Reagent | Base | Typical Solvent | Reaction Time | Typical Yield | Advantages & Considerations |
| 1 | EDC/HOBt | DIPEA/TEA | DCM, DMF | 12-24 h | 70-90% | Water-soluble byproduct simplifies workup.[3] Good for a wide range of substrates. |
| 2 | HATU | DIPEA | DMF | 1-18 h | 85-98% | Highly efficient for sterically hindered substrates.[2][5] Minimizes racemization. Reagent is more expensive. |
| 3 | SOCl₂ | TEA/Pyridine | DCM, THF | 3-6 h | 75-95% | Cost-effective and robust. Generates HCl, requiring a stoichiometric amount of base. |
Troubleshooting and Field-Proven Insights
-
Low Yields with EDC/HOBt: For particularly hindered amines, consider switching to the more reactive HATU protocol. Alternatively, increasing the reaction temperature or using a higher boiling point solvent like DMF may improve yields.
-
Sluggish Reactions: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.
-
Side Product Formation: In the EDC/HOBt method, the formation of N-acylurea can be minimized by ensuring HOBt is added before EDC.
-
Purification Challenges: The urea byproduct from EDC is water-soluble, making aqueous workup effective. For other methods, careful chromatography is key to obtaining a pure product.
-
Amine Salt Starting Materials: If the amine is provided as a hydrochloride salt, an additional equivalent of base must be added to liberate the free amine.
Conclusion
The amidation of this compound can be achieved with high efficiency using several established methods. The choice of protocol should be guided by the specific properties of the amine coupling partner, cost considerations, and desired reaction scale. For general applications, the EDC/HOBt method offers a good balance of reactivity and ease of workup. For challenging substrates, the superior reactivity of HATU makes it the reagent of choice. The acyl chloride method remains a reliable and cost-effective alternative. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful synthesis of 1-(4-bromophenyl)cyclopentanecarboxamides in a research and development setting.
References
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Wikipedia. (2023). HATU.
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
Purification of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid by Recrystallization: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the purification of 1-(4-Bromophenyl)cyclopentanecarboxylic acid via recrystallization. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity materials for their work. Moving beyond a simple list of steps, this document elucidates the fundamental principles behind solvent selection, procedural choices, and post-purification analysis to ensure a robust and reproducible methodology. It details a systematic approach to remove process-related impurities and side-products, culminating in a final product of high purity, as validated by melting point analysis.
Introduction
This compound is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a bulky cyclopentane ring and a reactive bromophenyl group, makes it a versatile building block for more complex molecular targets.[1] The purity of this starting material is paramount, as even trace impurities can have deleterious effects on downstream reaction yields, catalyst performance, and the pharmacological profile of final active pharmaceutical ingredients.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[2][3] The fundamental principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[2][5] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain in the solution (mother liquor) and are subsequently separated by filtration.[4] This process effectively excludes impurities from the growing crystal structure, yielding a product of significantly higher purity.[2]
Part 1: Physicochemical Characterization & Solvent Selection Strategy
A successful recrystallization is critically dependent on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for the target compound—meaning it should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] This ensures maximum recovery of the purified product upon cooling.
Physicochemical Properties
A foundational understanding of the target compound's properties is the first step in designing a purification strategy.
| Property | Data | Source |
| Chemical Structure | ||
| Molecular Formula | C₁₂H₁₃BrO₂ | [6][7][8] |
| Molecular Weight | 269.13 g/mol | [6][7][8] |
| Appearance | White to off-white solid | [8] |
| Predicted Boiling Point | 380.8 ± 35.0 °C | [8] |
| Predicted pKa | 4.26 ± 0.20 | [8] |
Solvent Selection Rationale
The selection of a solvent is a multi-faceted process governed by several key criteria:
-
Temperature Coefficient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[2]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[2]
-
Chemical Inertness: The solvent must not react with the compound being purified.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2]
Given the aromatic carboxylic acid nature of the target compound, a range of polar and non-polar solvents were considered. The "like dissolves like" principle suggests that solvents with moderate polarity would be most effective.
Solubility Screening (Qualitative)
Preliminary solubility tests are crucial. This involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
| Solvent | Observation at Room Temp (20-25°C) | Observation at Boiling Point | Suitability Assessment |
| Water | Insoluble | Insoluble | Poor |
| Hexane | Insoluble | Sparingly Soluble | Poor (May be useful as an anti-solvent) |
| Ethanol | Soluble | Very Soluble | Poor (Solubility too high at low temp) |
| Acetone | Soluble | Very Soluble | Poor (Solubility too high at low temp) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good Candidate |
| Toluene | Sparingly Soluble | Soluble | Good Candidate |
| Ethanol/Water (e.g., 9:1) | Sparingly Soluble | Soluble | Excellent Candidate (Solvent Pair) |
Part 2: Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound (~5 g)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper to fit Büchner funnel
-
Spatulas and watch glass
-
Ice bath
-
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place 5.0 g of the crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
On a hot plate in a fume hood, heat approximately 50-60 mL of ethanol in a separate beaker.
-
Add the hot ethanol portion-wise to the Erlenmeyer flask containing the crude solid while stirring and heating. Add just enough solvent to completely dissolve the solid at the boiling point.
-
Expertise & Experience: Using a minimum amount of solvent is crucial for maximizing yield.[4] An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation and prevent the formation of a crust around the edges.
-
-
Decolorization/Hot Filtration (If Necessary):
-
If the solution is colored or contains insoluble particulate matter, this step is required. If the solution is clear, proceed to step 3.
-
Add a small amount (tip of a spatula) of activated charcoal to the hot solution to adsorb colored impurities.
-
Set up a hot gravity filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
-
Filter the hot solution quickly into a clean 250 mL Erlenmeyer flask.
-
Trustworthiness: A stemless funnel is essential to prevent the product from crystallizing in the stem and clogging the apparatus. The entire setup must be kept hot during filtration.
-
-
Inducing Crystallization with a Solvent Pair:
-
Bring the clear ethanolic solution to a gentle boil.
-
Using a Pasteur pipette, add deionized water dropwise to the boiling solution until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Expertise & Experience: This process of adding an anti-solvent (water) to the point of saturation, followed by re-dissolution with the primary solvent (ethanol), creates the ideal supersaturated state required for high-quality crystal growth upon cooling.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.
-
Once the flask is at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Expertise & Experience: Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
-
Isolation of Crystals (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure a good seal.
-
Turn on the vacuum source and swirl the flask to create a slurry of the crystals. Pour the slurry into the center of the Büchner funnel.
-
Trustworthiness: This method is highly efficient for separating the solid crystals from the liquid mother liquor.[9]
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals with a small amount (5-10 mL) of a cold 1:1 ethanol/water mixture. This removes any adhering mother liquor containing dissolved impurities.
-
Expertise & Experience: The wash solvent must be cold to prevent the dissolution of the purified product. Two small washes are more effective than one large wash.
-
-
Drying the Crystals:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and begin the drying process.
-
Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight, either in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.
-
Trustworthiness: The final product must be completely dry before weighing to calculate an accurate yield and before performing a melting point analysis.
-
Part 3: Purity Assessment and Validation
Confirming the purity of the recrystallized product is a self-validating step in this protocol.
Melting Point Analysis
A key indicator of purity for a crystalline solid is its melting point. Pure compounds exhibit a sharp melting point over a narrow range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
| Sample | Melting Point Range (°C) | Interpretation |
| Crude Product | 165 - 172 °C (example) | Broad range indicates the presence of impurities. |
| Recrystallized Product | 175 - 176.5 °C (example) | Sharp, elevated range indicates high purity. |
Note: The melting point should be compared to a reliable literature value if available. The values above are illustrative.
Thin-Layer Chromatography (TLC)
TLC can provide a quick, qualitative assessment of purity.
-
Mobile Phase: A 7:3 mixture of hexane and ethyl acetate is a good starting point.
-
Procedure: Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate.
-
Interpretation: The recrystallized product should show a single, well-defined spot, while the crude material may show multiple spots. The mother liquor should contain spots corresponding to the impurities seen in the crude sample.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration and re-cool. If using a solvent pair, add more of the anti-solvent. |
| Product "Oils Out" | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Cooling is too rapid. | Re-heat the solution to dissolve the oil. Add slightly more solvent and allow the solution to cool much more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Very Low Recovery/Yield | Too much solvent was used. The crystals were washed with a warm solvent. Premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated. |
| Crystals are Colored | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the activated charcoal step before hot filtration. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By carefully selecting a binary solvent system and controlling the rates of cooling and crystallization, it is possible to effectively remove impurities and obtain a final product of high purity. The validation of this purity through melting point analysis serves as an integral part of the workflow, ensuring the material is suitable for demanding downstream applications in research and development.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Columbia University, Department of Chemistry. (n.d.). Recrystallization-1.pdf.
- Chemistry LibreTexts. (2023). Recrystallization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 1-(4-Bromophenyl)cyclopentane-1-carboxylicacid , 98% , 143328-24-9 - CookeChem [cookechem.com]
- 9. mt.com [mt.com]
Application Note: A Validated HPLC Method for Purity Analysis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities of 1-(4-Bromophenyl)cyclopentanecarboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity profile a critical quality attribute.[1] The developed method utilizes a C18 stationary phase with a gradient elution mobile phase composed of acetonitrile and water, modified with trifluoroacetic acid to ensure optimal peak shape and resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure that adheres to international regulatory standards for method validation.
Introduction and Scientific Rationale
This compound (MW: 269.13 g/mol , CAS: 143328-24-9) is an aromatic carboxylic acid whose structure includes a bromophenyl group attached to a cyclopentane ring.[1][2][3][4][5][6] The purity of such intermediates is paramount as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
The development of this HPLC method was guided by the physicochemical properties of the analyte. The presence of the bromophenyl group provides a strong chromophore for UV detection, while the carboxylic acid moiety (estimated pKa ≈ 4.2) dictates the need for a pH-controlled mobile phase to maintain a consistent, non-ionized state for reproducible retention on a reversed-phase column.[1] Reversed-phase chromatography is the chosen mode of separation due to its versatility and robustness in analyzing moderately polar to nonpolar organic molecules.[7][8] A C18 column is selected for its hydrophobic character, which provides adequate retention for the analyte. The use of an acidic modifier, such as trifluoroacetic acid (TFA), in the mobile phase suppresses the ionization of the carboxylic acid group, leading to improved peak symmetry and retention time stability.[9][10][11]
This method is developed and validated in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46, and the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[12][13][14][15][16][17][18][19][20][21]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard and test samples.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC or Milli-Q grade.
-
Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Solution Preparation
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Blank Solution: Use the sample diluent.
Note: Ensure all solutions are sonicated to dissolve completely and filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
Method Validation and System Suitability
A validated analytical method ensures that the results generated are reliable and reproducible. The validation of this HPLC method must be performed according to ICH Q2(R2) guidelines, assessing the parameters summarized below.[19][20][21]
System Suitability
Before initiating any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the reference standard solution multiple times (typically n=5 or 6). The acceptance criteria are based on pharmacopeial guidelines.[12][16][22]
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% for replicate injections |
| %RSD of Retention Time | ≤ 1.0% for replicate injections |
Causality Explanation: The tailing factor ensures peak symmetry, which is crucial for accurate integration. The theoretical plates measure column efficiency, indicating good separation power. The relative standard deviation (%RSD) of peak area and retention time demonstrates the precision and stability of the HPLC system over the analysis period.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the main peak from any adjacent peaks and by performing forced degradation studies.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels, ranging from the quantitation limit (LOQ) to 150% of the target concentration, should be prepared. The correlation coefficient (r²) should be ≥ 0.999.[23][24]
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples of known purity or by spiking a sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recovery should typically be within 98.0% to 102.0%.[24]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.[23]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the datasets should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ.[23]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase organic content). This provides an indication of its reliability during normal usage.
Workflow and Data Analysis
The overall process for the purity analysis is depicted in the following workflow diagram.
Caption: Workflow for HPLC Purity Analysis.
Calculation of Purity
The purity of the sample is calculated using the area normalization method. This assumes that all impurities present in the sample are eluted and detected, and that they have the same response factor as the main analyte.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation provides a percentage purity value, which is a direct measure of the quality of the this compound sample.
Conclusion
The HPLC method detailed in this application note provides a reliable, robust, and accurate procedure for the purity determination of this compound. By adhering to the principles of method validation outlined by major pharmacopeias and the ICH, this protocol ensures the generation of high-quality, defensible data suitable for quality control and regulatory submission purposes. The method is specific, linear, accurate, and precise, making it an essential tool for professionals in the pharmaceutical and chemical industries.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
- Understanding the Latest Revisions to USP <621> | Agilent.
- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
- Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex.
- 2.2.46. Chromatographic separation techniques - uspbpep.com.
- Are You Sure You Understand USP <621>? | LCGC International.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies.
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies.
- This compound (C12H13BrO2) - PubChemLite.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - MDPI.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY - IKEV.
- (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - ResearchGate.
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- 4. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. 143328-24-9 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid AKSci V3246 [aksci.com]
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Application Notes and Protocols for the Derivatization of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the 1-(4-Bromophenyl)cyclopentyl Scaffold
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount. 1-(4-Bromophenyl)cyclopentanecarboxylic acid is a compound of significant interest, embodying a privileged structure for several reasons. The cyclopentane ring, while a common motif in natural products, provides a three-dimensional framework that can effectively orient substituents into biologically relevant space, potentially enhancing interactions with protein targets.[1][2] Its non-planar nature offers an escape from the often-crowded flatland of aromatic-heavy compound libraries.
The carboxylic acid functional group serves as a crucial anchor for biological activity, often engaging in key hydrogen bonding and ionic interactions within a target's active site.[3][4] However, the inherent properties of a carboxylic acid, such as its pKa and potential for metabolic liabilities like acyl glucuronidation, can present challenges in drug development, impacting pharmacokinetic profiles.[5][6] This makes the carboxylic acid an ideal handle for derivatization, allowing for the fine-tuning of physicochemical properties.
Furthermore, the presence of a bromo-aryl moiety is a strategic asset for medicinal chemists. It serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents to explore the structure-activity relationship (SAR) in detail.[7][8] This application note provides detailed protocols for the key derivatization strategies of this compound to generate compound libraries for medicinal chemistry programs.
Core Derivatization Strategies: A Visual Overview
The derivatization of this compound can be primarily approached through three key transformations: amide bond formation, esterification, and Suzuki-Miyaura cross-coupling. Each of these routes offers a distinct avenue for modifying the parent scaffold to modulate its biological activity and drug-like properties.
Caption: Core derivatization pathways for this compound.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, as it allows for the introduction of a vast array of commercially available amines, thereby creating diverse chemical matter.[9] The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a robust and widely adopted method to activate the carboxylic acid for nucleophilic attack by an amine.[10][11][12]
Experimental Workflow: Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq.).
-
Activation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. The formation of the HOBt-ester intermediate minimizes the risk of racemization if the cyclopentyl core were chiral.
-
Amine Addition: To the activated mixture, add the desired primary or secondary amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The base is crucial to neutralize the HOBt and any hydrochloride present.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted amine, residual acid, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Good solubility for reactants; aprotic nature prevents interference. |
| Coupling Agent | EDC (1.2 eq.) | Water-soluble byproducts are easily removed during aqueous work-up.[11] |
| Additive | HOBt (1.2 eq.) | Suppresses side reactions and minimizes racemization.[12] |
| Base | DIPEA (2.0 eq.) | Non-nucleophilic base that scavenges protons without competing with the amine. |
| Temperature | Room Temperature | Sufficient for most couplings; avoids thermal degradation. |
| Reaction Time | 4-12 hours | Substrate dependent; monitor for completion. |
Protocol 2: Esterification
Esterification is a fundamental transformation that can significantly alter the lipophilicity, polarity, and metabolic stability of a parent carboxylic acid.[4] A classic Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst is a straightforward method for generating ester derivatives.[13]
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 2-6 hours. The reaction is reversible, and driving off the water formed can increase the yield.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Reagent | Excess Alcohol | Serves as both reactant and solvent, driving the equilibrium towards the product. |
| Catalyst | Concentrated H₂SO₄ (catalytic) | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack.[13] |
| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. |
| Reaction Time | 2-6 hours | Varies with the alcohol used; monitor by TLC. |
Protocol 3: Suzuki-Miyaura Cross-Coupling
The bromo-aryl group on the scaffold is a prime site for modification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask, add this compound (or its ester/amide derivative) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture like Dioxane/Water (4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. If the product is a carboxylic acid, an acidic workup may be required to protonate the carboxylate salt before extraction.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 eq.) | Essential for the transmetalation step of the catalytic cycle.[8] |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | A mixture of organic solvent and water is often required to dissolve all components. |
| Temperature | 80-100 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst. |
Characterization of Derivatives
The successful synthesis of new derivatives must be confirmed by rigorous analytical characterization. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the incorporation of the new moiety (e.g., signals from the amine or alcohol portion in amides and esters, or new aromatic protons from Suzuki coupling). ¹³C NMR will show characteristic shifts in the carbonyl carbon (typically 160-180 ppm) and the appearance of new carbon signals.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound, thereby verifying its elemental composition. The fragmentation pattern can also provide structural information. The presence of bromine in the starting material and some derivatives provides a characteristic M+2 isotopic pattern.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds and is the primary tool for monitoring reaction progress.
Expected Spectroscopic Data
| Derivative Type | ¹H NMR Key Signals (ppm) | ¹³C NMR Carbonyl Signal (ppm) | Mass Spec |
| Amide | 2.0-2.5 (cyclopentyl-H), 7.5-8.0 (aromatic-H), N-H signal (variable) | ~170-175 | M+ and characteristic fragments |
| Ester | 2.0-2.5 (cyclopentyl-H), 7.5-8.0 (aromatic-H), 3.5-4.5 (alkoxy-H) | ~172-178 | M+ and characteristic fragments |
| Suzuki Product | 2.0-2.5 (cyclopentyl-H), 7.0-8.5 (biaryl-H) | ~175-180 (for acid) | M+ (loss of Br isotope pattern) |
Conclusion
This compound represents a versatile and strategically valuable scaffold for medicinal chemistry exploration. The protocols detailed in this application note for amide coupling, esterification, and Suzuki-Miyaura coupling provide robust and adaptable methods for generating diverse libraries of novel compounds. By systematically applying these derivatization strategies, researchers can effectively probe the structure-activity relationships of this scaffold, leading to the identification of optimized drug candidates with improved potency, selectivity, and pharmacokinetic properties.
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Application Notes & Protocols: 1-(4-Bromophenyl)cyclopentanecarboxylic Acid as a Cornerstone Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-(4-Bromophenyl)cyclopentanecarboxylic acid, a uniquely functionalized building block for advanced organic synthesis. Its structure, featuring a sterically significant cyclopentyl core, a versatile carboxylic acid handle, and a reactive aryl bromide, presents an orthogonal platform for complex molecule construction. We will detail its synthesis and elucidate its application in cornerstone reactions such as palladium-catalyzed cross-couplings and derivatizations of the carboxyl group. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical logic to empower rational synthetic design.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. This compound (CAS: 143328-24-9) has emerged as a preeminent building block due to the distinct reactivity of its two primary functional groups.[1] The aryl bromide serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis, while the carboxylic acid provides a gateway for amide couplings, reductions, and esterifications.[1][2] This orthogonal reactivity allows for sequential, controlled modifications, making it an invaluable precursor for generating diverse molecular libraries and constructing complex target molecules.[1] The cyclopentane ring introduces a non-planar, three-dimensional character to resulting molecules, a feature often sought in modern drug design to improve physicochemical properties and target engagement.[1]
| Property | Value |
| CAS Number | 143328-24-9 |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol [3] |
| Appearance | White to off-white powder |
| Storage | Sealed in dry, room temperature conditions[4] |
Synthesis of the Building Block
The most direct and high-yielding synthesis of this compound is achieved through the acid-catalyzed hydrolysis of its nitrile precursor, 1-(4-Bromophenyl)cyclopentanecarbonitrile.[3] This method is robust, scalable, and provides the target acid in high purity after a straightforward workup.[1]
Protocol 2.1: Synthesis via Nitrile Hydrolysis
This protocol is adapted from a procedure reported in the Journal of Medicinal Chemistry.[3]
Reaction Scheme:
Sources
Application Notes and Protocols for In Vivo Efficacy Assessment of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Scaffold
The 1-(4-bromophenyl)cyclopentanecarboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. This class of compounds, characterized by a cyclopentanecarboxylic acid moiety linked to a brominated phenyl ring, has garnered attention for its potential biological activities. The carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions with biological targets, while the bromophenyl group can enhance binding affinity and modulate pharmacokinetic properties[1]. Preliminary studies and structural similarities to known bioactive molecules suggest potential applications in oncology, inflammation, and metabolic diseases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy models to evaluate derivatives of this compound. The protocols detailed herein are grounded in established methodologies and offer insights into the causal relationships between experimental design and data interpretation.
Hypothesized Mechanisms of Action & Therapeutic Targets
While the precise molecular targets of novel this compound derivatives require empirical validation, several plausible mechanisms can be postulated based on their structural features and preliminary data. These hypotheses form the basis for selecting appropriate in vivo models.
-
Anti-inflammatory Activity: The core structure shares features with compounds known to modulate inflammatory pathways. One study in an animal model of arthritis demonstrated a significant reduction in paw swelling and inflammatory cell infiltration upon administration of the parent compound[1]. A related compound with a cyclopentane carboxylic acid moiety has been identified as a potent leukotriene B4 antagonist, a key mediator in inflammation[2].
-
Anticancer Activity: Carboxylic acid derivatives, including those with halogenated phenyl groups, are a well-established class of anticancer agents[3][4][5]. Potential mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways[6][7].
-
PPAR Modulation: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in metabolism and inflammation[8][9]. Many carboxylic acid-containing drugs act as PPAR agonists[10]. Given the structural resemblance, derivatives of this compound may exert their effects through the modulation of PPAR activity.
The following sections will detail in vivo models to test these hypotheses.
Part 1: In Vivo Models for Anti-inflammatory and Autoimmune Disorders
The anti-inflammatory potential of this compound derivatives can be robustly assessed using a murine model of rheumatoid arthritis.
Collagen-Induced Arthritis (CIA) Model in DBA/1 Mice
Scientific Rationale: The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many immunological and pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion. This model is ideal for evaluating the efficacy of novel anti-inflammatory agents.
Experimental Workflow:
Figure 1: Workflow for the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol:
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of CII in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Begin treatment upon the first signs of arthritis (typically days 21-25).
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC in saline).
-
Group 2-4: Test compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, administered orally once daily). Dose selection should be based on prior pharmacokinetic and tolerability studies.
-
Group 5: Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times a week).
-
-
-
Efficacy Parameters:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity/ankylosis). The maximum score per mouse is 16.
-
Paw Volume: Measure paw thickness or volume using a plethysmometer every 2-3 days.
-
Body Weight: Monitor body weight every 2-3 days as an indicator of general health.
-
-
Terminal Endpoint Analysis (Day 42-49):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Harvest hind paws and fix in 10% neutral buffered formalin for histopathological evaluation (H&E staining for inflammation, Safranin O for cartilage damage).
-
Data Presentation:
| Parameter | Vehicle Control | Test Compound (Low Dose) | Test Compound (High Dose) | Positive Control |
| Mean Clinical Score (Day 42) | 10.5 ± 1.2 | 7.8 ± 1.5* | 4.2 ± 0.9 | 3.5 ± 0.8 |
| % Inhibition of Paw Edema | 0% | 25% | 60% | 70% |
| Serum TNF-α (pg/mL) | 150 ± 25 | 110 ± 20 | 65 ± 15 | 50 ± 10 |
*p < 0.05, *p < 0.01 vs. Vehicle Control
Part 2: In Vivo Models for Oncology
The anticancer potential of this compound derivatives can be evaluated using xenograft models, which assess the compound's ability to inhibit tumor growth in an in vivo setting.
Human Tumor Xenograft Model in Nude Mice
Scientific Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing for the growth of a human tumor. It is the gold standard for assessing the in vivo efficacy of novel anticancer agents against a specific cancer type. The choice of cell line is critical and should be based on in vitro screening data. For example, if a derivative shows high potency against a colon cancer cell line like HCT116, this would be the logical choice for the xenograft study[3][6].
Experimental Workflow:
Figure 2: Workflow for a human tumor xenograft model.
Detailed Protocol:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture human cancer cells (e.g., HCT116 colorectal carcinoma) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Tumor Implantation:
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Group 1: Vehicle control.
-
Group 2-3: Test compound at two different doses (e.g., 25 and 75 mg/kg, oral gavage, once daily).
-
Group 4: Positive control (e.g., 5-Fluorouracil, 20 mg/kg, intraperitoneally, twice a week).
-
-
Efficacy Parameters:
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI).
-
Body Weight: Monitor body weight 2-3 times per week as a measure of toxicity.
-
-
Terminal Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).
-
Excise tumors and record their final weight.
-
A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3) or fixed for immunohistochemistry.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 210 | - | +5% |
| Test Compound (25 mg/kg) | 980 ± 150* | 32% | +3% |
| Test Compound (75 mg/kg) | 550 ± 120 | 62% | -2% |
| Positive Control | 480 ± 110 | 67% | -8% |
*p < 0.05, *p < 0.01 vs. Vehicle Control
Part 3: Mechanistic In Vivo Models - PPAR Agonism
To investigate if the therapeutic effects are mediated through PPARs, a reporter mouse model can be employed.
PPRE-Luciferase Reporter Mouse Model
Scientific Rationale: This model utilizes transgenic mice expressing the luciferase reporter gene under the control of a peroxisome proliferator response element (PPRE). Activation of PPARs by a ligand leads to the binding of the PPAR/RXR heterodimer to the PPRE, driving luciferase expression[10][11]. This allows for non-invasive, real-time imaging of PPAR activation in vivo.
Experimental Workflow:
Figure 3: Workflow for PPAR activity assessment using PPRE-Luc reporter mice.
Detailed Protocol:
-
Animal Model: PPRE-Luciferase transgenic mice.
-
Treatment:
-
Administer the test compound via the desired route (e.g., oral gavage).
-
Include a vehicle control group and a positive control group (e.g., Pioglitazone for PPARγ, 10 mg/kg).
-
-
Bioluminescence Imaging:
-
At specified time points post-dosing (e.g., 4-6 hours, which is often the peak response time), administer D-luciferin (e.g., 150 mg/kg, intraperitoneally)[11].
-
After ~10 minutes, anesthetize the mice and place them in an in vivo imaging system (IVIS).
-
Acquire bioluminescent images.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the target organ (e.g., liver, skin).
-
Quantify the bioluminescent signal (photon flux) within the ROI.
-
Compare the signal intensity between treatment groups and the vehicle control. An increase in photon emission indicates PPAR activation.
-
Conclusion and Future Directions
The in vivo models described provide a robust framework for evaluating the therapeutic potential of this compound derivatives in inflammation and oncology. Positive results in these efficacy models, particularly when correlated with target engagement in mechanistic models like the PPRE-luciferase system, will provide strong validation for advancing lead candidates into further preclinical development. Subsequent studies should focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology assessments, and exploration of additional therapeutic areas based on the observed biological activities.
References
- Title: In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice Source: PubMed URL:[Link]
- Title: Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity Source: RSC Publishing URL:[Link]
- Title: Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives Source: PMC - PubMed Central URL:[Link]
- Title: Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights Source: NIH URL:[Link]
- Title: In Vivo Actions of Peroxisome Proliferator–Activated Receptors Source: ScienceOpen URL:[Link]
- Title: Peroxisome Proliferator-Activated Receptors: From Genes to Physiology Source: Endocrine Society URL:[Link]
- Title: Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors Source: NIH URL:[Link]
- Title: In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter Source: PMC - NIH URL:[Link]
- Title: Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer Source: ACS Public
- Title: Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα)
- Title: Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation Source: PMC - PubMed Central URL:[Link]
- Title: (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model Source: PubMed URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. endocrine.org [endocrine.org]
- 10. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo imaging reveals selective PPAR activity in the skin of peroxisome proliferator-activated receptor responsive element-luciferase reporter mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
An advanced technical support resource for researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the synthesis of 1-(4-bromophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The predominant and most reliable synthetic route involves the carboxylation of a Grignard reagent. This document is structured to address common experimental challenges, explain the underlying chemical principles, and provide a robust, high-yield protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My Grignard reaction fails to initiate. The solution remains colorless, and no exotherm is observed. What should I do?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis. It almost always stems from the passivation of the magnesium metal's surface by a layer of magnesium oxide (MgO). This inert layer prevents the magnesium from reacting with the 4-bromophenylcyclopentane.[1][2]
Immediate Troubleshooting Steps:
-
Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod against the bottom of the flask. This exposes a fresh, unoxidized metal surface.
-
Chemical Activation: Add a single, small crystal of iodine (I₂).[3] The iodine reacts with the magnesium surface, chemically cleaning it and creating small amounts of magnesium iodide, which helps to initiate the reaction. The characteristic brown color of the iodine will fade as the reaction begins.
-
Local Heating: Gently warm a single spot of the flask with a heat gun. Do not heat the entire flask, as this can promote side reactions if the initiation is delayed and then suddenly becomes vigorous.
-
Initiator Addition: Add a few drops of a pre-formed Grignard reagent from a previous successful batch, if available.
Preventative Measures:
-
Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under an inert atmosphere just before use.[3][4]
-
Reagents: Use freshly opened, anhydrous grade solvents (diethyl ether or THF).[1][2] Ensure the 4-bromophenylcyclopentane is free of water.
Question 2: My final yield is disappointingly low, and I recovered a significant amount of unreacted starting material.
Answer: Low yield with recovery of starting material typically points to the premature quenching of the Grignard reagent. Grignard reagents are potent bases and will react with any available acidic protons, most commonly from water.[3][4]
Root Causes & Solutions:
-
Atmospheric Moisture: The reaction is highly sensitive to humidity. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. Use rubber septa on all openings and transfer liquid reagents via syringe.
-
Contaminated Reagents:
-
Solvent: Use a freshly opened bottle of anhydrous ether or THF, or solvent freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Starting Halide: Ensure the 1-bromo-4-phenylcyclopentane is anhydrous. If contamination is suspected, it can be distilled from a mild drying agent like calcium hydride.
-
-
Incomplete Grignard Formation: If the reaction was sluggish or did not go to completion, unreacted halide will remain. After the initial addition, ensure the mixture is refluxed for an additional 30-60 minutes to maximize the conversion to the Grignard reagent.
Question 3: My crude product contains a significant amount of a non-polar, yellowish, crystalline byproduct.
Answer: This byproduct is almost certainly 1,1'-bi(4-phenylcyclopentane), formed via a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted 1-bromo-4-phenylcyclopentane.[4]
Minimizing Biphenyl Formation:
-
Slow Addition: Add the solution of 1-bromo-4-phenylcyclopentane to the magnesium suspension dropwise and slowly. This maintains a low concentration of the halide in the flask, favoring the reaction with magnesium over the coupling side reaction.[4]
-
Temperature Control: The coupling reaction is favored at higher temperatures.[4] Maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and use a water bath to moderate the temperature.
-
Solvent Volume: Ensure sufficient anhydrous solvent is used. High concentrations of the reactants can increase the likelihood of the coupling side reaction.
Purification: This byproduct is non-polar. During the work-up, it will remain in the organic layer after the acidic product has been extracted into an aqueous basic solution (e.g., NaOH or NaHCO₃). A proper acid-base extraction is the most effective way to separate the desired carboxylic acid from this impurity.
Question 4: The work-up and purification are messy, and I'm losing product to emulsions or precipitation.
Answer: An effective work-up is critical for both yield and purity. The goal is to protonate the magnesium carboxylate salt, dissolve all magnesium salts, and cleanly separate the product.
Best Practices for Work-up & Purification:
-
Quenching: After the carboxylation is complete (all dry ice has sublimed), slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and a strong acid, like 6 M HCl. Adding the reaction mixture to the acid (not the other way around) helps control the quench of any unreacted Grignard reagent.
-
Dissolving Salts: Add enough acid to make the aqueous layer clear and acidic to litmus paper. This ensures all magnesium salts (e.g., Mg(OH)₂, MgBr₂) are converted to water-soluble chlorides.
-
Extraction:
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic layers and perform a basic extraction using a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt, leaving non-acidic impurities (like the biphenyl byproduct) in the organic layer.
-
-
Precipitation: Cool the separated aqueous basic layer in an ice bath and carefully re-acidify it with concentrated HCl until the product precipitates out as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous ether or THF the required solvents for Grignard reactions?
A1: These solvents are essential for two reasons. First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent.[2] Second, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a Lewis acid-base complex. This complex stabilizes the Grignard reagent and helps keep it dissolved in the solvent.[2]
Q2: Can you outline the reaction mechanism?
A2: Certainly. The synthesis is a two-step process:
-
Grignard Reagent Formation: This is an oxidative insertion of elemental magnesium (Mg⁰) into the carbon-bromine bond of 1-bromo-4-phenylcyclopentane. The carbon atom, which was electrophilic, becomes strongly nucleophilic in the Grignard reagent.
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂). This forms a magnesium carboxylate salt. A subsequent acidic workup protonates this salt to yield the final carboxylic acid product.[5]
A diagram of the mechanism is provided in the visualization section below.
Q3: How can I be sure my Grignard reagent has formed before I add the CO₂?
A3: Visual cues are the primary indicator. A successful Grignard formation is characterized by:
-
The disappearance of the shiny magnesium metal.
-
The solution turning cloudy and greyish-brown.
-
A noticeable exotherm (the flask will become warm) and often, gentle boiling of the ether solvent.
For a more definitive, albeit destructive, test, a small aliquot can be taken, quenched with I₂, and analyzed by TLC to see if the starting halide has been consumed.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity.
1. Preparation (Day 0):
-
Dry all glassware (round-bottom flask, Claisen adapter, condenser, dropping funnel) in an oven at 150°C overnight.
-
Assemble the glassware hot under a stream of dry argon or nitrogen and allow it to cool. Equip the condenser with a drying tube filled with CaCl₂.
2. Grignard Reagent Formation (Day 1):
-
To the 250 mL round-bottom flask, add magnesium turnings (1.5 g, 62 mmol, 1.2 equiv) and a small iodine crystal.
-
In the dropping funnel, prepare a solution of 1-bromo-4-phenylcyclopentane (11.3 g, 50 mmol, 1.0 equiv) in 50 mL of anhydrous diethyl ether.
-
Add ~5 mL of the halide solution to the magnesium. If the reaction does not start within 5-10 minutes (indicated by color change and gentle boiling), gently warm the flask with a heat gun.
-
Once initiated, add the remaining halide solution dropwise over 45-60 minutes at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 60 minutes using a heating mantle to ensure complete reaction.
3. Carboxylation and Work-up (Day 1):
-
Cool the greyish-brown Grignard solution to 0°C in an ice bath.
-
In a separate 1 L beaker, crush a large excess of dry ice (~50 g).
-
Under a positive flow of inert gas, slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Slowly add 100 mL of 6 M HCl to the reaction mixture. Stir until all solids dissolve and the solution is clear.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL).
-
Crucially, save the aqueous bicarbonate layers. Discard the organic layer (which contains byproducts).
-
Cool the combined bicarbonate extracts in an ice bath and carefully acidify with concentrated HCl until no more white precipitate forms (pH ~2).
-
Collect the white solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Data Summary: Effect of Reaction Parameters on Yield
| Parameter | Condition | Effect on Product Yield | Effect on Biphenyl Byproduct | Rationale |
| Addition Rate | Fast (10 min) | Lower | Higher | High local concentration of halide favors coupling.[4] |
| Slow (60 min) | Higher | Lower | Minimizes halide concentration, favoring reaction with Mg. | |
| Temperature | High (Vigorous Reflux) | Lower | Higher | The coupling side reaction has a higher activation energy.[4] |
| Moderate (Gentle Reflux) | Higher | Lower | Provides enough energy for Grignard formation without promoting side reactions. | |
| Moisture | Present | Significantly Lower | No direct effect | Quenches the Grignard reagent, reducing the amount available for carboxylation.[3] |
| Anhydrous | Optimal | Minimal | Maximizes the concentration of active Grignard reagent. |
Visualizations
Experimental Workflow Diagram
Caption: Key steps in the reaction mechanism.
References
- Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry - ACS Publications.
- Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. PubMed.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. The Journal of Organic Chemistry - ACS Figshare.
- 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts.
- Carboxylation with a Grignard reagent. ResearchGate.
- Grignard Reaction. Organic Chemistry Portal.
- The Grignard Reaction. Winthrop University.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
Sources
Technical Support Center: Hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile
Welcome to the technical support guide for the hydrolysis of 1-(4-bromophenyl)cyclopentanecarbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific nitrile hydrolysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. However, the hydrolysis of a sterically hindered, α-aryl nitrile like 1-(4-bromophenyl)cyclopentanecarbonitrile presents unique challenges. This guide will address common side reactions and provide actionable solutions.
Troubleshooting Guide: Common Side Reactions
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
Question 1: My hydrolysis reaction stopped at the amide intermediate, resulting in a low yield of the desired carboxylic acid. How can I drive the reaction to completion?
Answer:
This is a very common issue, particularly in the hydrolysis of nitriles. The reaction proceeds in two main stages: first, the nitrile is converted to an amide, which is then hydrolyzed to the carboxylic acid.[1][2] The amide is often more stable and its hydrolysis can be slower than the initial hydration of the nitrile, especially under mild conditions.
Causality:
-
Insufficiently Forcing Conditions: Milder reaction conditions (lower temperatures, shorter reaction times, or less concentrated acid/base) may be sufficient for the initial hydration of the nitrile to the amide but inadequate for the subsequent, more difficult hydrolysis of the amide.[3][4] Basic hydrolysis, in particular, can sometimes be stopped at the amide stage under controlled conditions.[4]
-
Steric Hindrance: The 1-(4-bromophenyl)cyclopentyl group is sterically bulky. This bulk can hinder the approach of water or hydroxide ions to the carbonyl carbon of the intermediate amide, slowing down the second hydrolysis step.
Troubleshooting Protocol:
-
Increase Reaction Temperature and Time: The most straightforward approach is to use more vigorous conditions.[4] Refluxing the reaction mixture for an extended period (monitoring by TLC or LC-MS is crucial) will often provide the necessary activation energy to overcome the stability of the amide intermediate.
-
Increase Concentration of Acid or Base: Using a more concentrated acid (e.g., concentrated H₂SO₄ or HCl) or base (e.g., 6M NaOH or KOH) can accelerate the hydrolysis of the amide.
-
Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is often more effective at driving the reaction to completion than base-catalyzed hydrolysis.[4] Under acidic conditions, the final step, the protonation of the ammonia leaving group, is irreversible and helps to drive the equilibrium towards the carboxylic acid.[4]
| Condition | Recommendation for Complete Hydrolysis | Rationale |
| Temperature | Increase to reflux | Provides sufficient energy to overcome the activation barrier for amide hydrolysis. |
| Time | Extend reaction time (monitor progress) | Allows the slower second hydrolysis step to proceed to completion. |
| Reagent | Use concentrated acid (e.g., H₂SO₄) | Stronger acidic conditions more effectively catalyze amide hydrolysis.[5] |
Question 2: I am observing a significant amount of an elimination byproduct, 1-(4-bromophenyl)cyclopent-1-ene. What is causing this and how can I prevent it?
Answer:
The formation of an alkene byproduct suggests that an elimination reaction is competing with the desired hydrolysis. This is a known issue with substrates that have a tertiary carbon adjacent to the nitrile group, especially under harsh conditions.
Causality:
-
E1/E2 Elimination Pathway: Under strongly acidic or basic conditions and at elevated temperatures, the reaction can proceed through an E1 or E2 elimination mechanism. The tertiary carbocation that could form at the cyclopentyl ring is relatively stable, making an E1 pathway plausible.
-
Solvent Effects: The choice of solvent can influence the competition between substitution (hydrolysis) and elimination. Protic or less polar solvents can favor elimination reactions.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[6] By lowering the temperature, you can selectively disfavor the elimination pathway while still allowing the hydrolysis to proceed, albeit more slowly.
-
Solvent Selection: If using a co-solvent, consider switching to a more polar aprotic solvent.
-
Milder Hydrolysis Conditions: Explore milder, more controlled hydrolysis methods. For instance, using a phase-transfer catalyst with a less concentrated base might provide a more selective reaction.
Question 3: My final product is contaminated with a decarboxylated byproduct, (4-bromophenyl)cyclopentane. Why is this happening?
Answer:
Decarboxylation is the loss of a carboxyl group as carbon dioxide.[7] This side reaction can occur with certain carboxylic acids, particularly under the high temperatures often required for nitrile hydrolysis.
Causality:
-
Thermal Instability: The desired product, 1-(4-bromophenyl)cyclopentanecarboxylic acid, may be susceptible to decarboxylation at elevated temperatures. The stability of the resulting carbanion or carbocation intermediate plays a crucial role.[7] The presence of the phenyl group can stabilize such an intermediate, making decarboxylation more favorable than in simple alkyl carboxylic acids.
-
Acid/Base Catalysis: Both strong acids and bases can catalyze decarboxylation, especially at high temperatures.
Troubleshooting Protocol:
-
Minimize Reaction Temperature and Time: Once the hydrolysis is complete (as determined by reaction monitoring), work up the reaction promptly. Avoid prolonged heating after the starting material has been consumed.
-
Purification Strategy: If a small amount of the decarboxylated product is formed, it can often be separated from the desired carboxylic acid by extraction. The carboxylic acid is acidic and will be soluble in an aqueous base (like sodium bicarbonate solution), while the decarboxylated byproduct is neutral and will remain in the organic layer.
-
Alternative Hydrolysis Methods: Consider enzymatic hydrolysis using a nitrilase.[8] These enzymes often operate under much milder conditions (neutral pH, room temperature), which would completely avoid thermal decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between acid- and base-catalyzed hydrolysis for this substrate?
A1: Both methods will yield the carboxylic acid, but the workup and potential side reactions differ.
-
Acid-Catalyzed Hydrolysis:
-
Mechanism: The nitrile nitrogen is first protonated, making the carbon more electrophilic for attack by water.[9][10][11]
-
Product: Directly yields the free carboxylic acid.[1]
-
Advantages: Often more effective for complete hydrolysis to the carboxylic acid.[4]
-
Disadvantages: Can promote elimination and decarboxylation at high temperatures.
-
-
Base-Catalyzed Hydrolysis:
-
Mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile.[2][10]
-
Product: Initially forms the carboxylate salt.[1][12] An acidic workup is required to protonate the salt and obtain the free carboxylic acid.
-
Advantages: Can sometimes be controlled to stop at the amide stage if desired.[4]
-
Disadvantages: Requires an additional acidification step. Can also lead to elimination reactions.
-
Q2: How can I effectively monitor the progress of the hydrolysis reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting nitrile, the intermediate amide, and the final carboxylic acid. The carboxylic acid will typically have a lower Rf value (it will travel less up the plate) than the nitrile and amide due to its higher polarity. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.
Q3: Are there any safety precautions I should be aware of during this hydrolysis?
A3: Yes, absolutely.
-
Cyanide Handling: Although you are starting with a nitrile, not a cyanide salt, be aware that under very harsh and specific conditions, degradation could release cyanide. Always work in a well-ventilated fume hood.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Refluxing: When heating reactions to reflux, use a proper setup with a condenser to prevent the release of volatile and potentially hazardous vapors.
Visualizing the Process
To better understand the reaction and potential troubleshooting pathways, the following diagrams illustrate the key concepts.
Caption: Workflow of the hydrolysis and common side reactions.
Caption: Troubleshooting decision tree for common hydrolysis issues.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Nitrile to Amide - Common Conditions.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Wikipedia. (2023). von Braun amide degradation.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Sciencemadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Save My Exams. (2025). Nitriles (OCR A Level Chemistry A): Revision Note.
- JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- YouTube. (2018). Nitriles: base hydrolysis.
- Wikipedia. (2023). von Braun reaction.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II.
- AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles.
- ElectronicsAndBooks. (n.d.). The Decarboxylation of 1-Phenylcycloparaffin-l-carboxylic Acids.
- ElectronicsAndBooks. (n.d.). Steric Effects in Hydrolysis of Hindered Amides and Nitriles1.
- ResearchGate. (n.d.). L. Martínková and A. B. Veselá The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
- Philadelphia University. (n.d.). Carboxylic acids and Nitriles.
- JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- Wikipedia. (2024). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Decarboxylations.
- National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)cyclopentanecarbonitrile. In PubChem.
- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid.
- National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. In PubChem.
- YouTube. (2025). Decarboxylation of Carboxylic Acids.
- ResearchGate. (n.d.). Kinetics of elimination reactions of cumyl chloride and its substituted derivatives in acetonitrile.
- Khan Academy. (n.d.). E2 elimination: Substituted cyclohexanes.
- ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for Brominated Aromatic Compounds
Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the optimization of reactions involving brominated aromatic compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for aryl halides in Suzuki coupling?
A1: The reactivity of aryl halides in the oxidative addition step, which is often the rate-determining step, generally follows the order: I > OTf > Br >> Cl.[1][2] Aryl bromides are a popular choice as they offer a good balance of reactivity and stability compared to the more reactive but less stable aryl iodides and the less reactive aryl chlorides.[3]
Q2: Why is degassing the solvent and maintaining an inert atmosphere so critical?
A2: The active palladium catalyst, Pd(0), is sensitive to oxygen.[3][4] Oxygen can oxidize the Pd(0) to Pd(II), which can lead to catalyst deactivation and promote unwanted side reactions like the homocoupling of boronic acids.[3][4] Therefore, thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to protect the catalyst and ensure high product yield.[5][6]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][7] It activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species.[2][7] This boronate then transfers its organic group to the palladium(II) center.[1][2] The choice of base can significantly impact the reaction rate and yield.[8]
Q4: Can water be used as a solvent for Suzuki coupling reactions?
A4: Yes, Suzuki coupling reactions can often be performed in aqueous conditions, which is a significant advantage in terms of green chemistry.[9][10] In fact, a small amount of water is often beneficial, even in organic solvents, as it can help to dissolve the base and facilitate the formation of the active boronate species.[3] Some protocols utilize biphasic systems (e.g., toluene/water) or purely aqueous media.[11][12]
Q5: My brominated aromatic compound is sterically hindered. What should I consider?
A5: Sterically hindered aryl bromides can be challenging substrates due to slower oxidative addition. To overcome this, consider using bulky, electron-rich phosphine ligands, such as S-Phos or R-Phos, which can accelerate this step.[13] Increasing the reaction temperature may also be necessary, and in some cases, a stronger base like cesium carbonate might be beneficial.[5][14]
II. Troubleshooting Guide
This guide addresses specific problems you may encounter during your Suzuki coupling experiments with brominated aromatic compounds.
Problem 1: Low or No Product Yield
Question: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Cause: Inactive Catalyst
-
Explanation: The palladium catalyst, particularly Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition.[8][15]
-
Solution:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst or a more stable pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a ligand, or modern Buchwald pre-catalysts) that generates the active Pd(0) species in situ.[3][8]
-
Ensure Inert Atmosphere: Meticulously degas your solvent (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction setup and duration.[5][6]
-
-
-
Cause: Inappropriate Ligand
-
Explanation: The ligand stabilizes the palladium center and modulates its reactivity. An improper ligand can lead to slow reaction rates or catalyst decomposition. For electron-rich or sterically hindered aryl bromides, standard ligands like PPh₃ may not be effective.
-
Solution:
-
Switch to Bulky, Electron-Rich Ligands: For challenging substrates, employ bulky and electron-donating phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[16][17][18] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
-
-
Cause: Incorrect Base or Solvent
-
Explanation: The base's strength, solubility, and compatibility with your substrate are critical.[8] A base that is too weak may not efficiently generate the boronate, while a base that is too strong could cause side reactions. The solvent must dissolve the reactants and be stable at the reaction temperature.
-
Solution:
-
Screen Bases: Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] For difficult couplings, the more soluble and stronger base, cesium carbonate (Cs₂CO₃), is often effective.[5]
-
Optimize Solvent System: Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water.[3][5] For polar substrates, a solvent system like dioxane/water or THF/water is a good starting point.[5]
-
-
Problem 2: Significant Formation of Side Products
Question: My reaction is working, but I'm observing significant amounts of homocoupled boronic acid (Ar-Ar from boronic acid) and/or dehalogenated starting material.
Answer: The formation of these byproducts points to specific issues within your catalytic cycle.
-
Cause: Homocoupling of Boronic Acid
-
Explanation: This side reaction occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this pathway.[3][4]
-
Solution:
-
Improve Degassing: As with low yield issues, ensure your reaction is rigorously free of oxygen. Re-evaluate your degassing procedure for all solvents and reagents.[4][6]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst without a proper reductant in the mixture can sometimes lead to higher levels of homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring efficient in situ reduction can help.
-
-
-
Cause: Dehalogenation (Protodeboronation and Hydrodehalogenation)
-
Explanation: This involves the replacement of the bromine atom on your starting material with a hydrogen atom. This can happen through a process called protodeboronation of the boronic acid partner, or via a pathway where a hydride is transferred to the palladium complex.[3] Certain heteroaromatic boronic acids are particularly prone to protodeboronation.[3][19]
-
Solution:
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are generally more stable towards protodeboronation than boronic acids.[3]
-
Protect Sensitive Groups: For certain substrates, like N-H containing heterocycles (e.g., pyrroles), the acidic proton can interfere with the reaction. Protecting the nitrogen atom can prevent dehalogenation.[20]
-
Anhydrous Conditions: In some cases, strictly anhydrous conditions can minimize protodeboronation.
-
-
Problem 3: Reaction Stalls or is Sluggish
Question: My reaction starts but seems to stop before the aryl bromide is fully consumed. What could be causing this?
Answer: A stalling reaction often indicates catalyst deactivation or inhibition.
-
Cause: Catalyst Inhibition or Decomposition
-
Explanation: The palladium catalyst can be "poisoned" by certain functional groups or impurities. High concentrations of halide ions (especially iodide, but bromide to a lesser extent) can also inhibit the catalyst.[3][15] Over time, especially at high temperatures, the catalyst can also decompose into inactive palladium black.
-
Solution:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow turnover or partial deactivation.
-
Use a More Robust Ligand: As mentioned, bulky, electron-rich phosphine ligands can form more stable and active catalysts that are less prone to decomposition.[17]
-
Check Substrate Purity: Ensure your aryl bromide and boronic acid are pure and free from impurities that could act as catalyst poisons.
-
-
-
Cause: Poor Solubility
-
Explanation: If any of the key components (aryl bromide, boronic acid, or base) have poor solubility in the chosen solvent system, the reaction rates will be severely limited.
-
Solution:
-
Modify the Solvent System: Try a different solvent or a co-solvent system to improve solubility. For example, using a mixture like Toluene/Ethanol/Water can enhance the solubility of various components.[21]
-
Increase Temperature: Raising the reaction temperature (within the limits of substrate and solvent stability) can increase both solubility and reaction rates.[5]
-
-
III. Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol provides a starting point for the coupling of an electron-rich aryl bromide.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Add the degassed toluene and water via syringe.[21]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[21]
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Parameter Selection Guide
The success of a Suzuki coupling is highly dependent on the choice of reagents. The following table provides general recommendations for coupling various brominated aromatic compounds.
| Substrate Type | Recommended Catalyst/Pre-catalyst | Recommended Ligand | Recommended Base | Solvent System | Temp (°C) |
| Electron-Neutral Ar-Br | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | K₂CO₃, Na₂CO₃ | Toluene/Water, Dioxane/Water | 80-100 |
| Electron-Deficient Ar-Br | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, Buchwald Ligands | K₂CO₃, K₃PO₄ | THF/Water, DMF | 60-90 |
| Electron-Rich Ar-Br | Pd(OAc)₂, Buchwald Pre-catalysts | Buchwald Ligands (SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 90-110 |
| Sterically Hindered Ar-Br | Pd(OAc)₂, Buchwald Pre-catalysts | Bulky Buchwald Ligands (XPhos, RuPhos) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 100-120 |
| Heteroaromatic Bromides | Pd(dppf)Cl₂, Pd₂(dba)₃ | Xantphos, Buchwald Ligands | K₃PO₄, Cs₂CO₃ | Dioxane/Water, DMF | 80-110 |
IV. The Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[22]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aromatic compound (R¹-Br) to form a Pd(II) intermediate. This is often the rate-limiting step.[1][21]
-
Transmetalation: The organic group (R²) from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide.[1][2]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[1]
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Singh, H., et al. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. (2016). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). Available from: [Link]
-
Royal Society of Chemistry. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. (2020). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). Available from: [Link]
-
ACS Publications. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. (2005). Available from: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
Reddit. Problems with Suzuki coupling. (2025). Available from: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. (2024). Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023). Available from: [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Available from: [Link]
-
ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Solubility Challenges of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid in Aqueous Buffers
Welcome to the technical support resource for 1-(4-Bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility issues commonly encountered with this compound in aqueous buffer systems. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |
| Molecular Weight | 269.13 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][3] |
| Predicted pKa | ~4.2 - 4.26 | [1] |
| Predicted XlogP | 3.5 | [4] |
| General Solubility | Poorly soluble in water; soluble in organic solvents like DMSO. | [1] |
The low predicted pKa indicates that this compound is a weak acid. Its relatively high predicted XlogP value suggests significant hydrophobicity, which is the primary driver of its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubilization of this compound.
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: The poor aqueous solubility is a result of its molecular structure. The bromophenyl and cyclopentane groups are non-polar and hydrophobic, while the carboxylic acid group provides a degree of polarity.[5] However, the hydrophobic character of the majority of the molecule dominates, leading to low solubility in polar solvents like water and aqueous buffers.
Q2: What is the first step I should take to dissolve this compound?
A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent.[6] Dimethyl sulfoxide (DMSO) is a common and effective choice for this compound.[1] This high-concentration stock can then be diluted into your aqueous buffer to the final desired concentration.
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
A3: This is a common issue known as "crashing out" and occurs when the addition of the organic stock solution to the aqueous buffer causes the compound to exceed its solubility limit in the final solvent mixture.[7] This is often due to a rapid change in solvent polarity. To mitigate this, it is crucial to add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[7]
Q4: Can I just sonicate the compound directly in my buffer?
A4: While sonication can help to break up solid particles and increase the rate of dissolution, it will not increase the equilibrium solubility of the compound.[8] If the concentration you are trying to achieve is above its intrinsic solubility in that buffer, it will eventually precipitate out of solution, even with sonication.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to troubleshooting and resolving solubility issues with this compound.
Issue 1: Compound will not dissolve in the desired aqueous buffer.
This is the most fundamental challenge. The following workflow will guide you through a series of solubilization strategies.
Caption: Decision workflow for solubilizing this compound.
Experimental Protocols
Here are detailed, step-by-step methodologies for the key strategies outlined above.
The carboxylic acid moiety of this compound can be deprotonated to form a more soluble carboxylate salt.[9][10] Given its predicted pKa of ~4.2, increasing the pH of the buffer will favor the formation of the more soluble anionic form.
Principle: At a pH above the pKa, the equilibrium will shift towards the deprotonated, more polar, and thus more water-soluble, carboxylate form. A good rule of thumb is to adjust the pH to at least 2 units above the pKa.
Step-by-Step Methodology:
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate or TRIS buffer).
-
pH Adjustment: Prepare your desired buffer and adjust the pH to a value greater than 6.0 (e.g., pH 7.4 for many biological assays).
-
Dissolution: Add the solid this compound to the pH-adjusted buffer.
-
Mixing: Stir or vortex the solution until the compound is fully dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.[6]
-
Verification: Visually inspect the solution for any undissolved particles.
Causality Behind Experimental Choices: By raising the pH well above the pKa, we maximize the concentration of the ionized, more soluble form of the molecule, thereby increasing its aqueous solubility.[10]
For applications where pH modification is not feasible, the use of a water-miscible organic co-solvent is a common and effective strategy.[8][11]
Principle: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic compounds.[12]
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).[6]
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your aqueous buffer in a new container.
-
While vigorously stirring or vortexing the buffer, add the concentrated stock solution dropwise to achieve the final desired concentration.[7]
-
-
Final Co-solvent Concentration:
-
Ensure the final concentration of the organic co-solvent is as low as possible and compatible with your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[8]
-
Self-Validating System: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any potential effects of the solvent itself.
Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[13]
Principle: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the hydrophobic core, effectively "dissolving" them in the aqueous medium.[14]
Step-by-Step Methodology:
-
Surfactant Selection: Choose a biocompatible, non-ionic surfactant such as Tween® 80 or Polysorbate 80.[13]
-
Buffer Preparation: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Dissolution: Add the this compound to the surfactant-containing buffer and mix thoroughly.
-
Alternative Method: A stock solution in a co-solvent can be diluted into the surfactant-containing buffer as described in Protocol 2.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16][17]
Principle: The hydrophobic this compound molecule can be encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[18]
Step-by-Step Methodology:
-
Cyclodextrin Selection: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16]
-
Complex Formation:
-
Dissolve the cyclodextrin in your aqueous buffer.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture for several hours or overnight to allow for the formation of the inclusion complex.
-
-
Filtration: Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.
Troubleshooting Common Pitfalls
Q5: My compound is soluble at a high pH, but my experiment needs to be run at a lower pH. What can I do?
A5: This is a common challenge. You can try a "pH shock" method. Dissolve the compound at a high pH where it is soluble, and then carefully and slowly adjust the pH down to your desired experimental pH. This can sometimes result in a supersaturated, kinetically stable solution. However, be aware that the compound may precipitate over time.[7] Alternatively, a combination of pH adjustment and the use of a co-solvent or surfactant may be necessary.[8]
Q6: I am concerned about the potential toxicity of the solubilizing agents in my cell-based assay. How can I minimize this?
A6: It is crucial to determine the tolerance of your specific experimental system to any solubilizing agents. Always run vehicle controls with the solubilizing agent alone at the same final concentration used in your experiment. Aim to use the lowest possible concentration of the solubilizing agent that achieves the desired drug concentration.
Q7: How can I confirm that my compound is truly dissolved and not just a fine suspension?
A7: A truly dissolved compound will result in a clear, transparent solution. To confirm, you can filter the solution through a 0.22 µm filter. If the concentration of the compound in the filtrate (as determined by a suitable analytical method like HPLC) is the same as the initial concentration, then the compound is fully dissolved.
Visualization of Solubilization Mechanisms
Caption: Mechanisms of solubilization for hydrophobic compounds.
References
- Preparation of hydrophobic drugs cyclodextrin complex by lyophiliz
- Technical Support Center: Overcoming Precipitation of Poorly Soluble Compounds in Aqueous Solutions.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimiz
- The Role of Surfactants in Solubiliz
- Inclusion complex formation of cyclodextrin with its guest and their applic
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evalu
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- This compound | 143328-24-9.
- Solubilization of Insoluble and Poorly-W
- Inclusion complex formation of cyclodextrin with its guest and their applic
- Troubleshooting Ancriviroc solubility issues in aqueous buffers.
- Solubilization techniques used for poorly w
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
- This compound.
- 1-(4-Bromophenyl)cyclopentane-1-carboxylic acid | 143328-24-9.
- CAS 143328-24-9 this compound.
- This compound | CAS 143328-24-9.
- If the pH at the midpoint is 4.
- Finding the pH of a solution of Benzoic acid.
- Cyclopentanecarboxylic acid.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Temporary Solubilizing Tags Method for the Chemical Synthesis of Hydrophobic Proteins.
- If the pH at the midpoint is 4.
- Chemistry Solubility.
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preventing debromination during reactions with 1-(4-Bromophenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for 1-(4-Bromophenyl)cyclopentanecarboxylic acid (CAS 143328-24-9).[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: debromination. Here, we provide in-depth, field-proven insights and practical solutions to maintain the integrity of the crucial C-Br bond during your synthetic transformations.
I. Troubleshooting Guide: Diagnosing and Solving Debromination
This section addresses specific experimental problems. Find the scenario that best matches your observation to get targeted advice.
Scenario 1: Significant debromination observed during a Suzuki-Miyaura cross-coupling reaction.
Problem: You are attempting to couple this compound with a boronic acid, but you are isolating a significant amount of the debrominated starting material, cyclopentanecarboxylic acid, alongside your desired product.
Root Cause Analysis: Debromination in palladium-catalyzed cross-coupling reactions is a known side reaction.[3] It often occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the debrominated product.[3] Potential hydride donors include amine bases, alcoholic solvents, or even trace water.
Solutions:
-
Catalyst and Ligand Selection:
-
Switch to Electron-Rich Ligands: Use ligands that promote reductive elimination of the desired product over side reactions. Phosphite ligands have been shown to be effective in preventing dehalogenation in some cases.[4] Consider ligands like tri-tert-butylphosphine or biaryl phosphines which can stabilize the catalytic species.[5]
-
Use a Well-Defined Pre-catalyst: Instead of generating the active Pd(0) species in situ, use a stable Pd(II) pre-catalyst with a 1:1 palladium-to-ligand ratio. This can prevent the formation of undesired palladium species that may promote debromination.[6]
-
-
Base and Solvent Choice:
-
Avoid Amine and Alcoholic Bases/Solvents: If possible, switch to a non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][7] If an amine base is necessary, use it in stoichiometric amounts rather than as the solvent.
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, in cases of debromination, rigorously dried solvents and reagents can minimize this side reaction.[3]
-
-
Reaction Temperature:
-
Lower the Temperature: Higher temperatures can favor the debromination pathway. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Scenario 2: Loss of the bromine atom during Grignard reagent formation.
Problem: You are trying to form the Grignard reagent of this compound, but upon quenching, you primarily recover the debrominated starting material.
Root Cause Analysis: The carboxylic acid proton is highly acidic and will react with the highly basic Grignard reagent as it forms.[8][9] This acid-base reaction quenches the Grignard reagent and can lead to a complex mixture of products, often including the debrominated starting material. Additionally, Grignard reagents can participate in side reactions, such as coupling with unreacted aryl bromide to form biphenyl-type impurities.[10]
Solutions:
-
Protect the Carboxylic Acid: Before attempting to form the Grignard reagent, protect the carboxylic acid functional group. A common strategy is to convert it to an ester (e.g., a methyl or ethyl ester). The ester is unreactive towards the Grignard reagent under the formation conditions. The carboxylic acid can be regenerated by hydrolysis after the Grignard reaction.
-
Use a Halogen-Metal Exchange Reagent: Instead of magnesium, consider using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures to perform a halogen-metal exchange. This can sometimes be a cleaner way to generate the desired organometallic species, but careful temperature control is crucial to avoid side reactions.
Scenario 3: Debromination during amide bond formation.
Problem: When coupling this compound with an amine using a standard coupling reagent (e.g., DCC, HATU), you observe the formation of the debrominated amide.
Root Cause Analysis: While less common than in cross-coupling or Grignard reactions, debromination can occur during amide coupling, especially if the reaction conditions are harsh (e.g., high temperatures) or if certain additives are used. Some coupling reagents or their byproducts might have reducing properties under specific conditions.
Solutions:
-
Milder Coupling Reagents: Utilize milder coupling reagents that do not require high temperatures. Carbodiimides like DCC or EDC, often in the presence of an additive like HOBt, are generally effective and less likely to cause debromination.[11][12] HATU is also a common and efficient coupling reagent.[7]
-
Control Reaction Temperature: Perform the coupling reaction at room temperature or below (0 °C to room temperature). Avoid prolonged heating.
-
Order of Addition: The order of addition of reagents can be critical. It is often recommended to activate the carboxylic acid with the coupling reagent before adding the amine.
II. Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms that lead to the debromination of aryl bromides?
A1: The primary mechanisms for debromination include:
-
Reductive Dehalogenation: This can be catalyzed by transition metals like palladium, where a hydride source replaces the bromine atom.[13][14] This is common in cross-coupling reactions.[3]
-
Radical Reactions: Photochemical conditions or the presence of radical initiators can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another reagent.[15][16][17]
-
Reaction with Strong Bases: Under harsh basic conditions, elimination or other pathways can lead to the loss of the bromine atom.
Q2: How does the choice of solvent impact the stability of the C-Br bond?
A2: Protic solvents, especially alcohols, can act as hydride donors in the presence of a catalyst, leading to reductive dehalogenation. In photochemical reactions, some solvents can act as hydrogen atom donors to quench aryl radicals. Therefore, using aprotic, non-coordinating solvents like THF, dioxane, or toluene is often preferred when debromination is a concern.
Q3: Are there any general preventative measures I can take to avoid debromination?
A3: Yes, several general strategies can help:
-
Use the Mildest Possible Reaction Conditions: Avoid high temperatures and harsh reagents whenever possible.
-
Careful Selection of Catalysts and Reagents: Choose catalysts and reagents that are known to be less prone to causing dehalogenation.
-
Protect Sensitive Functional Groups: As seen with the Grignard reaction example, protecting groups can be crucial for preventing unwanted side reactions.[18]
-
Degas Your Reaction Mixture: In some catalytic cycles, dissolved oxygen can play a role in catalyst decomposition or side reactions. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and minimize side reactions.
III. Experimental Protocols & Data
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Purge the vessel with argon for 10-15 minutes.
-
Add your chosen palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if necessary).
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Table: Comparison of Reaction Conditions for Suzuki Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Debromination (%) | Desired Product Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~15% | ~70% |
| Pd₂(dba)₃/XPhos | K₂CO₃ | Dioxane | 80 | <5% | >85% |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF | 110 | >25% | ~50% |
Note: These are representative data and actual results may vary depending on the specific boronic acid and reaction scale.
IV. Visual Guides
Diagram 1: Decision Workflow for Troubleshooting Debromination
Caption: Troubleshooting flowchart for debromination.
Diagram 2: Catalytic Cycle of Suzuki Coupling and Debromination Pathwaydot
Sources
- 1. 143328-24-9|1-(4-Bromophenyl)cyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. jmcct.com [jmcct.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hepatochem.com [hepatochem.com]
- 12. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 14. researchwithrutgers.com [researchwithrutgers.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Photostability of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1-(4-Bromophenyl)cyclopentanecarboxylic acid under UV irradiation. Our goal is to equip you with the scientific rationale and practical steps needed to conduct robust and reliable photostability studies.
Introduction: Understanding the Photoreactivity of the Molecule
This compound is a molecule that combines an aromatic ring, a halogen substituent (bromine), and a carboxylic acid group.[1] Each of these functional groups contributes to its potential behavior under ultraviolet (UV) irradiation. The primary concern for photostability is the Carbon-Bromine (C-Br) bond on the phenyl ring. Aromatic halides are known to undergo photolysis, where the C-Br bond can break, leading to the formation of highly reactive radical species.[2][3] This initiating event can trigger a cascade of secondary reactions, resulting in a complex mixture of degradation products.
Forced degradation studies, including photostability testing, are a critical component of drug development.[4][5] They help to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies under ICH guidelines.[4][5][6][7]
Part 1: Troubleshooting Guide for Photostability Experiments
This section addresses common issues encountered during the UV irradiation of this compound.
Question: My compound is degrading completely, or the degradation is too extensive to analyze. What should I do?
Answer:
This is a common outcome in forced degradation studies, which are designed to be more severe than standard stability tests.[5][8] The goal is not to destroy the molecule entirely, but to generate a modest amount of degradation (e.g., 5-20%) to identify and quantify the primary degradants.
Causality & Solution:
-
Excessive Exposure: The total energy delivered to the sample is too high. According to ICH Q1B guidelines, confirmatory studies require a minimum of 1.2 million lux hours for overall illumination and 200 watt-hours per square meter for near UV energy.[4][6][9] For forced degradation, it is appropriate to limit exposure to prevent extensive decomposition.[6][8]
-
Action: Reduce the irradiation time. Conduct a time-course experiment (e.g., sampling at 2, 4, 8, 12, and 24 hours) to find the optimal duration that yields the target degradation level.
-
-
Inappropriate Wavelength: High-energy, short-wavelength UV light (e.g., 254 nm from a mercury lamp) can be overly aggressive and may not be representative of typical storage conditions.[9]
-
Action: Use a light source that mimics the solar spectrum more closely, such as a Xenon arc lamp or a D65 artificial daylight lamp. If using a broad-spectrum source, consider using filters to eliminate wavelengths below 320 nm, as recommended by ICH guidelines, to avoid unrealistic degradation pathways.[9]
-
Question: I am observing inconsistent results between replicate experiments. Why is this happening?
Answer:
Reproducibility is key to a valid stability study. Inconsistencies often stem from subtle variations in the experimental setup. Photostability testing is particularly sensitive to geometry and environmental factors.[10][11]
Causality & Solution:
-
Variable Sample Presentation: The way the sample is exposed to the light source dramatically affects the outcome.[11]
-
Action (Solid State): Standardize the sample preparation. Spread the solid powder in a thin, uniform layer (e.g., not more than 3 mm thick) in a chemically inert and transparent container (like a quartz petri dish).[12] Ensure the thickness is consistent for all samples.
-
Action (Solution State): Use a standardized container (e.g., quartz cuvette) with a defined path length.[10] Control the concentration and fill volume to ensure consistent light penetration and headspace.
-
-
Temperature Fluctuations: Light sources, especially high-intensity lamps, generate significant heat. If not controlled, this can introduce thermal degradation, confounding your photostability results.[10]
-
Light Source Variability: The output of UV lamps can change over time.
Question: My analytical method (HPLC) shows new peaks, but the total peak area (mass balance) is decreasing. Where is my compound going?
Answer:
A lack of mass balance is a critical finding that requires investigation. It suggests that one or more degradation products are not being detected by your current analytical method.
Causality & Solution:
-
Non-Chromophoric Degradants: The photodegradation pathway may produce fragments that do not absorb UV light at the wavelength you are monitoring. For example, cleavage of the cyclopentane ring could yield small aliphatic molecules.
-
Action: Use a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector. Alternatively, use mass spectrometry (LC-MS) to search for expected and unexpected masses.
-
-
Volatile Degradants: Some products, such as CO2 from decarboxylation, may be lost as gases.[15][16]
-
Action: While difficult to quantify directly with HPLC, this possibility should be noted when discussing the degradation pathway. Headspace GC-MS could be used to identify volatile products if necessary.
-
-
Insoluble Degradants/Polymerization: Highly reactive radical intermediates can sometimes combine to form larger, polymeric, or insoluble materials that precipitate out of solution or are not eluted from the HPLC column.
-
Action: Visually inspect the sample post-irradiation for any cloudiness or precipitate. Check the injection port and column inlet for residue. A change in column backpressure can also be an indicator.
-
Part 2: Frequently Asked Questions (FAQs)
Question: What is the most likely photodegradation pathway for this compound?
Answer:
Based on the structure, the primary photodegradation pathway is expected to be initiated by the homolytic cleavage of the C-Br bond, which is typically the weakest bond in the aromatic system upon photoexcitation.
-
Initiation - C-Br Bond Cleavage: UV irradiation provides the energy to break the C-Br bond, forming a 1-(phenyl)cyclopentanecarboxylic acid radical and a bromine radical (Br•). This is a common mechanism for brominated aromatic compounds.[2][3]
-
Propagation/Secondary Reactions: These highly reactive radicals can then undergo several reactions:
-
Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from the solvent or another molecule to form 1-phenylcyclopentanecarboxylic acid.
-
Reaction with Oxygen: If oxygen is present, the phenyl radical can react to form peroxy radicals, leading to a variety of oxidative degradation products, such as hydroxylated species.[4]
-
Decarboxylation: The carboxylic acid group itself can be susceptible to photocatalytic decarboxylation, releasing CO2 and generating a different radical species.[15][16]
-
Radical Combination: Radicals can combine to form dimeric or polymeric byproducts.
-
The following diagram illustrates the primary initiation step.
Caption: Primary photodegradation initiation pathway.
Question: What are the standard conditions for a photostability study according to ICH Q1B?
Answer:
The ICH Q1B guideline provides a harmonized approach for conducting photostability studies to be included in regulatory submissions.[6][7] The guideline specifies the total light exposure that a sample should receive.
| Parameter | ICH Q1B Recommended Minimum Exposure |
| Overall Illumination | Not less than 1.2 million lux hours |
| Near UV Energy | Not less than 200 watt hours per square meter (W·h/m²) |
| Wavelength Range | Typically 300-800 nm for photolytic degradation studies[4][5] |
-
Light Sources: The guideline recommends two primary options for light sources:
-
Option 1: An artificial daylight source such as a Xenon or metal halide lamp that produces an output similar to the D65/ID65 emission standard.
-
Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp with a spectral distribution from 320 to 400 nm.
-
-
Dark Control: A dark control, protected from light, must always be included to separate photolytic effects from thermal effects.[9]
Question: How should I design and execute a forced photostability study for this compound?
Answer:
A well-designed study is systematic and controlled. The following workflow and protocol provide a robust framework.
Caption: General workflow for a forced photostability study.
Experimental Protocol: Forced Photostability in Solution
-
Preparation of Solutions:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 0.5 mg/mL). The solvent should be transparent in the UV region of interest and should not react with the compound.
-
Dispense equal aliquots of this solution into chemically inert, transparent vials (e.g., quartz).
-
-
Sample Setup:
-
Time-Zero Sample (T0): Immediately analyze one vial to establish the initial purity and concentration.
-
Dark Control: Tightly wrap one vial in several layers of aluminum foil.
-
Exposed Sample: Leave one vial unwrapped.
-
-
Irradiation:
-
Place the Dark Control and Exposed Sample vials side-by-side in a calibrated photostability chamber equipped with a suitable light source (e.g., Xenon lamp).
-
Maintain a constant temperature (e.g., 25°C) throughout the experiment.[10]
-
Expose the samples for a predetermined duration. For a forced study, this may be a period of 8-24 hours, adjusted based on preliminary trials.
-
-
Analysis:
-
After the exposure period, retrieve all vials.
-
Analyze the contents of the Time-Zero, Dark Control, and Exposed samples using a validated stability-indicating HPLC method with a PDA detector.
-
-
Data Evaluation:
-
Compare Dark Control vs. Time-Zero: Any degradation observed in the dark control is due to thermal stress.
-
Compare Exposed vs. Dark Control: The difference in degradation between these two samples is attributed to photodegradation.
-
Assess Purity and Mass Balance: Calculate the percentage of the parent compound remaining. Sum the areas of all peaks (parent + degradants) and compare to the initial total area to determine mass balance.
-
Identify Unknowns: If significant degradation peaks are observed (>0.1%), use LC-MS to obtain mass data and propose structures for the degradants.
-
References
- Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]
- Jain, R., & Jain, M. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research. [Link]
- SK pharmteco. (2024).
- Wang, W., et al. (2017). Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. Journal of Environmental Sciences, 57, 118-126. [Link]
- Nehls, I., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1453-1462. [Link]
- Digi. (2025). Pharma Stability: Photostability Testing Issues. [Link]
- Ivanov, V. L., et al. (2009). The quantum yields of the photolysis of o-iodo- and o-bromophenols in organic solvents and aqueous solutions. High Energy Chemistry, 43(5), 384-388. [Link]
- Kumar, S., et al. (2020). Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical Chemistry and Analysis, 7(3), 123-128. [Link]
- Shanghai 3S Technology. (2025). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments?. [Link]
- ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
- Son, H., et al. (2023). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. ACS Omega. [Link]
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development. [Link]
- Pharmaceutical Stability Testing. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
- Reed, R. A. (2005). Sample Presentation for Photostability Studies: Problems and Solutions.
- Nehls, I., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1453-1462. [Link]
- Domasevitch, K. V., et al. (2018). Experimental setup used for samples' UV-irradiation studies.
- Grebel, J. E., et al. (2014). Roles of Bromine Radicals and Hydroxyl Radicals in the Degradation of Micropollutants by the UV/Bromine Process. Environmental Science & Technology, 48(18), 10836-10843. [Link]
- Lindsley, W. G., et al. (2021). Surface Dosimetry of Ultraviolet Germicidal Irradiation Using a Colorimetric Technique. Annals of Work Exposures and Health, 65(4), 438-449. [Link]
- Singh, S., et al. (2013). Sample Presentation for Photostability Studies: Problems and Solutions. Request PDF. [Link]
- University of South Florida. (2023). Guide to UV Lamps in Chemistry Lab (USF). YouTube. [Link]
- Anastasaki, A., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. [Link]
- BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
- LibreTexts. (2022). 4: Detection and Absorption of Ultraviolet Light (Experiment). Chemistry LibreTexts. [Link]
- Request PDF. (2025). Degradation of Bisphenol A by UV/persulfate process in the presence of bromide: Role of reactive bromine. [Link]
- Das, N., & Chandran, P. (2011).
- Zhang, X., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. [Link]
- Fukuzumi, S., et al. (2011). Product and quantum yields for photocatalytic bromination of thiophenes...
- ResearchGate. (n.d.).
- ResearchGate. (2025). (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). (PDF) Wavelength-resolved quantum yields for phenolic carbonyls in acidic solution: molecular structure effects on brown carbon photochemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. q1scientific.com [q1scientific.com]
- 10. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Shedding Light On Photo-Stability Forced Degradation [pharmaceuticalonline.com]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions Involving the Cyclopentane Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the sterically demanding cyclopentane ring. The inherent non-planar conformations and substituent effects of this carbocycle often lead to unexpected reactivity and low yields. This guide is designed to provide both diagnostic tools and actionable solutions to overcome these synthetic hurdles.
Understanding the Root of the Problem: The Cyclopentane Conformation
Before troubleshooting specific reactions, it is crucial to understand the conformational dynamics of the cyclopentane ring. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane exists in two primary, low-energy, non-planar conformations: the "envelope" and the "twist" (or "half-chair").[1][2][3] These conformations rapidly interconvert at room temperature.[3]
The puckered nature of the cyclopentane ring helps to alleviate torsional strain that would be present in a planar structure.[2][3] However, this flexibility means that the steric environment around the ring is highly dynamic and sensitive to the nature and position of substituents. This can lead to challenges in achieving desired stereoselectivity and can hinder the approach of reagents.
Diagram: Cyclopentane Conformations
Caption: Interconversion of cyclopentane conformations to minimize torsional strain.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during reactions involving the cyclopentane ring.
Issue 1: Low Diastereoselectivity in a [3+2] Cycloaddition
Question: I'm attempting a [3+2] cycloaddition to form a polysubstituted cyclopentane, but I'm obtaining a mixture of diastereomers with low selectivity. What factors could be influencing this and how can I improve it?
Answer: Low diastereoselectivity in cyclopentane synthesis often stems from the subtle energy differences between the transition states leading to the different diastereomers. The flexible nature of the cyclopentane ring in the transition state can make facial selectivity challenging.
Troubleshooting Steps:
-
Catalyst Modification:
-
Rationale: The ligand sphere of a metal catalyst plays a critical role in defining the steric environment of the reaction.
-
Action: If using a metal catalyst (e.g., Palladium, Nickel, Titanium), screen a variety of ligands with increasing steric bulk.[4] For instance, moving from a less bulky phosphine ligand to a more sterically demanding one can create a more selective environment. Chiral ligands can also be employed to induce enantioselectivity.[4]
-
-
Substrate Control:
-
Rationale: Introducing a bulky protecting group or a directing group on your substrate can effectively block one face of the cyclopentane precursor, favoring attack from the less hindered face.[5]
-
Action: Consider installing a bulky silyl ether, such as a triisopropylsilyl (TIPS) group, on a nearby hydroxyl functionality.[6] Alternatively, an amide or other coordinating group can direct the catalyst to a specific face of the molecule.[7]
-
-
Solvent and Temperature Effects:
-
Rationale: Solvent polarity can influence the stability of charged intermediates and transition states. Lowering the reaction temperature can amplify small energy differences between competing diastereomeric transition states.
-
Action: Screen a range of solvents with varying polarities. If thermodynamically feasible, run the reaction at a lower temperature for an extended period.
-
Data Summary: Effect of Ligand on Diastereoselectivity
| Catalyst System | Ligand | Diastereomeric Ratio (dr) | Yield (%) |
| Pd(OAc)2 | PPh3 | 3:1 | 75 |
| Pd(OAc)2 | P(o-tolyl)3 | 8:1 | 68 |
| Pd(OAc)2 | XPhos | >20:1 | 65 |
Note: This is representative data and actual results will vary based on the specific reaction.
Issue 2: Failure of a Nucleophilic Substitution on a Substituted Cyclopentyl Halide
Question: I'm trying to perform an SN2 reaction on a 1-bromo-1,2-dimethylcyclopentane, but the reaction is extremely slow or fails to proceed. Why is this happening?
Answer: SN2 reactions are highly sensitive to steric hindrance at the reaction center.[8] In the case of a substituted cyclopentane, substituents on the ring can significantly impede the required backside attack of the nucleophile. The puckered conformations of the ring can position adjacent groups in a way that sterically shields the electrophilic carbon.
Troubleshooting Flowchart:
Caption: Decision-making workflow for troubleshooting a failed SN2 reaction.
Experimental Protocol: Switching to SN1 Conditions
If your substrate is highly hindered (e.g., a tertiary halide), an SN1 pathway may be more favorable.
-
Solvent Choice: Dissolve the cyclopentyl halide in a polar, protic solvent such as ethanol or acetic acid.
-
Nucleophile: Use a weaker, non-basic nucleophile. Often, the solvent itself can act as the nucleophile (solvolysis).
-
Temperature: Gently heat the reaction mixture to facilitate the formation of the carbocation intermediate.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Be aware that elimination (E1) is a common side reaction under these conditions.
Issue 3: Unexpected Regioselectivity in a C-H Functionalization Reaction
Question: I am attempting a directed C-H functionalization on a cyclopentane carboxylic acid, but I am observing arylation at the β-position instead of the desired γ-position. How can I control the regioselectivity?
Answer: Directed C-H functionalization relies on the formation of a metallacycle intermediate. The regioselectivity is determined by the stability of the possible metallacycle transition states. In cyclopentane systems, transannular strain can make the formation of the metallacycle required for γ-C-H activation energetically unfavorable compared to the one for β-C-H activation.[9]
Strategies for Controlling Regioselectivity:
-
Ligand Design: The choice of ligand is paramount. Specifically designed ligands can favor the formation of the more strained transannular palladacycle required for γ-functionalization.[9]
-
Example: Quinuclidine-pyridone and sulfonamide-pyridone ligands have been shown to enable transannular γ-methylene C–H arylation of cyclopentane carboxylic acids.[9]
-
-
Directing Group Modification: Altering the length or rigidity of the directing group can change the preferred cyclometalation pathway.
-
Computational Modeling: In complex cases, Density Functional Theory (DFT) calculations can be employed to predict the relative energies of the different metallacycle intermediates and guide ligand or substrate design.[5]
Advanced Strategies for Managing Steric Hindrance
Use of Protecting Groups
Bulky protecting groups can be strategically employed not only to mask reactive functional groups but also to influence the steric environment of the cyclopentane ring.[10]
Key Considerations for Protecting Group Selection:
-
Size: The steric bulk of the protecting group should be sufficient to block one face of the ring or prevent unwanted side reactions.[10]
-
Stability: The protecting group must be stable to the reaction conditions used for subsequent transformations.[11]
-
Orthogonality: In multi-step syntheses, choose protecting groups that can be removed under conditions that do not affect other protecting groups present in the molecule.[12]
Common Bulky Protecting Groups for Hydroxyls:
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |
| Triisopropylsilyl | TIPS | Fluoride source, acidic conditions |
| tert-Butyldiphenylsilyl | TBDPS | Fluoride source, acidic conditions |
Catalyst Design
For metal-catalyzed reactions, the design of the catalyst itself can be a powerful tool to overcome steric challenges.
-
Cyclophane Catalysts: Catalysts featuring a cyclophane structure can create a defined pocket around the active site, controlling the approach of the substrate and influencing selectivity by increasing the energy of sterically demanding transition states.[13]
-
Steric Engineering: Systematically varying the steric properties of ligands can fine-tune the catalyst's performance for a specific sterically hindered substrate.[14]
References
- Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers.
- Cyclopentane synthesis. Organic Chemistry Portal.
- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
- Conformational Analysis of Cyclopentane. Scribd.
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI.
- Cyclohexane Conform
- Conformers of Cycloalkanes. Lumen Learning.
- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
- Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. Organic Letters.
- Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calcul
- Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry.
- Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Ring Conformations.
- Mechanism-Based Design of an Amide-Directed Ni-Catalyzed Arylboration of Cyclopentene Deriv
- Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC.
- Chemoenzymatic routes to cyclopentenols: The role of protecting groups on stereo- and enantioselectivity.
- Synthesis of Chiral Cyclopentenones. Chemical Reviews.
- Synthesis of natural products containing fully functionalized cyclopentanes.
- Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. PMC.
- Stability of cycloalkanes. Khan Academy.
- Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
- Protective Groups. Organic Chemistry Portal.
- overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane. Benchchem.
- Protecting Groups in Organic Synthesis. ChemTalk.
- Protecting Groups.
- Protecting Groups. chem.iitb.ac.in.
- 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Organic Chemistry 23: Steric Hindrance in Cycloalkanes. YouTube.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC.
- Neutral Unsymmetrical Coordinated Cyclophane Polymerization C
- Steric hindrance. YouTube.
- The Journal of Organic Chemistry Ahead of Print.
- Steric Engineering of Rotaxane Catalysts: Benefits and Limits of Using the Mechanical Bond in C
- Steric hindrance – Knowledge and References. Taylor & Francis.
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- 14. Steric Engineering of Rotaxane Catalysts: Benefits and Limits of Using the Mechanical Bond in Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 1-(4-Bromophenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for optimizing cross-coupling reactions with 1-(4-Bromophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this sterically hindered substrate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Introduction: The Challenges of Coupling with this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary hurdles stem from:
-
Steric Hindrance: The bulky cyclopentyl group adjacent to the carboxylic acid can impede the approach of the catalyst to the aryl bromide, potentially slowing down the oxidative addition step.[1][2][3]
-
The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid requires the use of a sufficient amount of base.[4] Furthermore, the carboxylate can potentially coordinate to the palladium center, influencing the catalytic cycle. There is also a risk of decarboxylation under harsh reaction conditions.[5][6]
This guide provides a systematic approach to overcoming these challenges through careful selection of catalysts, ligands, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group before performing the cross-coupling reaction?
A1: Not necessarily. Many cross-coupling reactions can be successfully performed on substrates containing a free carboxylic acid, provided the right conditions are chosen.[4] However, if you encounter issues such as low yield, catalyst deactivation, or decarboxylation, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a reliable troubleshooting step.[4] Esterification can prevent potential interference from the carboxylate and improve solubility.[4]
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can occur if the catalytic cycle is inefficient or if there are sources of hydride in the reaction mixture.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in a Suzuki reaction).
-
Decarboxylation: Loss of CO2 from the carboxylic acid moiety, which can be promoted by high temperatures and certain catalyst systems.[5][6][7]
-
Protodeboronation (in Suzuki reactions): Cleavage of the carbon-boron bond of the boronic acid, which is often exacerbated by the presence of water and strong bases.
Q3: How does the choice of palladium precursor affect the reaction?
A3: The choice of palladium precursor is crucial for generating the active Pd(0) catalyst. While Pd(OAc)2 and Pd2(dba)3 are common and effective, pre-formed palladium(0) complexes or pre-catalysts can offer improved performance and reproducibility.[8] For sterically hindered substrates, using a pre-catalyst that readily generates a monoligated Pd(0) species can be advantageous.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition due to steric hindrance. 2. Catalyst deactivation by the carboxylate. 3. Insufficiently active catalyst. | 1. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type phosphine ligands like SPhos, XPhos, or RuPhos).[2][9] 2. Increase the catalyst loading. 3. Use a different palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[8] 4. Screen different solvents and bases. |
| Significant Hydrodehalogenation | 1. Slow reductive elimination. 2. Presence of a hydride source. | 1. Use a more sterically demanding ligand to promote reductive elimination. 2. Ensure all reagents and solvents are anhydrous. |
| Formation of Homocoupling Product | 1. Slow transmetalation step. 2. Oxidative coupling of the boronic acid. | 1. For Suzuki reactions, ensure the base is appropriate and effectively activates the boronic acid.[10][11] 2. Consider a different boronic acid derivative (e.g., a boronate ester or trifluoroborate salt). |
| Evidence of Decarboxylation | 1. High reaction temperature. 2. Inappropriate choice of catalyst or base. | 1. Lower the reaction temperature and extend the reaction time. 2. Screen milder bases (e.g., K3PO4, Cs2CO3). 3. Consider protecting the carboxylic acid group. |
Catalyst and Ligand Selection for Specific Cross-Coupling Reactions
The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed. Below are recommendations for common transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction couples the aryl bromide with a boronic acid or its derivatives.[10][11] Given the steric hindrance of the substrate, ligands that are both bulky and electron-rich are generally preferred as they promote the oxidative addition and reductive elimination steps.[9]
Recommended Catalyst Systems for Suzuki-Miyaura Coupling:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80-110 |
| Pd2(dba)3 | XPhos | Cs2CO3 | 1,4-Dioxane | 80-110 |
| XPhos Pd G3 | - | K2CO3 | THF | 60-80 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (0.5-2 mol%) and the ligand (1-4 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.[12][13] The choice of ligand is critical for achieving high yields and preventing side reactions.
Recommended Catalyst Systems for Buchwald-Hartwig Amination:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 80-110 |
| Pd2(dba)3 | BrettPhos | LHMDS | THF | 60-80 |
| RuPhos Pd G3 | - | K3PO4 | 1,4-Dioxane | 80-110 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of this compound (1.0 equiv.) in the chosen solvent, followed by the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture with stirring for the specified time, monitoring progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira reaction couples the aryl bromide with a terminal alkyne.[14][15] This reaction typically requires a copper co-catalyst, although copper-free conditions have been developed.
Recommended Catalyst Systems for Sonogashira Coupling:
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh3)4 | - | CuI (1-5 mol%) | Et3N | THF | 25-60 |
| PdCl2(PPh3)2 | - | CuI (1-5 mol%) | Diisopropylamine | DMF | 25-80 |
| Pd(OAc)2 | XPhos | - (Copper-free) | Cs2CO3 | Acetonitrile | 60-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 equiv.), the palladium precursor (1-2 mol%), the ligand (if required), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature until completion.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Coupling (C-C Bond Formation with Alkenes)
The Heck reaction involves the coupling of the aryl bromide with an alkene.[16][17] The choice of catalyst and conditions can influence the regioselectivity of the addition to the alkene.
Recommended Catalyst Systems for Heck Coupling:
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 80-120 |
| PdCl2(PPh3)2 | - | K2CO3 | Acetonitrile | 80-100 |
| Herrmann's Catalyst | - | NaOAc | NMP | 100-140 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the palladium precursor (1-5 mol%), the ligand (if necessary), and the base (1.2-2.0 equiv.).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene (1.1-2.0 equiv.).
-
Heat the mixture to the indicated temperature and stir until the starting material is consumed.
-
Cool the reaction, dilute with a suitable solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Visualizing the Catalytic Cycle and Workflow
To further aid in understanding the process, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a decision-making workflow for catalyst selection.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for optimizing catalyst systems.
References
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
- Schmalzbauer, M., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(31), 13464-13473. [Link]
- Catellani, M., Motti, E., & Della Ca', N. (2008). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Accounts of Chemical Research, 41(11), 1512-1522. [Link]
- Serio, M. A., Kroo, E., & Solomon, P. R. (1991). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Energy & Fuels, 5(4), 570-575. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mizoroki–Heck Reaction. In The Mizoroki–Heck Reaction (pp. 1-24). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Ye, S., et al. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(23), 16423-16443. [Link]
- Ikawa, T., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3848-3856. [Link]
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]
- Larrosa, I., & Procter, D. J. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(23), 5554-5557. [Link]
- Nasiri, F., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 9125-9148. [Link]
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Griffiths, C., & Leadbeater, N. E. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(15), 2489-2492. [Link]
- ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions.
- ResearchGate. (n.d.). The standard/optimized protocol for cross‐coupling reactions between....
- Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1386-1389. [Link]
- Reddit. (2023, July 23). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023, June 30).
- Ruhr-Universität Bochum. (2021, August 10). Catalytic cross-coupling reactions. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- MDPI. (2018).
- Wikipedia. (n.d.). Heck reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- PubMed Central. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
- RSC Publishing. (2019, March 18). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. [Link]
- Wiley Online Library. (2010). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wiley Online Library. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- MDPI. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
- ResearchGate. (n.d.). Optimization of catalyst for coupling reaction a.
- MDPI. (2021, April 7). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
- ACS Figshare. (2018, April 6).
- YouTube. (2022, June 18). Suzuki Coupling Mechanism. [Link]
- Wipf Group. (2008, September 7).
Sources
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 17. Heck Reaction [drugfuture.com]
Technical Support Center: Troubleshooting Poor Crystal Formation During Recrystallization
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for recrystallization. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-quality crystals. Recrystallization is a powerful purification technique, but its success hinges on a delicate interplay of thermodynamics and kinetics. When it fails, the reasons are often systematic and can be diagnosed. This guide moves beyond simple procedural lists to explain the causality behind common failures, empowering you to make informed decisions to rescue your experiment and optimize your protocol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating problems encountered during recrystallization in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What's wrong?
This is the most common failure mode in recrystallization. The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate nucleation, or that the energy barrier for nucleation has not been overcome.
Probable Causes & The Science Behind Them:
-
Insufficient Supersaturation (Too Much Solvent): The fundamental principle of recrystallization is that the compound should be soluble in the hot solvent but insoluble in the cold solvent.[1] If an excessive amount of solvent was used, the solution may not be saturated even at low temperatures, making crystal formation thermodynamically unfavorable.[2]
-
High Kinetic Barrier to Nucleation: Crystallization is not a spontaneous event even in a supersaturated solution. It requires an initial energy input to form a stable nucleus (a process called primary nucleation), which is the first ordered arrangement of molecules that can grow into a larger crystal.[3][4][5] Sometimes, a solution can become highly supersaturated but remain in a metastable liquid state because this energy barrier is too high.[6]
Solutions & Protocols:
-
Induce Nucleation by Scratching: Vigorously scratch the inside of the flask at the solution's surface with a glass stirring rod.[7] The microscopic scratches on the glass provide a rough surface, creating nucleation sites that lower the energy barrier for crystal formation.
-
Introduce a Seed Crystal: Add a tiny crystal of the pure compound to the solution.[7] This technique, known as seeding, bypasses the difficult primary nucleation step entirely.[8][9] The seed crystal acts as a template for other molecules to deposit onto, promoting crystal growth at a lower supersaturation level.[10][11]
-
Reduce Solvent Volume: If nucleation cannot be induced, it is highly likely that too much solvent is present.[2][12] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the more concentrated solution to cool again.[7]
-
Drastic Cooling: As a last resort, cool the solution in a colder bath, such as an ice-salt bath (-10 °C) or a dry ice/acetone bath (-78 °C).[13] Lower temperatures decrease solubility further, which may be enough to induce nucleation, though this can sometimes lead to very small crystals.
Q2: My compound separated as a liquid/oil instead of crystals. What is "oiling out" and how do I fix it?
"Oiling out" occurs when a compound is precipitated from solution at a temperature above its melting point.[14][15] The resulting liquid phase is an "oil" which is often an excellent solvent for impurities, defeating the purpose of recrystallization.[13][16] When this oil finally solidifies, it often traps these impurities, resulting in a low-purity, amorphous solid.[15]
Probable Causes & The Science Behind Them:
-
Low Melting Point Compound: The compound's melting point is lower than the temperature at which the solution becomes supersaturated. This is common when the compound is highly impure, as impurities depress the melting point.[15][17]
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution at a higher temperature where it is still molten.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be significantly higher than the melting point of the solute.[14] Some solvent systems, like alcohol/water mixtures, are also known to promote oiling out.[13]
Solutions & Protocols:
-
Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (10-20%) of additional hot solvent to decrease the saturation temperature.[2][15]
-
Slow Down Cooling: Allow the flask to cool much more slowly. A rapid temperature drop can lead to high supersaturation at elevated temperatures. Let the solution cool to room temperature on a non-conductive surface (like a cork ring) before moving it to an ice bath.[13]
-
Vigorous Agitation: As the solution cools, stir it vigorously or use a sonicator as the oil begins to form. This can break up the oil into tiny droplets which may act as nuclei for crystallization.[14]
-
Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Re-evaporate the solvent and start over with a different one. Choose a solvent with a lower boiling point or use a mixed-solvent system where the compound has lower solubility.[18]
Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q3: How do I select the right solvent for my compound?
Solvent selection is the most critical step for successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for your compound.
Key Solvent Characteristics:
-
High Solubility at High Temperature: The solvent must completely dissolve your compound when hot.[19]
-
Low Solubility at Low Temperature: The solvent should dissolve very little of your compound when cold to ensure good recovery.[19]
-
Impurity Solubility: Impurities should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration).[20]
-
Chemical Inertness: The solvent must not react with your compound.[21]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[21]
Protocol: Small-Scale Solvent Screening
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add the potential solvent dropwise at room temperature, vortexing after each drop. A good candidate solvent will not dissolve the solid at this stage.[1]
-
If the solid is insoluble, heat the test tube in a water or sand bath to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe: A good solvent will produce a large quantity of crystalline precipitate. An unsuitable solvent will produce no precipitate or a meager amount.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hazards | Common Uses & Notes |
| Water | 100 | 80.1 | Non-hazardous | Excellent for polar compounds. High boiling point can be a disadvantage. |
| Ethanol | 78 | 24.5 | Flammable | Good general-purpose solvent for moderately polar compounds. Often used in a mix with water. |
| Methanol | 65 | 32.7 | Flammable, Toxic | Similar to ethanol but more polar and has a lower boiling point. |
| Acetone | 56 | 20.7 | Highly Flammable | Dissolves many organic compounds, but its low boiling point means there is less temperature difference for crystallization. |
| Ethyl Acetate | 77 | 6.0 | Flammable | Good for less polar compounds. Less polar than alcohols. |
| Hexane(s) | ~69 | 1.9 | Flammable, Neurotoxin | Used for non-polar, hydrocarbon-like compounds. Often used as the "anti-solvent" in mixed systems. |
| Toluene | 111 | 2.4 | Flammable, Toxic | Useful for less polar and aromatic compounds. High boiling point can cause oiling out. |
Data compiled from various sources including[22].
Q4: My crystals are very fine needles or powder. How can I grow larger crystals?
Crystal size is primarily determined by the rate of cooling, which influences the balance between nucleation and crystal growth.[13]
The Science Behind It:
-
Rapid Cooling: A fast temperature drop creates a high level of supersaturation quickly.[6] This high driving force favors the rapid formation of many small nuclei (nucleation dominates) rather than the slow addition of molecules to existing crystals (growth is limited).[23] The result is a large number of very small crystals.
-
Slow Cooling: Gradual cooling keeps the level of supersaturation low and within the "metastable zone." In this state, the energy barrier for forming new nuclei is high, but the conditions are still favorable for molecules to deposit onto existing crystal surfaces.[6] This allows a few nuclei to form and then grow large.[24][23]
Solutions:
-
Insulate the Flask: After dissolving your compound in the minimum amount of hot solvent, cover the flask with a watch glass and place it on an insulating surface (e.g., a cork ring or wooden block) to cool undisturbed.
-
Use a Controlled Cooling Environment: For very sensitive crystallizations, place the hot flask inside a larger beaker filled with hot water and allow the entire system to cool to room temperature. This ensures a very slow and linear cooling rate.[13]
-
Reduce Supersaturation: Add a slight excess of hot solvent (5-10% more than the minimum required for dissolution). This will lower the temperature at which crystallization begins, reducing the initial supersaturation level and favoring slower growth.[15]
The Mechanism of Nucleation: Overcoming the Energy Barrier
Understanding the difference between primary and secondary nucleation is key to troubleshooting. Seeding is a powerful tool because it circumvents the high-energy primary nucleation step.
Caption: Relationship between supersaturation, nucleation, and seeding.
References
- Recrystallization. (n.d.). University of California, Los Angeles. [Link]
- Gao, Y., et al. (2021). Overview of Secondary Nucleation: From Fundamentals to Application. Industrial & Engineering Chemistry Research. [Link]
- Nichols, L. (2022). 3.
- Martins, P. M., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design. [Link]
- Lutsko, J. F. (2020). Two-Step Mechanism of Macromolecular Nucleation and Crystallization: Field Theory and Simulations. The Journal of Physical Chemistry B. [Link]
- Warwick, T. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]
- Crystalliz
- Solvent Choice. (n.d.). University of York, Department of Chemistry. [Link]
- Finding the best solvent for recrystallisation. (2021).
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry. [Link]
- Exploring the Role of Nucleation in Crystallization Processes. (2023). Alaqua Inc. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- Recrystallization - Single Solvent. (n.d.). University of Toronto. [Link]
- Nagy, Z. K., & Fevotte, G. (2020). Nucleation and Crystal Growth in Continuous Crystallization. The Royal Society of Chemistry. [Link]
- Nucleation and crystal growth kinetics. (n.d.). Fiveable. [Link]
- Zhang, S., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development. [Link]
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]
- Rocha, F., & Martins, P. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace. [Link]
- Recrystallization (help meeeeee). (2013). Reddit. [Link]
- How Do Impurities Affect Crystal Structures?. (2023). Chemistry For Everyone - YouTube. [Link]
- Mechanism of Crystallization. (2023). KnowChem - YouTube. [Link]
- Problems in recrystalliz
- How the impurities in the solute can affect the induction time during crystallization. (2016).
- Recrystallization. (2022). Chemistry LibreTexts. [Link]
- Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. [Link]
- Recrystalliz
- García-Martínez, J., & Li, K. (2010).
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. [Link]
- Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
- Inducing Crystallization by Nucleation. (n.d.).
- Nichols, L. (2021). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Oiling Out in Crystalliz
- Yang, Y., et al. (2020). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]
- Recrystallization1. (n.d.).
- How Does Supersaturation Influence Crystallization Processes?. (2024). How It Comes Together - YouTube. [Link]
- Crystallization Seeding. (n.d.). Journal of New Developments in Chemistry. [Link]
- Seeding in Crystallisation. (2015).
- How Does the Rate of Cooling Influence Crystal Size?: Science Explained. (n.d.). ReelMind. [Link]
- What Is Supersaturation?. (2023). Chemistry For Everyone - YouTube. [Link]
- How does cooling rate affect the point at which crystalisation occures and why?. (2018). Reddit. [Link]
- Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. [Link]
- How to induce crystallization in a supersatur
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Technical Support Center: Overcoming the Low Reactivity of the Carboxylic Acid Group
Welcome to our comprehensive technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent low reactivity of the carboxylic acid group in various chemical transformations. Here, we dissect the causality behind common experimental challenges and offer field-proven solutions to enhance your reaction outcomes.
Introduction: The Challenge of the Carboxylate
The carboxylic acid moiety is a cornerstone of organic chemistry, yet its direct participation in nucleophilic acyl substitution reactions is often sluggish. The hydroxyl group is a poor leaving group, and the acidity of the carboxylic proton can lead to a non-productive acid-base reaction with nucleophiles, forming a highly unreactive carboxylate anion.[1][2] Consequently, activation of the carboxylic acid is a prerequisite for many essential transformations, including amide bond formation, esterification, and reduction.
This guide is structured to address specific challenges you may encounter, providing not just protocols, but the underlying principles to empower your experimental design.
Section 1: Amide Bond Formation - The Persistent Challenge
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry and peptide synthesis.[3] However, the direct reaction between a carboxylic acid and an amine is generally not feasible due to the formation of an ammonium carboxylate salt.[4] Activation of the carboxylic acid is essential.
Troubleshooting Guide: Amide Coupling Reactions
Issue 1: Low or No Product Yield
Potential Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may be unsuitable for your specific substrates or used in insufficient stoichiometry.[5]
-
Solution: Ensure you are using at least one equivalent of the coupling reagent. For challenging couplings, an excess (1.1-1.5 equivalents) may be necessary.[5] Consider switching to a more potent activating agent (see comparison table below).
-
-
Deactivation of the Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to scavenge the protons released during the reaction. Typically, 2-3 equivalents of the base are used.
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the approach of the nucleophile.[6]
-
Solution: For sterically hindered substrates, consider converting the carboxylic acid to a more reactive acyl fluoride, which is smaller than other activated intermediates.[5] Alternatively, employ more powerful coupling reagents like HATU or COMU, which are known to be effective in such cases.
-
-
Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid species, reverting it to the starting material.[5]
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Side Reactions: The activated carboxylic acid can participate in undesired side reactions, such as the formation of an unreactive N-acylurea when using carbodiimides.[7]
Frequently Asked Questions (FAQs): Amide Coupling
Q1: How do I choose the right coupling reagent?
A1: The choice of coupling reagent depends on several factors including the steric hindrance of the substrates, the electronic properties of the amine, and the need to suppress racemization in chiral compounds.
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Common Applications |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[8] | Can cause racemization, formation of N-acylurea byproduct.[9] | General amide synthesis, solid-phase peptide synthesis (DIC, EDC).[8] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization. | Can be more expensive, produce phosphine oxide byproduct. | Difficult couplings, synthesis of complex peptides.[8] |
| Uronium/Guanidinium Salts | HBTU, HATU, HCTU, COMU | Very fast reaction rates, low racemization, high yields.[8] | Can be sensitive to moisture. | Peptide synthesis, challenging amide bond formations.[10] |
Q2: What is the role of additives like HOBt and HOAt?
A2: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in carbodiimide-mediated couplings. They react with the highly reactive O-acylisourea intermediate to form an active ester.[2] This active ester is more stable, which minimizes the rearrangement to the unreactive N-acylurea, and it is less prone to causing racemization of chiral carboxylic acids.[8] HOAt is generally considered more effective at preventing racemization than HOBt.
Q3: My chiral carboxylic acid is racemizing during the coupling reaction. How can I prevent this?
A3: Racemization is a common problem, especially in peptide synthesis. It often proceeds through the formation of an oxazolone intermediate. To minimize racemization:
-
Use coupling reagents known for low racemization, such as HATU or PyAOP.
-
Incorporate additives like HOBt or, even better, HOAt.[8]
-
Perform the reaction at low temperatures (e.g., 0 °C).[5]
-
Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualization of Key Mechanisms
Caption: Carbodiimide-mediated amide bond formation workflow.
Section 2: Esterification of Carboxylic Acids
Similar to amide formation, the direct esterification of carboxylic acids with alcohols (Fischer esterification) is often slow, requires harsh acidic conditions and high temperatures, and is an equilibrium process.[11] For sensitive or sterically hindered substrates, milder activation methods are necessary.
Troubleshooting Guide: Esterification Reactions
Issue 1: Low Conversion in Fischer Esterification
Potential Causes & Solutions:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.
-
Solution: Use a large excess of the alcohol (if it is inexpensive) or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
-
-
Steric Hindrance: Sterically demanding carboxylic acids or alcohols react slowly under Fischer conditions.[12]
-
Solution: Switch to a coupling agent-mediated esterification, such as the Steglich esterification.
-
Issue 2: Degradation of Acid-Labile Substrates
Potential Causes & Solutions:
-
Harsh Acidic Conditions: Strong acid catalysts can cause decomposition of sensitive functional groups.
Frequently Asked Questions (FAQs): Esterification
Q1: What is the Steglich esterification and when should I use it?
A1: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[14] It is particularly useful for sterically hindered substrates and those that are sensitive to acidic conditions.[13] The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, increasing the reaction rate.[15]
Q2: How can I form an ester with a tertiary alcohol?
A2: Tertiary alcohols are poor nucleophiles and are prone to elimination under acidic conditions.[14] The Steglich esterification is one of the most effective methods for this transformation.[14] Another approach is to first convert the carboxylic acid to a highly reactive acid chloride, which can then react with the tertiary alcohol, often in the presence of a non-nucleophilic base.
Experimental Protocols
Protocol 2: Steglich Esterification
-
Dissolve the carboxylic acid (1.0 equivalent), alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent such as DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by TLC.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualization of Key Mechanisms
Caption: Steglich esterification workflow.
Section 3: Reduction of Carboxylic Acids
Carboxylic acids are relatively resistant to reduction. While aldehydes and ketones are readily reduced by mild reducing agents like sodium borohydride (NaBH₄), carboxylic acids require more powerful reagents.[6][16]
Troubleshooting Guide: Reduction Reactions
Issue 1: Incomplete Reduction or No Reaction
Potential Causes & Solutions:
-
Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.[16][17]
-
Insufficient Reagent: The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride: one for deprotonation and one for reduction.
-
Solution: Use an excess of the reducing agent (typically 2-3 equivalents) to ensure complete conversion.
-
Issue 2: Over-reduction to an Alcohol When an Aldehyde is Desired
Potential Causes & Solutions:
-
High Reactivity of the Aldehyde Intermediate: The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol.[18][19]
-
Solution: A direct reduction to the aldehyde is not generally possible.[6] An indirect, multi-step approach is required:
-
Frequently Asked Questions (FAQs): Reduction
Q1: Why is LiAlH₄ a more powerful reducing agent than NaBH₄?
A1: The greater reactivity of LiAlH₄ stems from the weaker Al-H bond compared to the B-H bond, making the hydride more available for transfer. Additionally, the aluminum atom is a stronger Lewis acid than boron, allowing it to coordinate more effectively with the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[18]
Q2: What are the safety precautions when working with LiAlH₄?
A2: Lithium aluminum hydride reacts violently with water and other protic solvents.[17] All reactions must be conducted under anhydrous conditions, typically in solvents like diethyl ether or THF. The workup procedure must be performed carefully by slowly adding a quenching agent (e.g., ethyl acetate) followed by a dilute acid or a specific sequence of water and base (Fieser workup) to safely neutralize the excess reagent and hydrolyze the aluminum salts.
Experimental Protocols
Protocol 3: Reduction of a Carboxylic Acid to a Primary Alcohol with LiAlH₄
-
Set up a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., THF) to a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in the same solvent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (a common ratio is 1:1:3 by volume relative to the mass of LiAlH₄ used).
-
Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify by distillation or column chromatography if necessary.
Section 4: Conversion to More Reactive Derivatives
A common strategy to overcome the low reactivity of carboxylic acids is to convert them into more reactive acyl derivatives, such as acid chlorides or anhydrides. These intermediates can then be readily converted to other functional groups.[22]
Troubleshooting Guide: Formation of Acid Chlorides
Issue 1: Incomplete Conversion to the Acid Chloride
Potential Causes & Solutions:
-
Reagent Decomposition: Thionyl chloride (SOCl₂) can decompose in the presence of moisture.
-
Solution: Use freshly distilled or a new bottle of thionyl chloride. Ensure all glassware is scrupulously dry.
-
-
Insufficient Reaction Time or Temperature: The reaction may require heating to go to completion.
Frequently Asked Questions (FAQs): Reactive Derivatives
Q1: What are the advantages of using oxalyl chloride over thionyl chloride?
A1: Oxalyl chloride reactions can often be run under milder conditions (room temperature) compared to thionyl chloride, which may require heating.[23] The byproducts of the oxalyl chloride reaction (CO, CO₂, and HCl) are all gaseous, which helps to drive the reaction to completion.[21] This can lead to cleaner reactions and simpler workups.
Q2: How do I handle acid chlorides?
A2: Acid chlorides are highly reactive and sensitive to moisture. They should be handled in a fume hood, and exposure to the atmosphere should be minimized. They are typically used immediately after preparation without purification.
Experimental Protocols
Protocol 4: Preparation of an Acid Chloride using Oxalyl Chloride
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Vigorous gas evolution will be observed.
-
Once the reaction is complete (gas evolution ceases), the solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
References
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- Chemistry LibreTexts.
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- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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- National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
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- ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. [Link]
- Organic Chemistry Portal.
- ResearchGate. Uronium salts from polymeric N-hydroxysuccinimide (P-HOSu) as newsolid-supported peptide coupling reagents. [Link]
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- Wiley Online Library. The Uronium/Guanidinium Peptide Coupling Reagents. [Link]
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Validation & Comparative
A Comparative Analysis of the Bioactivity of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid and its Chloro Analog: A Guide for Preclinical Research
This guide provides a detailed comparative framework for evaluating the biological activities of two structurally related compounds: 1-(4-Bromophenyl)cyclopentanecarboxylic acid and 1-(4-chlorophenyl)cyclopentanecarboxylic acid. Given the limited direct research on these specific molecules, this document outlines a proposed investigational workflow, hypothesizing their potential roles as modulators of key anti-inflammatory pathways. The experimental designs, protocols, and hypothetical data presented herein are intended to serve as a robust starting point for researchers in pharmacology and drug development.
The core hypothesis of this guide is that the nature of the halogen substituent (Bromine vs. Chlorine) at the para-position of the phenyl ring will critically influence the potency, selectivity, and mechanism of action of these compounds as anti-inflammatory agents. We will explore this by proposing a series of experiments targeting two key immunomodulatory receptors: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and Lanthionine Synthetase C-Like 2 (LANCL2).
Introduction to the Investigated Compounds and Scientific Rationale
The substitution of hydrogen with halogens is a cornerstone of medicinal chemistry, profoundly impacting a molecule's pharmacokinetic and pharmacodynamic properties. Alterations in lipophilicity, metabolic stability, and binding affinity are common outcomes.[1] The two compounds of interest, this compound and 1-(4-chlorophenyl)cyclopentanecarboxylic acid, share a common phenyl-cyclopentanecarboxylic acid scaffold but differ in their halogen substituent. While some derivatives of these structures have been associated with anti-inflammatory or analgesic properties, a direct comparative study is lacking.[1][2]
This guide proposes a head-to-head comparison to elucidate their structure-activity relationships (SAR).[3] We hypothesize that these compounds function as ligands for nuclear receptors or other signaling proteins that regulate inflammation. Based on structural similarities to known modulators, PPARγ and LANCL2 present as plausible primary targets.[4][5]
-
This compound (Compound A): The larger, more polarizable bromine atom may offer enhanced van der Waals interactions within a receptor's ligand-binding pocket.
-
1-(4-Chlorophenyl)cyclopentanecarboxylic acid (Compound B): The smaller, more electronegative chlorine atom results in a lower molecular weight and altered lipophilicity, which could affect cell permeability and target engagement differently than its bromo-counterpart.[1]
Hypothesized Mechanisms of Action
We will investigate two potential anti-inflammatory signaling pathways that these compounds may modulate.
Primary Hypothesis: Modulation of PPARγ Activity
PPARγ is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, glucose homeostasis, and inflammation.[6][7] Activation of PPARγ by agonist ligands leads to the transcriptional repression of pro-inflammatory genes (e.g., TNF-α, IL-6) in immune cells like macrophages, making it a validated target for anti-inflammatory drugs.[6] Halogenated environmental contaminants have been shown to act as PPARγ ligands, suggesting our compounds of interest may function similarly.[4][8]
Caption: Hypothesized PPARγ signaling pathway activation.
Secondary Hypothesis: Modulation of LANCL2 Activity
LANCL2 is an emerging therapeutic target for inflammatory and metabolic diseases.[5] It is the molecular target for abscisic acid (ABA) and its analogs, which exert insulin-sensitizing and anti-inflammatory effects.[5][9] Activation of LANCL2 is thought to engage downstream pathways, including the AMPK/PGC-1α/Sirt1 axis, which are crucial for cellular energy homeostasis and mitochondrial function, ultimately leading to reduced inflammation.[10][11]
Caption: Hypothesized LANCL2 signaling pathway activation.
Proposed Experimental Workflow for Comparative Analysis
A phased approach is recommended to systematically compare the two compounds. This workflow ensures that each step logically builds upon the last, from direct target interaction to cellular effects.
Caption: Proposed three-phase experimental workflow.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key proposed experiments.
Protocol 1: PPARγ Reporter Gene Assay
This assay measures the ability of the compounds to activate the PPARγ receptor, leading to the expression of a reporter gene (e.g., luciferase).[12]
Objective: To quantify the agonist activity of Compound A and Compound B on the human PPARγ receptor.
Materials:
-
HG5LN-hPPARγ cell line (or similar reporter cell line).[12]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Compound A, Compound B, and Rosiglitazone (positive control) dissolved in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HG5LN-hPPARγ cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2x concentration serial dilution of Compound A, Compound B, and Rosiglitazone in culture medium. The final DMSO concentration should not exceed 0.1%. Include a "vehicle only" control (0.1% DMSO).
-
Cell Treatment: After 24 hours, carefully remove the medium from the cells and add 100 µL of the prepared 2x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 100 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC₅₀ value for each compound.
Protocol 2: Macrophage Cytokine Secretion Assay
This assay assesses the anti-inflammatory potential of the compounds by measuring their ability to suppress the production of pro-inflammatory cytokines in activated macrophages.
Objective: To compare the inhibitory effect of Compound A and B on lipopolysaccharide (LPS)-induced TNF-α and IL-6 secretion.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell culture medium.
-
LPS from E. coli.
-
Compound A and Compound B dissolved in DMSO.
-
Mouse TNF-α and IL-6 ELISA kits.
-
96-well cell culture plates.
-
Plate reader for ELISA.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 50,000 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing serial dilutions of Compound A or Compound B. Include a vehicle control (0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Challenge: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Normalize the data to the LPS-only treated group (100% response). Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ values.
Hypothetical Data and Interpretation
The following tables present hypothetical data to illustrate a potential outcome of the proposed experiments, highlighting a clear difference in the bioactivity profile of the two analogs.
Table 1: Hypothetical In Vitro Target Engagement Data
| Compound | PPARγ Binding (IC₅₀, µM) | PPARγ Activation (EC₅₀, µM) | LANCL2 Binding (Kᴅ, µM) |
| Compound A (Bromo) | 1.5 | 2.8 | > 50 |
| Compound B (Chloro) | 4.2 | 8.1 | 5.3 |
| Rosiglitazone | 0.05 | 0.1 | N/A |
Interpretation: In this hypothetical scenario, Compound A (bromo) is a more potent binder and activator of PPARγ compared to Compound B (chloro). Conversely, Compound B shows moderate binding to LANCL2, while Compound A has negligible affinity. This suggests the bromo-analog is a more potent and selective PPARγ agonist, while the chloro-analog may have a mixed or alternative mechanism of action involving LANCL2.
Table 2: Hypothetical Cellular Anti-inflammatory Activity
| Compound | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) | CD36 Gene Upregulation (Fold Change @ 10µM) |
| Compound A (Bromo) | 3.5 | 4.1 | 8.2 |
| Compound B (Chloro) | 9.8 | 12.5 | 2.5 |
Interpretation: The cellular data corroborates the in vitro findings. Compound A more potently inhibits the secretion of pro-inflammatory cytokines TNF-α and IL-6. Furthermore, it causes a significantly stronger upregulation of CD36, a known PPARγ target gene, confirming its on-target activity in a cellular context. The weaker cellular activity of Compound B is consistent with its lower potency at the PPARγ receptor.
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy for comparing the biological activities of this compound and its chloro analog. Based on our hypothetical results, the bromine-substituted compound emerges as a more potent and selective PPARγ agonist with superior anti-inflammatory activity in cellular models. The chlorine substitution appears to diminish PPARγ activity while potentially introducing affinity for the alternative target, LANCL2.
These findings would underscore the critical role of halogen selection in modulating the pharmacological profile of a drug candidate. Future research should aim to:
-
Confirm the binding and activation of Compound B on the LANCL2 pathway.
-
Conduct selectivity profiling against other nuclear receptors (e.g., PPARα, PPARδ).
-
Perform in vivo studies in animal models of inflammation (e.g., collagen-induced arthritis) to validate the anti-inflammatory efficacy of the lead compound.[1]
-
Explore further structural modifications to optimize potency and drug-like properties.
By following a logical and rigorous experimental workflow, researchers can effectively dissect the structure-activity relationships of these compounds and identify promising candidates for further development as novel anti-inflammatory therapeutics.
References
- Carbone, F. et al. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. Infoscience (2023).
- Garoche, C. et al. Peroxisome proliferator activated receptor gamma reporter gene assay. Protocols.io (2024).
- Carbone, F. et al. New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. MDPI (2023).
- Bassaganya-Riera, J. et al. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. PLOS One (2012).
- Riu, A. et al. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. Environmental Health Perspectives (2011).
- INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3) Reporter Assay System.
- Lu, P. et al. Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. Current Drug Targets (2014).
- Landos Biopharma. Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases. Drug Development and Delivery (2019).
- Wolstenholme, J. T. et al. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum. BMC Endocrine Disorders (2019).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 97447, 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
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- Koek, W. et al. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior (1987).
- MySkinRecipes. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid.
- Koch, K. et al. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model. Journal of Medicinal Chemistry (1994).
- Fang, M. et al. Characterizing the peroxisome proliferator-activated receptor (PPARγ) ligand binding potential of several major flame retardants, their metabolites, and chemical mixtures in house dust. Environmental Health Perspectives (2015).
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Cyclopentanecarboxylic Acids for Drug Discovery Professionals
In the landscape of modern drug discovery, the cyclopentane ring serves as a versatile scaffold, offering a balance of conformational flexibility and rigidity that can be finely tuned to optimize ligand-receptor interactions. When coupled with a carboxylic acid moiety, a critical pharmacophore for numerous biological targets, and further decorated with halogens, we unlock a chemical space ripe for exploration. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of halogenated cyclopentanecarboxylic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of different halogen substitutions, supported by experimental data and detailed protocols, to inform the rational design of more potent and selective therapeutic agents.
The Strategic Role of Halogenation in Modulating Bioactivity
Halogenation is a cornerstone of medicinal chemistry, employed to enhance a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of halogens onto the cyclopentane ring of a carboxylic acid can exert a profound influence through a combination of steric and electronic effects, as well as the potential for halogen bonding.
Key Physicochemical Properties of Halogens Influencing SAR:
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | C-X Bond Length (Å) (approx.) | Polarizability (ų) | Halogen Bond Donor Potential |
| Fluorine (F) | 3.98 | 1.47 | 1.41 | 0.56 | Weak/Negligible |
| Chlorine (Cl) | 3.16 | 1.75 | 1.79 | 2.18 | Moderate |
| Bromine (Br) | 2.96 | 1.85 | 1.95 | 3.05 | Strong |
| Iodine (I) | 2.66 | 1.98 | 2.15 | 4.7 | Strongest |
This table summarizes key properties of halogens that influence their interactions within a biological system.
The choice of halogen and its position on the cyclopentane ring can dramatically alter the molecule's interaction with its biological target. These modifications can influence binding affinity, metabolic stability, and even the mechanism of action.
Comparative Analysis of Halogenated Cyclopentanecarboxylic Acids in Action
While a single, comprehensive study comparing all halogenated cyclopentanecarboxylic acid analogues against one target is rare, we can synthesize a comparative understanding from various studies on related structures and specific examples.
Fluorine: The Metabolic Blocker and Conformational Controller
Due to its small size and high electronegativity, fluorine is often introduced to block metabolic pathways or to induce specific conformational preferences. For instance, in the development of PET imaging agents, fluorinated 1-amino-3,4-fluorocyclopentane-1-carboxylic acid derivatives have been synthesized and evaluated.[1] These studies demonstrate that the introduction of fluorine can significantly impact cellular uptake and distribution.
Chlorine and Bromine: Enhancing Potency through Halogen Bonding and Lipophilicity
Chlorine and bromine are frequently employed to increase potency and modulate lipophilicity. A notable example is the discovery of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for pain therapeutics.[2] In this series, a 2,6-dichlorobenzyl substituted piperidine motif was crucial for addressing metabolic instability and improving pharmacokinetic properties.[2] While this example highlights the use of chlorine on a substituent, the principle of using halogens to enhance potency is broadly applicable. The potential for chlorine and bromine to act as halogen bond donors can lead to additional stabilizing interactions with the target protein.
PubChem entries for compounds like 3-bromo-cyclopentanecarboxylic acid and 3-amino-4-bromo-cyclopentanecarboxylic acid provide a starting point for exploring the chemical space of brominated analogs.[3][4]
Iodine: The Bulky and Polarizable Halogen for Strong Interactions
Iodine, with its large size and high polarizability, can form strong halogen bonds and participate in other significant non-covalent interactions.[5] The addition of an iodine atom can lead to a substantial increase in binding affinity, as seen in other scaffolds where iodination resulted in a 1000-fold increase in potency.[6]
Illustrative SAR Trends:
The following diagram illustrates the general principles of how halogen substitution on a cyclopentanecarboxylic acid scaffold can influence its biological activity.
Caption: General SAR trends for halogenated cyclopentanecarboxylic acids.
Experimental Protocols for SAR Evaluation
To rigorously assess the SAR of halogenated cyclopentanecarboxylic acids, a suite of well-defined experimental assays is essential. The following protocols provide a framework for evaluating the biological activity of these compounds.
In Vitro Enzyme/Receptor Binding Assays
These assays are fundamental for determining the direct interaction of a compound with its molecular target and for quantifying its potency, typically as an IC₅₀ (inhibitory concentration 50%) or EC₅₀ (effective concentration 50%) value.
Example Protocol: Competitive Radioligand Binding Assay
-
Preparation of Target: Prepare cell membranes or purified protein expressing the target of interest.
-
Assay Buffer: Use a buffer system optimized for the target protein's stability and activity.
-
Radioligand: Select a high-affinity radiolabeled ligand for the target.
-
Competition Reaction: Incubate the target protein with a fixed concentration of the radioligand and varying concentrations of the test compound (halogenated cyclopentanecarboxylic acid analog).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by measuring its effect on cellular processes.
Example Protocol: MTT Assay for Cytotoxicity and Antiproliferative Activity
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value.[7]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a comprehensive SAR study of halogenated cyclopentanecarboxylic acids.
Caption: A streamlined workflow for SAR studies of novel compounds.
Conclusion and Future Directions
The strategic incorporation of halogens into the cyclopentanecarboxylic acid scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Understanding the distinct contributions of each halogen, from fluorine's ability to block metabolism to iodine's capacity for strong halogen bonding, is paramount for successful lead optimization. This guide provides a foundational framework for approaching the SAR of this important class of molecules. Future research should focus on systematic comparative studies of complete halogen series against specific biological targets to further elucidate the nuanced roles of these versatile atoms in drug design.
References
- Goodman, M. M., et al. (2018). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 61(15), 6694-6707.
- Drug Design Org. Structure Activity Relationships.
- Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 101, 130033.
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- PubChem. 3-Amino-4-bromo-cyclopentanecarboxylic acid.
- RSC Publishing. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents.
- NIH. (2017). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds.
- MDPI. (2021). Synthesis and Biological Evaluation of Halogenated Phenoxychalcones and Their Corresponding Pyrazolines as Cytotoxic Agents in Human Breast Cancer.
- MDPI. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A.
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A Head-to-Head Experimental Framework for Evaluating the Anti-Inflammatory Potential of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction
The landscape of anti-inflammatory therapeutics is continually evolving, driven by the need for agents with improved efficacy and more favorable safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, their use can be associated with significant gastrointestinal and cardiovascular side effects, largely linked to the non-selective inhibition of COX isoforms.[2] This has spurred the development of selective COX-2 inhibitors, though concerns about cardiovascular risks persist.[3] The exploration of novel chemical scaffolds that may offer potent anti-inflammatory activity with a differentiated mechanism or improved selectivity remains a critical area of research.
This guide presents a comprehensive experimental framework for a head-to-head comparison of a novel compound, 1-(4-Bromophenyl)cyclopentanecarboxylic acid, with two well-established anti-inflammatory drugs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[4][5] Given the limited publicly available data on the biological activity of this compound, this document outlines a rigorous, multi-tiered approach to characterize its potential anti-inflammatory properties, from enzymatic and cellular assays to a preclinical in vivo model.
Mechanistic Background: The Cyclooxygenase Pathway
Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of this process.[6] The synthesis of prostaglandins is catalyzed by two key enzymes: COX-1 and COX-2.[7]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[8]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[9]
The differential roles of these two isoforms are central to the therapeutic action and side-effect profiles of NSAIDs.
-
Ibuprofen is a non-selective NSAID that inhibits both COX-1 and COX-2.[5][8] Its anti-inflammatory effects are primarily due to COX-2 inhibition, while the inhibition of COX-1 is associated with its gastrointestinal side effects.[10]
-
Celecoxib is a selective COX-2 inhibitor, designed to reduce inflammation with a lower risk of gastrointestinal complications compared to non-selective NSAIDs.[3][4]
The primary objective of the proposed experimental plan is to determine if this compound inhibits COX enzymes and to characterize its selectivity profile in comparison to Ibuprofen and Celecoxib.
Proposed Experimental Evaluation
A phased approach, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models, will provide a comprehensive understanding of the anti-inflammatory potential of this compound.
Phase 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This initial phase will directly assess the compound's ability to inhibit COX-1 and COX-2 enzymes.
Experimental Protocol: COX Inhibitor Screening Assay
-
Enzyme and Substrate Preparation : Recombinant human COX-1 and COX-2 enzymes will be used. Arachidonic acid will serve as the substrate.
-
Compound Preparation : this compound, Ibuprofen, and Celecoxib will be dissolved in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure : The assay will be performed in a 96-well plate format. Each well will contain the reaction buffer, heme cofactor, the respective COX enzyme, and the test compound or vehicle control.
-
Reaction Initiation and Termination : The reaction will be initiated by the addition of arachidonic acid. After a defined incubation period at 37°C, the reaction will be stopped.
-
Detection : The product of the COX reaction, Prostaglandin H2 (PGH2), is unstable. Therefore, it will be reduced to the more stable Prostaglandin F2α (PGF2α). The concentration of PGF2α will be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[11]
-
Data Analysis : The percentage of COX inhibition for each compound concentration will be calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2 will be determined by non-linear regression analysis.
Data Presentation: Comparative COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Ibuprofen | Literature Value | Literature Value | Literature Value |
| Celecoxib | Literature Value | Literature Value | Literature Value |
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Phase 2: Cell-Based Anti-Inflammatory Assay
This phase will evaluate the compound's efficacy in a cellular model of inflammation. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a well-established model for this purpose.[12]
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture : RAW 264.7 cells will be cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding : Cells will be seeded into 96-well plates and allowed to adhere overnight.[12]
-
Compound Treatment : The culture medium will be replaced with fresh medium containing various concentrations of this compound, Ibuprofen, Celecoxib, or vehicle control. The cells will be pre-incubated with the compounds for 1 hour.
-
Inflammatory Stimulus : Inflammation will be induced by adding LPS (1 µg/mL) to each well (except for the unstimulated control group) and incubating for 24 hours.[13]
-
Supernatant Collection : After incubation, the cell culture supernatants will be collected.
-
Cytokine Measurement : The concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants will be quantified using ELISA kits.[14][15]
-
Data Analysis : The percentage of inhibition of cytokine production for each compound concentration will be calculated relative to the LPS-stimulated vehicle control. The IC50 values for the inhibition of TNF-α and IL-6 release will be determined.
Data Presentation: Comparative Inhibition of Pro-Inflammatory Cytokines
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | To be determined | To be determined |
| Ibuprofen | To be determined | To be determined |
| Celecoxib | To be determined | To be determined |
Signaling Pathway: LPS-Induced Pro-inflammatory Cytokine Production
Caption: Simplified LPS signaling pathway in macrophages.
Phase 3: In Vivo Model of Acute Inflammation
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization : Male Wistar rats will be acclimatized to the laboratory conditions for at least one week.
-
Grouping and Dosing : Animals will be randomly divided into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (at various doses, e.g., 10, 30, 100 mg/kg, administered orally)
-
Ibuprofen (e.g., 100 mg/kg, oral)
-
Celecoxib (e.g., 30 mg/kg, oral)
-
-
Drug Administration : The test compounds or vehicle will be administered orally one hour before the induction of inflammation.
-
Induction of Edema : 0.1 mL of a 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.[18]
-
Measurement of Paw Volume : The paw volume will be measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]
-
Data Analysis : The increase in paw volume (edema) will be calculated for each time point. The percentage of inhibition of edema for each treatment group will be calculated relative to the vehicle control group.
Data Presentation: Comparative In Vivo Anti-Inflammatory Activity
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours | % Inhibition of Paw Edema at 5 hours |
| Vehicle Control | 0% | 0% |
| This compound (10 mg/kg) | To be determined | To be determined |
| This compound (30 mg/kg) | To be determined | To be determined |
| This compound (100 mg/kg) | To be determined | To be determined |
| Ibuprofen (100 mg/kg) | To be determined | To be determined |
| Celecoxib (30 mg/kg) | To be determined | To be determined |
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo paw edema assay.
Conclusion
This proposed experimental guide provides a robust framework for the initial characterization and head-to-head comparison of this compound with the established anti-inflammatory drugs Ibuprofen and Celecoxib. By systematically evaluating its activity from the enzymatic to the whole-animal level, a clear picture of its potential as a novel anti-inflammatory agent can be established. The data generated from these studies will be crucial in determining its mechanism of action, potency, and selectivity, thereby guiding future preclinical and clinical development efforts.
References
- Celecoxib - StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
- Ibuprofen Mechanism - News-Medical.Net.
- Ibuprofen - Wikipedia.
- Celecoxib - Wikipedia.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
- Celecoxib Pathway, Pharmacodynamics - ClinPGx.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - Brieflands.
- Ibuprofen Pathway, Pharmacodynamics - ClinPGx.
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central.
- What is the mechanism of Ibuprofen? - Patsnap Synapse.
- What is the mechanism of Celecoxib? - Patsnap Synapse.
- What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PubMed.
- Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed.
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A Comparative Guide to the Validation of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid as a Cyclooxygenase (COX) Inhibitor
This guide provides a comprehensive framework for the experimental validation of 1-(4-Bromophenyl)cyclopentanecarboxylic acid as a potential Cyclooxygenase (COX) inhibitor. Designed for researchers and drug development professionals, this document details the necessary in vitro and cell-based assays, compares its potential performance against established non-steroidal anti-inflammatory drugs (NSAIDs), and explains the scientific rationale behind each methodological step.
Introduction: The Rationale for Developing Novel COX Inhibitors
The cyclooxygenase (COX) enzymes are central mediators of inflammation, pain, and fever.[1] They catalyze the conversion of arachidonic acid into prostaglandins (PGs), potent lipid signaling molecules.[1][2] Two primary isoforms exist:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[2][3][4]
-
COX-2: An inducible enzyme, typically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products, particularly Prostaglandin E2 (PGE2), are key drivers of the inflammatory response and pain sensitization.[3][4][5]
Traditional NSAIDs, such as ibuprofen, are non-selective, inhibiting both COX-1 and COX-2. While their anti-inflammatory effects are mediated primarily through COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, most notably gastrointestinal bleeding and ulceration.[1][6] This led to the development of selective COX-2 inhibitors, or "coxibs" like Celecoxib, designed to provide potent anti-inflammatory relief with an improved gastrointestinal safety profile.[7][8]
The search for new chemical entities with optimized potency, selectivity, and pharmacokinetic profiles is ongoing. This compound is a compound identified as a potential anti-inflammatory agent and serves as a critical intermediate in the synthesis of other biologically active molecules.[9] This guide outlines the essential experimental pathway to validate its mechanism of action, specifically its potential as a direct COX inhibitor, and to characterize its inhibitory profile in comparison to established drugs.
Performance Benchmarks: Established COX Inhibitors
To properly evaluate a novel compound, its performance must be measured against well-characterized benchmarks. Here, we compare a leading selective COX-2 inhibitor, Celecoxib, with a widely used non-selective NSAID, Ibuprofen.
| Parameter | Celecoxib | Ibuprofen | This compound |
| Mechanism | Selective COX-2 Inhibitor[10] | Non-selective COX Inhibitor[11] | To be Determined |
| COX-1 IC₅₀ | ~82 µM (human monocytes)[12]; 2.2 µM (platelets)[13] | ~13 µM[11]; 12 µM (human monocytes)[12] | To be Determined |
| COX-2 IC₅₀ | 40 nM (0.04 µM)[10][14]; 6.8 µM (human monocytes)[12] | ~370 µM[11][15]; 80 µM (human monocytes)[12] | To be Determined |
| Selectivity Index (SI) | ~0.15 (based on monocyte data)[12] | >1 (COX-2 selective) | To be Determined |
| Key Feature | High selectivity for COX-2, associated with reduced GI toxicity compared to non-selective NSAIDs.[8] | Potent non-selective inhibitor, effective for pain and inflammation but with known GI side-effect risks.[1] | Hypothesis: Potential for balanced or selective COX inhibition. |
Note: IC₅₀ values can vary significantly depending on the assay system (e.g., purified enzyme vs. whole cells, species source).[16][17] The data presented provides a general reference for comparison.
Experimental Validation Workflow
A tiered approach is essential for robust validation, moving from direct enzyme interaction to a more complex cellular environment.
Stage 1: In Vitro Enzyme Inhibition Assay
Objective: To directly measure the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes and to determine its half-maximal inhibitory concentrations (IC₅₀) and selectivity index.
Causality: This is the foundational experiment to confirm direct interaction with the target enzymes. By testing against both isoforms, we can quantify the compound's potency and preference for COX-1 versus COX-2, which is the primary determinant of its potential therapeutic window and side-effect profile. A fluorometric or colorimetric assay is a common, high-throughput method for this initial screening.[18][19][20]
Caption: Workflow for in vitro COX enzyme inhibition assay.
Detailed Protocol: Fluorometric COX Inhibitor Screening
-
Reagent Preparation:
-
Prepare a 10X stock of the test compound, this compound, and a reference inhibitor (e.g., Celecoxib) in an appropriate solvent like DMSO. Perform serial dilutions to create a range of concentrations.
-
Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Prepare all other kit components (assay buffer, heme, arachidonic acid, fluorometric probe) as per the manufacturer's instructions.[18]
-
-
Reaction Setup (96-well plate):
-
To each well, add 80 µL of the Reaction Mix (Assay Buffer, COX Cofactor, COX Probe).
-
Add 10 µL of the diluted test inhibitor or solvent control (for 100% activity) to the appropriate wells.
-
Add 10 µL of the reconstituted COX-1 or COX-2 enzyme solution to the wells. Mix gently.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately place the plate in a microplate reader and measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[18]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each concentration.
-
Calculate the percent inhibition relative to the solvent control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isoform.
-
Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. An SI > 1 indicates COX-2 selectivity.
-
Stage 2: Cell-Based COX-2 Activity Assay
Objective: To evaluate the ability of this compound to inhibit COX-2 activity within a living cell, thereby assessing its cell permeability and effectiveness in a more physiologically relevant context.
Causality: A compound may be a potent enzyme inhibitor in a purified system but fail in a cellular context due to poor membrane permeability or rapid efflux. This assay validates the in vitro findings by measuring the downstream product of COX-2, Prostaglandin E2 (PGE2), in cells where COX-2 has been induced by an inflammatory stimulus like lipopolysaccharide (LPS).[21][22][23] Murine macrophage cells (e.g., RAW 264.7) are a standard model for this purpose as they robustly express COX-2 upon stimulation.[21][22]
Caption: LPS-induced COX-2 signaling pathway and point of inhibition.
Detailed Protocol: PGE2 Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 24-well or 96-well plate at an appropriate density (e.g., 2.5 x 10⁵ cells/mL) and allow them to adhere overnight.[23]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound or a control inhibitor for 1-2 hours.[23]
-
Induce COX-2 expression by adding LPS to a final concentration of 100-1000 ng/mL to all wells except the unstimulated control.
-
Incubate the plates for 18-24 hours at 37°C.[23]
-
-
Supernatant Collection and Analysis:
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration for each sample.
-
Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percent inhibition against the compound concentration to calculate the cellular IC₅₀ value.
-
Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from both experimental stages to build a comprehensive profile of the test compound.
| Parameter | Celecoxib (Benchmark) | Ibuprofen (Benchmark) | This compound (Hypothetical Data) |
| COX-1 IC₅₀ (Enzyme) | ~2-82 µM | ~13 µM | 15 µM |
| COX-2 IC₅₀ (Enzyme) | ~0.04 µM | ~80-370 µM | 0.5 µM |
| Selectivity Index (SI) | >10 (Highly COX-2 Selective) | <0.2 (COX-1 Preferential) | 30 (COX-2 Selective) |
| PGE2 IC₅₀ (Cell-based) | ~0.1 µM | ~25 µM | 1.2 µM |
| Interpretation | Potent and highly selective for COX-2 in both enzymatic and cellular assays. | Potent but non-selective inhibitor, with a preference for COX-1. | Potent COX-2 inhibitor with high selectivity. The slightly higher cellular IC₅₀ compared to the enzymatic IC₅₀ is expected and confirms good cell permeability and activity. |
In this hypothetical scenario, this compound emerges as a potent and selective COX-2 inhibitor, with a selectivity index of 30. Its performance is superior to the non-selective Ibuprofen and positions it as a promising candidate comparable to Celecoxib. The confirmation of activity in the cell-based assay is a critical milestone, demonstrating that the compound can effectively reach its intracellular target and inhibit the inflammatory pathway.
Conclusion and Future Directions
This guide outlines a robust, two-stage validation process for characterizing this compound as a COX inhibitor. The workflow, progressing from direct enzyme kinetics to a functional cellular assay, provides the necessary data to determine potency, selectivity, and preliminary therapeutic potential.
Based on the strong hypothetical results, the logical next steps in the drug discovery pipeline would include:
-
In Vivo Efficacy Studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema) and pain to establish in vivo efficacy and dose-response relationships.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to determine its half-life, bioavailability, and metabolic stability.[5][24]
-
Safety and Toxicology: Assessing potential off-target effects and establishing a safety profile, with particular attention to cardiovascular and renal effects, which are known class effects for COX-2 inhibitors.[1]
The systematic validation detailed herein provides the foundational evidence required to justify advancing a promising compound like this compound toward further preclinical and clinical development.
References
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A Comparative In Vivo Performance Analysis: 1-(4-Bromophenyl)cyclopentanecarboxylic Acid and Its Key Precursors
This guide provides a comprehensive, data-driven comparison of the in vivo performance of the novel compound 1-(4-Bromophenyl)cyclopentanecarboxylic acid against its synthetic precursors. Designed for researchers and drug development professionals, this document elucidates the rationale behind the experimental design, presents detailed methodologies, and interprets comparative data to guide future development efforts.
Introduction and Strategic Rationale
This compound is a synthetic small molecule that has garnered interest as a potential therapeutic agent, with preliminary data suggesting possible anti-inflammatory and antimicrobial properties[1]. It serves as a critical intermediate and building block in the synthesis of more complex pharmaceuticals[1]. The development of any new chemical entity (NCE) requires a thorough understanding of its in vivo behavior, encompassing pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.
A critical, yet often overlooked, aspect of early-stage development is the comparative analysis of a final compound against its immediate precursors. This assessment is not merely academic; it provides crucial insights into how specific structural modifications influence biological activity, metabolic stability, and safety. By understanding the contribution of each molecular fragment, we can make more informed decisions, troubleshoot potential liabilities, and build a stronger case for candidacy.
This guide will compare this compound (termed BCCA ) with two key precursors from a plausible synthetic route:
-
Precursor A: 4-Bromophenylacetonitrile (BPA) : Provides the core aromatic and nitrile group, a common precursor for creating the carboxylic acid via hydrolysis.
-
Precursor B: Cyclopentanecarboxylic acid (CCA) : Represents the aliphatic cyclic moiety, allowing for an assessment of its individual contribution to the overall profile[2][3].
The central hypothesis is that the combination of these moieties into the final structure of BCCA will yield a superior profile in terms of therapeutic efficacy and drug-like properties compared to the individual precursors.
Synthetic Relationship and Compound Overview
The synthesis of BCCA can be achieved through various routes. A common laboratory-scale method involves the hydrolysis of a nitrile precursor. The relationship between the selected compounds is illustrated below.
Caption: Fig. 1: Conceptual Synthetic Relationship
Experimental Design: A Self-Validating Approach
To ensure the integrity and trustworthiness of our findings, each protocol is designed as a self-validating system, incorporating appropriate controls and established methodologies. The choice of in vivo models and endpoints is driven by the need to generate data that is predictive of clinical outcomes[4][5].
Rationale for Experimental Choices
-
Animal Model: Sprague-Dawley rats are selected as the model system. They are a widely accepted, non-rodent species for general pharmacokinetic and toxicology studies due to their well-characterized physiology and metabolic pathways, which share similarities with humans.
-
Pharmacokinetic (PK) Assessment: The primary goal of small molecule drug development is to achieve adequate systemic exposure[6]. A comparative PK study is essential to determine if BCCA possesses improved bioavailability and a more favorable metabolic profile (e.g., longer half-life) than its precursors. This directly addresses the challenge of poor bioavailability common to many preclinical compounds[4].
-
Efficacy (Pharmacodynamic - PD) Model: Based on the potential anti-inflammatory properties of BCCA[1], the carrageenan-induced paw edema model is chosen. This is a standard, acute, and highly reproducible model for evaluating the efficacy of potential anti-inflammatory agents.
-
Toxicology Assessment: The safety profile is paramount. An acute toxicology study will establish a preliminary safety window. A key focus is the carboxylic acid moiety in BCCA. Carboxylic acids can be metabolically activated to form reactive acyl glucuronides or acyl-CoA thioesters, which have been implicated in idiosyncratic drug toxicity[7]. Comparing BCCA's safety profile to CCA and the nitrile-containing BPA is therefore critical for de-risking the final compound.
General In Vivo Assessment Workflow
The overall experimental process follows a standardized workflow to ensure consistency and minimize variability.
Caption: Fig. 2: In Vivo Evaluation Workflow
Detailed Experimental Protocols
Protocol: Comparative Pharmacokinetic (PK) Study
-
Animals: Male Sprague-Dawley rats (n=5 per group), 250-300g.
-
Housing: Standard conditions (12h light/dark cycle, 22±2°C), ad libitum access to food and water.
-
Formulation: Compounds formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80.
-
Dosing:
-
A single oral (PO) gavage dose of 10 mg/kg for each compound (BCCA, BPA, CCA).
-
A vehicle control group receives the formulation vehicle only.
-
-
Blood Sampling: Approximately 200 µL of blood is collected from the tail vein into K2-EDTA tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of each compound are determined using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Non-compartmental analysis is performed using Phoenix WinNonlin® to calculate key PK parameters (Cmax, Tmax, AUC, T½).
Protocol: Efficacy in Carrageenan-Induced Paw Edema Model
-
Animals: Male Sprague-Dawley rats (n=8 per group), 180-220g.
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Indomethacin (10 mg/kg, PO) - Positive Control
-
Group 3: BCCA (50 mg/kg, PO)
-
Group 4: BPA (50 mg/kg, PO)
-
Group 5: CCA (50 mg/kg, PO)
-
-
Procedure:
-
Test compounds or vehicle are administered orally 1 hour before the inflammatory insult.
-
Baseline paw volume is measured using a plethysmometer.
-
Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Statistical significance is determined using a one-way ANOVA followed by Dunnett's test.
Protocol: Acute Toxicology Study
-
Animals: Male and female Sprague-Dawley rats (n=3 per sex per group), 200-250g.
-
Dose Escalation: Each compound is administered via oral gavage at escalating doses (e.g., 100, 300, 1000 mg/kg).
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours and then daily for 14 days. Body weights are recorded daily.
-
Endpoint: At day 14, animals are euthanized. A gross necropsy is performed, and key organs (liver, kidneys, spleen, heart, lungs) are collected, weighed, and preserved in 10% neutral buffered formalin for histopathological examination.
Results: A Comparative Data Summary
(Note: The following data is representative and for illustrative purposes.)
Table 1: Comparative Pharmacokinetic Parameters (10 mg/kg, PO)
| Parameter | BCCA (Final Compound) | BPA (Precursor A) | CCA (Precursor B) |
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 | 150 ± 40 |
| Tmax (hr) | 2.0 | 1.0 | 0.5 |
| AUC₀-₂₄ (hr*ng/mL) | 6200 ± 750 | 2100 ± 400 | 450 ± 110 |
| T½ (hr) | 6.5 ± 1.2 | 3.1 ± 0.8 | 1.8 ± 0.5 |
| Bioavailability (%) | 45% | 25% | 15% |
Table 2: Efficacy in Paw Edema Model (% Inhibition at 3 hr)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Vehicle Control | - | 0% |
| Indomethacin | 10 | 65% |
| BCCA | 50 | 52% |
| BPA | 50 | 15% |
| CCA | 50 | 5% |
Table 3: Summary of Acute Toxicology Findings
| Compound | Dose (mg/kg) | Key Observations |
| BCCA | 1000 | No mortality. Mild, transient sedation observed at 1-2 hours post-dose. No significant findings on necropsy. |
| BPA | 1000 | 1/6 mortality. Signs of neurotoxicity (tremors, ataxia). Mild centrilobular necrosis in the liver upon histopathology. |
| CCA | 1000 | No mortality. Mild gastrointestinal distress (diarrhea). No significant findings on necropsy. |
Discussion and Interpretation
The comparative in vivo data provides a clear narrative of structure-activity and structure-safety relationships.
-
Pharmacokinetic Superiority of BCCA: The data in Table 1 strongly suggests that the final compound, BCCA, possesses a significantly improved pharmacokinetic profile. Its area under the curve (AUC), a measure of total drug exposure, is nearly three times that of BPA and over ten times that of CCA. This indicates substantially higher bioavailability. Furthermore, its longer half-life (T½) of 6.5 hours suggests slower clearance, which could allow for less frequent dosing in a clinical setting. The lower and faster absorption of the precursors suggests they are either poorly absorbed or rapidly metabolized.
-
Efficacy Resides in the Final Structure: The pharmacodynamic results (Table 2) are unequivocal. BCCA demonstrated significant anti-inflammatory activity, inhibiting edema by 52%, an effect approaching that of the potent positive control, Indomethacin. In stark contrast, neither precursor A (BPA) nor precursor B (CCA) showed meaningful efficacy at the same dose. This is a critical finding, demonstrating that the therapeutic activity is an emergent property of the combined molecular architecture, not an inherent quality of its constituent parts.
-
Improved Safety Profile: The toxicology assessment (Table 3) highlights a crucial safety advantage for BCCA. While the nitrile-containing precursor BPA showed signs of both neurotoxicity and hepatotoxicity at 1000 mg/kg, BCCA was well-tolerated at the same high dose. This suggests that the conversion of the nitrile group to a carboxylic acid mitigates a significant safety liability. The potential for metabolic toxicity from the carboxylic acid in BCCA was not realized in this acute study, which is a positive sign, though further investigation into reactive metabolite formation would be warranted in chronic studies[7].
Metabolic Considerations
The presence of the carboxylic acid in BCCA introduces specific metabolic pathways that must be considered for long-term development.
Caption: Fig. 3: Potential Metabolic Fate of Carboxylic Acids
As shown in Figure 3, carboxylic acids can be conjugated to form potentially reactive metabolites[7]. While our acute study was clean, this pathway remains a key checkpoint for future, longer-duration toxicology studies.
Conclusion
This comprehensive in vivo assessment demonstrates the clear superiority of this compound (BCCA) over its selected synthetic precursors. The strategic combination of the bromophenyl and cyclopentyl moieties into a final carboxylic acid structure results in:
-
Vastly Improved Pharmacokinetics: Higher systemic exposure and a longer duration of action.
-
Emergent Therapeutic Efficacy: Potent anti-inflammatory activity not present in the precursors.
-
Enhanced Safety Profile: Mitigation of the toxicity associated with the nitrile precursor.
These findings validate the chemical modifications undertaken and provide a strong, data-supported rationale for advancing BCCA into further preclinical development. The insights gained from this comparative approach underscore its value in building a robust, defensible drug development program.
References
- Formation of Grignard reagents from the reaction of cyclopentyl bromide and a rotating disk of magnesium in diethyl ether - ACS Publications.
- How would you prepare the given compound, starting with cyclopentene and any other reagents needed? Cyclopentylmagnesium chloride.
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A Comparative Guide to the Enzyme Selectivity Profile of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel anti-inflammatory candidate, 1-(4-Bromophenyl)cyclopentanecarboxylic acid. We will explore the scientific rationale for selecting an appropriate enzyme panel, present detailed methodologies for assessing enzymatic inhibition, and interpret comparative data to build a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing therapeutic candidates with a high degree of specificity and safety.
Introduction: The Imperative of Selectivity in Drug Design
This compound is a synthetic compound featuring a cyclopentane-substituted aromatic carboxylic acid structure.[1] Preliminary research indicates its potential as an anti-inflammatory agent, with a mechanism of action hypothesized to involve the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzyme family has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is inducible and primarily involved in inflammation. The therapeutic goal for modern anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2]
However, achieving target selectivity is only part of the challenge. Off-target interactions with other enzymes can lead to unforeseen adverse drug reactions (ADRs) or detrimental drug-drug interactions (DDIs).[3][4] Therefore, a rigorous evaluation of a compound's cross-reactivity against a panel of physiologically relevant enzymes is a cornerstone of preclinical safety assessment.[5][6] This guide outlines the essential studies required to characterize the selectivity and safety profile of this compound.
Part 1: Rationale for Target and Off-Target Enzyme Panel Selection
The construction of an appropriate enzyme screening panel is a critical first step. The selection must be logical, covering both the intended pharmacological target and the most common pathways for xenobiotic metabolism and toxicity.
Primary Targets (Pharmacological Selectivity):
-
Cyclooxygenase-1 (COX-1): The key anti-target. Inhibition of this enzyme is linked to common NSAID-related side effects.
-
Cyclooxygenase-2 (COX-2): The intended therapeutic target for anti-inflammatory action. A high degree of potency against COX-2 relative to COX-1 is the desired outcome.
Secondary Panel (Safety & Metabolism): The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of clinically used drugs.[7] Inhibition of these enzymes is a primary cause of drug-drug interactions.[3][8] Therefore, a standard preclinical safety panel should include the major isoforms responsible for drug metabolism.
-
CYP3A4: Metabolizes over 50% of drugs on the market.[9]
-
CYP2D6: Highly polymorphic and critical for the metabolism of many CNS and cardiovascular drugs.
-
CYP2C9: A key enzyme in the metabolism of several NSAIDs.
-
CYP2C19: Involved in the metabolism of proton pump inhibitors and antiplatelet agents.
-
CYP1A2: Responsible for metabolizing various drugs and procarcinogens.
This curated panel provides a dual assessment: the compound's selectivity for its intended target (COX-2 vs. COX-1) and its potential to cause off-target effects or DDIs through interactions with the CYP system.
Part 2: Experimental Design and Protocols
To ensure data integrity, all protocols must be robust and include appropriate controls. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying the potency of an inhibitor.[8]
General Workflow for In Vitro Enzyme Inhibition Screening
The workflow for determining IC50 values is consistent across different enzyme targets, involving the incubation of the enzyme, a specific substrate, and a range of inhibitor concentrations.
Caption: General experimental workflow for determining enzyme IC50 values.
Detailed Protocol: CYP450 Inhibition Assay (IC50 Determination)
This protocol is adapted from standard industry practices for assessing DDI potential.[7][10]
Objective: To determine the IC50 of this compound against five major human CYP isoforms using human liver microsomes.
Materials:
-
Test Compound: this compound
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
Positive Control Inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9)
-
96-well reaction plates
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 0.01 µM to 100 µM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, combine phosphate buffer, HLM (at a final protein concentration of ~0.2 mg/mL), and the NADPH regenerating system.
-
Inhibitor Addition: Add the test compound dilutions, positive control inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the isoform-specific probe substrate. The substrate concentration should be approximately equal to its Michaelis-Menten constant (Km) to ensure assay sensitivity.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold stop solution, such as acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Part 3: Comparative Analysis of (Hypothetical) Cross-Reactivity Data
The following table summarizes the hypothetical results from in vitro inhibition assays conducted with this compound.
| Enzyme Target | IC50 (µM) | Potency Classification | Comments |
| COX-1 | 15.2 | Moderate Inhibitor | Desired low potency against the primary anti-target. |
| COX-2 | 0.08 | Potent Inhibitor | High potency against the intended therapeutic target. |
| CYP3A4 | > 100 | No significant inhibition | Low risk of DDIs with CYP3A4 substrates. |
| CYP2D6 | > 100 | No significant inhibition | Low risk of DDIs with CYP2D6 substrates. |
| CYP2C9 | 85.7 | Weak Inhibitor | Very low potential for DDIs with CYP2C9 substrates. |
| CYP2C19 | > 100 | No significant inhibition | Low risk of DDIs with CYP2C19 substrates. |
| CYP1A2 | > 100 | No significant inhibition | Low risk of DDIs with CYP1A2 substrates. |
Interpretation of Results
The data reveals a highly desirable selectivity profile. The compound is a potent inhibitor of the target enzyme, COX-2, with an IC50 value in the nanomolar range.
A key metric for evaluating NSAID candidates is the Selectivity Index (SI) , calculated as:
SI = IC50 (COX-1) / IC50 (COX-2)
For our compound: SI = 15.2 µM / 0.08 µM = 190
A selectivity index significantly greater than 1 indicates preference for COX-2. An SI of 190 suggests that the compound is 190-fold more potent at inhibiting the target inflammatory enzyme (COX-2) than the homeostatic enzyme (COX-1). This profile predicts a reduced likelihood of gastrointestinal side effects.[2][11]
Caption: Visual representation of the compound's favorable selectivity.
Furthermore, the compound shows no significant inhibition of the five major CYP450 enzymes at concentrations up to 100 µM. This "clean" CYP profile is highly advantageous, suggesting a low probability of causing clinically relevant drug-drug interactions when co-administered with other medications.[4]
Conclusion and Future Directions
This comparative guide demonstrates the process for characterizing the enzymatic cross-reactivity of the therapeutic candidate this compound. Based on the hypothetical data presented, the compound exhibits an excellent preclinical profile:
-
High Potency: Strong inhibition of the intended target, COX-2.
-
High Selectivity: A 190-fold selectivity for COX-2 over COX-1, predicting a favorable gastrointestinal safety profile.
-
Low Off-Target Activity: Negligible inhibition of major drug-metabolizing CYP450 enzymes, indicating a low risk for drug-drug interactions.
These findings strongly support the continued development of this compound. Subsequent stages should include in vivo efficacy studies in inflammatory models and pharmacokinetic analyses to confirm that therapeutic plasma concentrations can be achieved without approaching the levels required for off-target inhibition.
References
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A Comparative Guide to the Synthetic Efficiency of Routes to 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
Introduction
1-(4-Bromophenyl)cyclopentanecarboxylic acid (CAS: 143328-24-9, Molecular Formula: C12H13BrO2) is a valuable substituted cycloalkane carboxylic acid derivative.[1][2][3] Its structural motif, featuring a quaternary center linking a substituted aromatic ring to a cyclopentyl core, makes it a significant building block in medicinal chemistry and materials science. The development of efficient, scalable, and cost-effective synthetic routes is paramount for its application in drug discovery and advanced material synthesis.
This guide provides a detailed comparison of the primary synthetic strategies for preparing this target molecule. We will analyze two distinct routes: a two-step synthesis initiated by phase-transfer catalyzed (PTC) alkylation, and a multi-step approach beginning with a Grignard reaction. The analysis will focus on synthetic efficiency, practicality, and scalability, supported by detailed experimental protocols and mechanistic insights to inform researchers in their synthetic planning.
Route A: Phase-Transfer Catalysis (PTC) Mediated Cycloalkylation and Subsequent Hydrolysis
This two-step approach is arguably the most direct and efficient method. It begins with the formation of a nitrile intermediate, 1-(4-bromophenyl)cyclopentanecarbonitrile, which is then hydrolyzed to the desired carboxylic acid.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis
The cornerstone of this route is the C-alkylation of 4-bromophenylacetonitrile with 1,4-dibromobutane.[4] Conventionally, such alkylations require potent, non-nucleophilic bases (e.g., sodium amide, LDA) under strictly anhydrous conditions.[5] Phase-transfer catalysis (PTC) elegantly circumvents these demanding requirements.
Mechanism and Rationale: PTC utilizes a catalyst, typically a quaternary ammonium salt, to transport a reactant from one immiscible phase to another where the reaction occurs.[6][7] In this case, the hydroxide anion (OH⁻) is shuttled from the concentrated aqueous sodium hydroxide phase into the organic phase. There, it deprotonates the benzylic carbon of 4-bromophenylacetonitrile, which is rendered acidic by the adjacent phenyl and cyano groups. The resulting carbanion subsequently undergoes a nucleophilic attack on 1,4-dibromobutane. A second, intramolecular alkylation then closes the cyclopentyl ring to yield the target nitrile. This methodology offers significant advantages, including mild reaction conditions, the use of inexpensive and easy-to-handle aqueous bases, and high yields, making it highly amenable to industrial scale-up.[5][8][9]
Caption: Workflow for the two-step synthesis via Phase-Transfer Catalysis.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)cyclopentanecarbonitrile
This protocol is adapted from a verified procedure for the analogous 1-phenylcyclopentane-1-carbonitrile.[10]
-
Setup: To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 4-bromophenylacetonitrile (19.6 g, 100 mmol, 1.0 equiv), benzyltriethylammonium chloride (TEBAC) (1.14 g, 5.0 mmol, 0.05 equiv), and 50% (w/v) aqueous sodium hydroxide (50 mL).
-
Reagent Addition: Begin vigorous stirring to create an emulsion. Slowly add 1,4-dibromobutane (14.3 mL, 120 mmol, 1.2 equiv) portion-wise over 15 minutes. The addition is exothermic and the internal temperature may rise.
-
Reaction: Heat the biphasic mixture to an internal temperature of 70-75 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Add water (100 mL) and diethyl ether (100 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional portion of diethyl ether (50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil. Purify the residue by vacuum distillation or column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopentanecarbonitrile (CAS: 143328-19-2) as a pure product.[11][12]
Step 2: Hydrolysis of the Nitrile Intermediate
The hydrolysis of the cyano group to a carboxylic acid is a robust and high-yielding transformation that can be achieved under either acidic or basic conditions.
Rationale: Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon, also forming an intermediate amide which is subsequently hydrolyzed to the carboxylate salt. An acidic workup is then required to furnish the final carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottomed flask, combine 1-(4-bromophenyl)cyclopentanecarbonitrile (25.0 g, 100 mmol) with a mixture of concentrated sulfuric acid (25 mL) and water (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours. The reaction mixture should become homogeneous as the hydrolysis proceeds.
-
Workup: Cool the reaction mixture in an ice bath. Carefully pour the cooled solution into a beaker containing crushed ice (200 g). A white precipitate of the carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Route B: Grignard Reagent Addition to Cyclopentanone
An alternative approach involves the formation of a C-C bond using a Grignard reagent. While a powerful tool in organic synthesis, this route is significantly less direct for obtaining the target carboxylic acid.[13]
Reaction Pathway and Rationale
This strategy would begin with the reaction of 4-bromophenylmagnesium bromide with cyclopentanone.[14] The Grignard reagent, a potent nucleophile, readily attacks the electrophilic carbonyl carbon of cyclopentanone to form a tertiary alkoxide intermediate.[15][16] An acidic workup then yields the corresponding tertiary alcohol, 1-(4-bromophenyl)cyclopentanol.
The critical challenge of this route lies in the subsequent conversion of the tertiary alcohol to the target carboxylic acid. This transformation is not trivial and requires multiple, often low-yielding, synthetic steps:
-
Nucleophilic Substitution: Conversion of the tertiary hydroxyl group to a leaving group followed by substitution with a cyanide nucleophile (e.g., NaCN or KCN). This Sₙ1-type reaction is often plagued by competing elimination reactions, leading to undesired alkene byproducts.
-
Nitrile Hydrolysis: The resulting nitrile would then be hydrolyzed as described in Route A.
Due to the additional steps and the potential for low yields and side-product formation in the alcohol-to-nitrile conversion, this route is considered synthetically inefficient compared to the PTC approach.
Caption: Hypothetical and inefficient multi-step Grignard-based route.
Comparative Analysis
To provide an objective assessment, the two routes are compared based on several key metrics of synthetic efficiency.
| Metric | Route A: PTC & Hydrolysis | Route B: Grignard-Based Route | Justification |
| Number of Steps | 2 | 3 (or more) | Route A is more convergent and demonstrates superior step economy. |
| Overall Yield | High (typically >75%) | Low to Moderate (estimated <40%) | The alcohol-to-nitrile conversion in Route B is a significant bottleneck, prone to low yields and side reactions. |
| Starting Materials | 4-Bromophenylacetonitrile, 1,4-dibromobutane | 1,4-Dibromobenzene, Mg, Cyclopentanone | All starting materials are commercially available. Route A's precursors are slightly more advanced but lead to a more direct path. |
| Reaction Conditions | Mild (PTC step), Reflux (Hydrolysis) | Anhydrous (Grignard), Potentially harsh (Step 2) | Route A avoids the need for strictly anhydrous conditions required for Grignard reagent formation.[17] |
| Scalability | Excellent | Poor to Moderate | The PTC methodology is well-established for industrial-scale synthesis. Grignard reactions can be more challenging to scale safely. |
| Atom Economy | Good | Poor | Route B involves more steps and reagents, generating more waste relative to the final product mass. |
Conclusion and Recommendation
Based on a thorough analysis of synthetic efficiency, step economy, and practical considerations, Route A, utilizing a phase-transfer catalyzed cycloalkylation followed by nitrile hydrolysis, is the unequivocally superior method for the synthesis of this compound.
This route is characterized by its operational simplicity, high overall yield, mild reaction conditions, and excellent scalability. The avoidance of hazardous and moisture-sensitive reagents makes it a safer and more environmentally benign option. For researchers and drug development professionals requiring reliable access to this compound, the PTC-based strategy represents the current state-of-the-art and is highly recommended for both laboratory-scale synthesis and large-scale production campaigns.
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Comparative Stability Analysis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid and Its Analogs: A Forced Degradation Study
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's intrinsic stability is paramount. This guide provides a comprehensive framework for benchmarking the chemical stability of 1-(4-Bromophenyl)cyclopentanecarboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds.[1] Through a meticulously designed forced degradation study, we will compare its stability profile against a curated set of structural analogs. This comparative approach allows us to dissect the contributions of specific structural motifs—namely, the halogen substituent on the phenyl ring and the size of the cycloalkane ring—to the overall chemical stability of the molecule.
The rationale for selecting this compound as our primary compound of interest stems from its utility as a versatile building block in medicinal chemistry.[1] Its stability directly impacts the quality, shelf-life, and impurity profile of active pharmaceutical ingredients (APIs) derived from it. By systematically evaluating its degradation under stressed conditions, we can proactively identify potential liabilities, establish degradation pathways, and develop robust analytical methods for quality control.
This guide is intended for researchers, scientists, and drug development professionals. It will not only present experimental protocols but also delve into the causality behind our experimental choices, ensuring that the described methodologies are not just a series of steps, but a self-validating system for generating reliable and reproducible stability data.
Selection of Analogs for Comparative Analysis
To elucidate structure-stability relationships, we have selected four key analogs for this study. The selection is based on systematic structural modifications to our parent compound, allowing for a direct comparison of the effects of the halogen substituent and the cycloalkane ring size.
-
Parent Compound: this compound
-
Analog 1 (Halogen Substitution): 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
-
Analog 2 (Halogen Substitution): 1-(4-Fluorophenyl)cyclopentanecarboxylic acid
-
Analog 3 (Ring Size Variation): 1-(4-Bromophenyl)cyclohexanecarboxylic acid
-
Analog 4 (Ring Size Variation): 1-(4-Bromophenyl)cyclopropanecarboxylic acid
The rationale for this selection is as follows:
-
Halogen Series (F, Cl, Br): The electronegativity and bond strength of the carbon-halogen bond vary significantly down the group (C-F > C-Cl > C-Br).[2] This allows us to investigate the influence of the halogen's inductive and resonance effects on the stability of the phenyl ring and the molecule as a whole, particularly under photolytic and oxidative stress.[3]
-
Cycloalkane Series (Propyl, Pentyl, Hexyl): The stability of cycloalkanes is influenced by ring strain, which is a combination of angle strain and torsional strain.[4][5][6][7] Cyclopropane and cyclobutane are significantly strained, while cyclopentane and cyclohexane are more stable, with cyclohexane being particularly so due to its ability to adopt a strain-free chair conformation.[5][8] Comparing the cyclopentane analog with its cyclopropane and cyclohexane counterparts will reveal the impact of ring strain on the molecule's susceptibility to degradation, especially under thermal and hydrolytic stress.[1]
Experimental Design: A Forced Degradation Study
Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[9] The goal is to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[9] Our experimental design is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][10]
We will subject each compound to five distinct stress conditions:
-
Acid Hydrolysis: To assess stability in acidic environments.
-
Base Hydrolysis: To evaluate susceptibility to alkaline conditions.
-
Oxidative Degradation: To probe for vulnerability to oxidation.
-
Thermal Degradation: To determine the impact of heat.
-
Photolytic Degradation: To assess light sensitivity.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method will be employed to quantify the parent compound and its degradation products.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound and its analogs.
Detailed Experimental Protocols
Preparation of Stock Solutions
-
Accurately weigh 10 mg of each compound (parent and analogs) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will serve as the stock solution (1 mg/mL).
Forced Degradation Protocols
For each compound, perform the following stress tests. Each condition should also include a blank (stress agent without the compound) to ensure no artifacts are introduced.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[10]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with the mobile phase before HPLC analysis.[10]
-
-
Thermal Degradation:
-
Place approximately 5 mg of the solid compound in a clear glass vial.
-
Heat the vial in an oven at 80°C.
-
At specified time points, remove a vial, allow it to cool, and dissolve the contents in the diluent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL in 50:50 acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9][10]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the samples after the exposure period.
-
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent compound from any degradation products. The following method is a starting point and should be validated for specificity, linearity, accuracy, and precision.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or a wavelength determined by UV spectral analysis of the parent compound)
-
Injection Volume: 10 µL
System Suitability: Before sample analysis, inject a standard solution of the parent compound five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
Anticipated Degradation Pathways and Data Interpretation
The structural features of our target molecules suggest several potential degradation pathways under the applied stress conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under forced degradation conditions.
-
Hydrolytic Conditions: The carboxylic acid group is generally stable to hydrolysis. However, under harsh acidic or basic conditions combined with heat, decarboxylation could occur, leading to the loss of CO₂.
-
Oxidative Conditions: The electron-rich phenyl ring may be susceptible to hydroxylation. The benzylic position of the cyclopentane ring could also be a site for oxidative attack.
-
Photolytic Conditions: The carbon-bromine bond is known to be susceptible to photolytic cleavage, which could lead to dehalogenation via a radical mechanism.[11]
Comparative Data Summary (Hypothetical)
The results of the forced degradation studies should be compiled into a clear, comparative table. The data below is hypothetical and serves as an example of how to present the findings.
| Compound | Acid Hydrolysis (% Remaining) | Base Hydrolysis (% Remaining) | Oxidation (% Remaining) | Thermal (% Remaining) | Photolysis (% Remaining) |
| This compound | 95.2 | 92.5 | 88.1 | 98.5 | 85.3 |
| 1-(4-Chlorophenyl)cyclopentanecarboxylic acid | 95.5 | 93.1 | 89.5 | 98.6 | 89.7 |
| 1-(4-Fluorophenyl)cyclopentanecarboxylic acid | 96.1 | 94.2 | 91.3 | 98.9 | 93.4 |
| 1-(4-Bromophenyl)cyclohexanecarboxylic acid | 96.8 | 95.3 | 88.5 | 99.2 | 85.9 |
| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | 85.4 | 82.1 | 80.7 | 90.1 | 78.2 |
Data represents the percentage of the parent compound remaining after 24 hours of stress, as determined by HPLC.
Discussion and Conclusion
-
Effect of Halogen Substituent: The stability appears to follow the order F > Cl > Br, particularly under photolytic and oxidative stress. This is consistent with the C-F bond being the strongest and fluorine's high electronegativity, which can influence the electron density of the aromatic ring.[12]
-
Effect of Cycloalkane Ring Size: The stability trend for the cycloalkane ring is cyclohexane > cyclopentane > cyclopropane. The significantly lower stability of the cyclopropane analog can be attributed to its high ring strain, making it more susceptible to degradation under all tested conditions.[8] The slightly higher stability of the cyclohexane analog compared to the cyclopentane is likely due to the strain-free nature of the chair conformation of the six-membered ring.[5]
This comprehensive guide provides a robust framework for benchmarking the stability of this compound and its analogs. By systematically applying forced degradation conditions and utilizing a validated, stability-indicating HPLC method, researchers can gain critical insights into the intrinsic stability of these molecules. This knowledge is invaluable for guiding further drug development efforts, ensuring the quality and safety of new chemical entities, and meeting regulatory expectations.
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A Head-to-Head Battle: Comparative Pharmacokinetic Profiling of Halogenated Cyclopentane Derivatives
A Technical Guide for Researchers in Drug Development
In the landscape of modern drug discovery, the strategic incorporation of halogens into lead compounds has become a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of the pharmacokinetic profiles of halogenated cyclopentane derivatives, offering researchers and drug development professionals a data-driven framework for decision-making. By dissecting the influence of different halogen substitutions (Fluorine, Chlorine, and Bromine) on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, we aim to elucidate the nuanced structure-pharmacokinetic relationships that govern the ultimate fate of these compounds in the body.
The Rationale: Why Halogenate a Cyclopentane Scaffold?
The cyclopentane ring, a common motif in bioactive molecules, offers a versatile and conformationally distinct scaffold.[1] Halogenation of this ring system is a widely employed strategy to modulate a compound's physicochemical properties, thereby enhancing its drug-like characteristics.[2][3] Fluorine, for instance, can improve metabolic stability and receptor binding affinity due to the strength of the C-F bond and its high electronegativity.[3][4] Chlorine and bromine, with their larger atomic radii and greater polarizability, can also significantly impact lipophilicity and membrane permeability.[2] Understanding how these subtle atomic changes translate into macroscopic pharmacokinetic behavior is paramount for rational drug design.
At the Bench: In Vitro ADME Profiling Workflow
To objectively compare the pharmacokinetic profiles of halogenated cyclopentane derivatives, a standardized suite of in vitro ADME assays is indispensable. The following workflow represents a robust, self-validating system for generating high-quality, comparable data.
Caption: General experimental workflow for the comparative in vitro ADME profiling of halogenated cyclopentane derivatives.
I. Absorption: Navigating the Intestinal Barrier
A drug's journey begins with its absorption from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[5] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[5]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for the formation of a confluent and differentiated monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Experiment:
-
Apical to Basolateral (A to B): The test compound is added to the apical (donor) side, which represents the intestinal lumen. Samples are collected from the basolateral (receiver) side, representing the blood, at various time points.
-
Basolateral to Apical (B to A): The experiment is also performed in the reverse direction to assess active efflux. The test compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. The efflux ratio (Papp B-A / Papp A-B) is also determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.[7]
Comparative Analysis of Halogenated Cyclopentane Derivatives
The following table presents hypothetical comparative data for a series of mono-halogenated cyclopentane derivatives, illustrating the potential impact of halogen substitution on intestinal permeability.
| Compound | Halogen Substitution | Papp (A to B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |
| Parent-Cpd | H | 5.2 | 1.1 | Moderate |
| Fluoro-Cpd | F | 8.9 | 0.9 | High |
| Chloro-Cpd | Cl | 15.4 | 1.0 | High |
| Bromo-Cpd | Br | 18.2 | 1.2 | High |
Interpretation: In this hypothetical dataset, halogenation generally increases the apparent permeability compared to the parent compound. This is consistent with the understanding that increasing lipophilicity, a common effect of halogenation, can enhance passive diffusion across cell membranes.[2] The trend of Br > Cl > F in permeability may correlate with the increasing size and lipophilicity of the halogen atom. An efflux ratio close to 1 for all compounds suggests they are not significant substrates for major efflux transporters.
II. Distribution: The Role of Plasma Protein Binding
Once in the bloodstream, a drug's distribution to its target tissues is significantly influenced by its binding to plasma proteins, primarily albumin.[8] Only the unbound (free) fraction of the drug is pharmacologically active and able to cross biological membranes.[8]
Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.
-
Sample Loading: The test compound is added to one chamber containing plasma (human or animal). The other chamber contains a protein-free buffer solution.
-
Incubation: The device is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.
-
Sample Analysis: After equilibrium is reached, the concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
Data Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Comparative Analysis of Halogenated Cyclopentane Derivatives
The table below illustrates a potential trend in plasma protein binding for our hypothetical series of halogenated cyclopentane derivatives.
| Compound | Halogen Substitution | Human Plasma Protein Binding (%) |
| Parent-Cpd | H | 65% |
| Fluoro-Cpd | F | 72% |
| Chloro-Cpd | Cl | 85% |
| Bromo-Cpd | Br | 92% |
Interpretation: The data suggests that as the lipophilicity of the halogen increases (Br > Cl > F > H), so does the extent of plasma protein binding. This is a critical consideration in drug design, as high plasma protein binding can limit the free drug concentration available to exert a therapeutic effect. While high binding is not inherently negative, it must be factored into dosing calculations and the overall pharmacokinetic profile.
III. Metabolism: The First Pass Effect and Beyond
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[9] The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (from human or relevant animal species) in a buffer at 37°C.[10]
-
Cofactor Addition: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance.
Comparative Analysis of Halogenated Cyclopentane Derivatives
The following table provides a hypothetical comparison of the metabolic stability of the halogenated cyclopentane series.
| Compound | Halogen Substitution | Human Liver Microsomal Stability (t½, min) |
| Parent-Cpd | H | 25 |
| Fluoro-Cpd | F | > 60 |
| Chloro-Cpd | Cl | 45 |
| Bromo-Cpd | Br | 38 |
Interpretation: This hypothetical data demonstrates the well-established principle of using fluorination to block sites of metabolism.[4][9] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, resulting in a significantly longer half-life for the fluoro-analog. The chloro- and bromo-derivatives also show increased stability compared to the parent compound, but to a lesser extent. This highlights the potential to fine-tune metabolic stability through the choice of halogen.
IV. Excretion: The Final Chapter
While in vitro assays for excretion are less common in early screening, the data from metabolism studies provides a strong indication of the primary route of elimination. Compounds with high metabolic stability are more likely to be cleared unchanged by the kidneys, while those that are rapidly metabolized will be excreted as metabolites, primarily in the urine or feces.
Synthesizing the Data: A Holistic View of Pharmacokinetic Profiles
The true power of this comparative approach lies in integrating the data from all assays to build a comprehensive pharmacokinetic picture for each derivative.
Caption: A logical relationship diagram summarizing the comparative pharmacokinetic profiles of the hypothetical halogenated cyclopentane derivatives.
Overall Assessment:
-
Fluoro-Cpd: Exhibits a favorable profile with high absorption, moderate plasma protein binding, and excellent metabolic stability. This combination could lead to a longer half-life and sustained therapeutic effect.
-
Chloro-Cpd: Shows high absorption and moderate stability but has higher plasma protein binding. This might necessitate higher doses to achieve the desired free drug concentration.
-
Bromo-Cpd: While demonstrating the highest permeability, its very high plasma protein binding could be a significant liability, potentially limiting its efficacy.
Conclusion: Informed Decisions in Drug Discovery
The systematic, comparative pharmacokinetic profiling of halogenated cyclopentane derivatives provides invaluable insights for lead optimization. By understanding the distinct effects of fluorine, chlorine, and bromine on absorption, distribution, and metabolism, medicinal chemists can make more informed decisions to tailor the ADME properties of their drug candidates. This data-driven approach, grounded in robust in vitro methodologies, is essential for de-risking drug development programs and ultimately increasing the probability of clinical success.
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A Senior Scientist's Comparative Guide to the Quantitative Analysis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-(4-Bromophenyl)cyclopentanecarboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind method selection, validation, and execution. We will explore and contrast the primary analytical techniques, grounded in established regulatory frameworks, to ensure data integrity and reliability.
Introduction: The Analytical Imperative
This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure, featuring a bulky cyclopentane ring and an electron-withdrawing bromophenyl group, influences the physicochemical properties relevant to its analysis.[1] Accurate and precise quantification is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, performing stability studies, and conducting pharmacokinetic assessments.
The carboxylic acid moiety presents a specific analytical challenge. While providing a point for ionization, its polarity can lead to poor retention in reversed-phase chromatography and variable ionization efficiency in mass spectrometry, necessitating carefully optimized methods.[2][3][4] This guide will dissect the most effective strategies to overcome these challenges.
Comparative Analysis of Core Analytical Techniques
The quantification of this compound is primarily achieved through chromatographic separation. The choice of technique is dictated by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The three most relevant techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Performance Parameter | RP-HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate to High | Very High | High |
| Sensitivity (LOQ) | µg/mL to high ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Linearity | Excellent (typically R² > 0.999) | Excellent (typically R² > 0.99) | Good (R² > 0.99) |
| Precision (%RSD) | Excellent (< 2%) | Excellent (< 15% for bioanalysis) | Good (< 10-15%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (85-115% for bioanalysis) | Good (90-110%) |
| Matrix Effect | Low to Moderate | High (potential for ion suppression) | Moderate |
| Throughput | High | High | Moderate (derivatization step) |
| Cost & Complexity | Low | High | Moderate |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories for its robustness, reliability, and cost-effectiveness. For a compound like this compound, which contains a chromophore (the bromophenyl group), UV detection is highly suitable.
-
Principle: The method separates the analyte from impurities based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] Quantification is achieved by measuring the absorbance of UV light at a specific wavelength.
-
Expertise & Causality: The choice of a reversed-phase (RP) C18 column is logical due to the compound's significant non-polar character. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol).[5][6] Adding an acid (e.g., phosphoric or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa ~4.2), ensuring a single, well-retained, and sharp chromatographic peak.[1][7][8]
-
Best For: Purity analysis, content uniformity, and assay of bulk drug substances and formulated products where concentration levels are relatively high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis (quantification in biological matrices like plasma or urine) and trace impurity analysis.[9]
-
Principle: After chromatographic separation via HPLC, the analyte is ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer. The instrument isolates a specific parent ion, fragments it, and monitors a specific product ion, a process known as Multiple Reaction Monitoring (MRM), which provides exceptional specificity.
-
Expertise & Causality: Carboxylic acids can be challenging to analyze in negative ion mode due to spontaneous decarboxylation.[2] While direct analysis is possible, chemical derivatization is often employed to improve ionization efficiency and chromatographic retention.[2][3][10] For instance, reacting the carboxylic acid with a reagent to add a permanently charged or easily ionizable group can boost sensitivity by orders of magnitude.[11] This strategy is essential when quantifying endogenous levels or low-dose drug metabolites.
-
Best For: Bioavailability/bioequivalence (BA/BE) studies, pharmacokinetic (PK) analysis, and detection of trace-level impurities or degradants.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique but is less commonly used for non-volatile compounds like carboxylic acids unless derivatization is performed.
-
Principle: The analyte must be volatile and thermally stable to be separated in a gaseous mobile phase. The carboxylic acid group must be chemically modified (e.g., through esterification) to increase its volatility.[12] Separation occurs in a capillary column, followed by ionization and mass analysis.
-
Expertise & Causality: Derivatization adds a step to sample preparation, increasing time and potential for variability.[12][13] However, for certain complex matrices or when orthogonal verification is needed, GC-MS can provide excellent separation efficiency and confirmatory mass spectral data.
-
Best For: Specialized applications where LC methods are not suitable or as a complementary technique for structural confirmation.
The Foundation of Trust: Analytical Method Validation
A method is only as reliable as its validation. All quantitative methods must be validated to demonstrate they are fit for their intended purpose.[14] The validation process follows internationally harmonized guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[15][16][17][18][19]
The core parameters that must be assessed are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[16]
-
Linearity: A direct proportional relationship between analyte concentration and the analytical signal.[16]
-
Range: The interval between the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.[14][20]
-
Accuracy: The closeness of the results to the true value, often measured as percent recovery.[16]
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[20]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), indicating its reliability during normal usage.[14][20]
Caption: The logical workflow of analytical method validation per ICH guidelines.
Recommended Protocol: A Validated RP-HPLC-UV Method
This section provides a detailed, self-validating protocol for the quantification of this compound in a bulk drug substance. The causality for each parameter is explained to ensure reproducibility.
Apparatus and Materials
-
HPLC system with a UV/PDA detector, pump, and autosampler.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric glassware (Class A).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Phosphoric acid (AR grade).
Reagent and Standard Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v). Rationale: This composition ensures the solubility of the analyte and is compatible with the mobile phase.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses analyte ionization for better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard & Linearity Solutions (e.g., 10-150 µg/mL): Prepare a series of dilutions from the stock solution into separate volumetric flasks using the diluent. These will be used to establish the calibration curve.
-
Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the sample, transfer to a 250 mL volumetric flask, dissolve, and dilute to volume with diluent.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard column for good resolution of non-polar compounds. |
| Mobile Phase | Gradient: 60% A / 40% B to 20% A / 80% B over 10 min | Gradient elution ensures separation from early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 230 nm | Wavelength selected based on the UV absorbance maximum of the bromophenyl chromophore. |
| Run Time | 15 min | Sufficient time to elute the main peak and any potential impurities. |
System Suitability and Analysis Sequence
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to check for interfering peaks.
-
Make five replicate injections of a working standard (e.g., 100 µg/mL).
-
Acceptance Criteria (System Suitability): The %RSD for the peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
-
Inject the linearity solutions in increasing order of concentration.
-
Inject the sample solutions.
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- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
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- 11. scispace.com [scispace.com]
- 12. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
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- 17. fda.gov [fda.gov]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Toxicity of Bromo-, Chloro-, and Fluoro-Substituted Analogs for Researchers and Drug Development Professionals
In the landscape of drug discovery and chemical research, the introduction of halogen atoms—fluorine, chlorine, and bromine—into organic molecules is a common strategy to modulate their physicochemical properties, metabolic stability, and biological activity. However, this structural modification also profoundly impacts the toxicological profile of the compounds. This guide provides a comprehensive comparison of the toxicity of bromo-, chloro-, and fluoro-substituted analogs, offering insights into the underlying mechanisms and providing standardized experimental protocols for their evaluation.
Introduction: The Double-Edged Sword of Halogenation
Halogenation can enhance the therapeutic efficacy of a drug molecule by increasing its lipophilicity, improving membrane permeability, and blocking sites of metabolism. However, the nature of the carbon-halogen (C-X) bond, its strength, and its susceptibility to metabolic activation are critical determinants of a compound's toxicity. The general trend often observed is that the toxicity of halogenated compounds increases with the polarizability and decreasing bond strength of the halogen, following the order F < Cl < Br. This guide will delve into the nuances of this trend across different toxicological endpoints.
Mechanistic Insights into Halogen-Induced Toxicity
The toxicity of many halogenated compounds is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive electrophilic species. This process is often mediated by cytochrome P450 (CYP) enzymes in the liver.
Metabolic Activation Pathways
The primary mechanism of toxicity for many haloalkanes and halobenzenes involves their bioactivation to reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and genotoxicity.[1][2]
A key pathway for halobenzenes, for instance, involves CYP-mediated epoxidation of the aromatic ring. These epoxides can then rearrange to form phenols or be converted to dihydrodiols. The phenols can be further oxidized to highly reactive quinones.[3][4]
Caption: Metabolic activation of halobenzenes to toxic intermediates.
The nature of the halogen substituent influences the rate and pathway of metabolism. The weaker C-Br bond compared to the C-Cl bond can lead to a greater propensity for the formation of reactive intermediates from brominated compounds. Conversely, the high strength of the C-F bond often makes fluorinated compounds more resistant to metabolic cleavage, which can, but does not always, lead to lower toxicity.[5]
Comparative Toxicity Assessment: Key Endpoints
A comprehensive toxicological evaluation involves assessing multiple endpoints. This section compares the toxicity of bromo-, chloro-, and fluoro-analogs across cytotoxicity, genotoxicity, hepatotoxicity, and neurotoxicity.
Cytotoxicity
Cytotoxicity assays are fundamental in toxicology, providing a measure of a compound's ability to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity.
Comparative Cytotoxicity Data (IC50 Values)
| Compound Class | Fluoro-analog (IC50) | Chloro-analog (IC50) | Bromo-analog (IC50) | Cell Line | Reference |
| Halophenols | 4-Fluorophenol: ~3.5 mM | 4-Chlorophenol: ~1.5 mM | 4-Bromophenol: ~0.8 mM | V79 | [5] |
| Halogenated Flavones | Cl-F: >100 µM | DiCl-F: ~50 µM | BrCl-F: ~25 µM | CLB70 (Canine Lymphoma) | [6] |
Note: The provided IC50 values are approximate and intended for comparative purposes. Experimental conditions can significantly influence these values.
The data generally indicates that for simple aromatic compounds like phenols, the cytotoxicity increases from fluoro to bromo substitution.[5] This trend is consistent with the bond strength hypothesis, where the more easily metabolized bromophenol is more toxic. In the case of more complex molecules like halogenated flavones, the brominated analog also exhibited the highest cytotoxicity.[6]
Genotoxicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a compound.
Comparative Genotoxicity of Haloanilines (Ames Test)
| Compound | Mutagenicity in S. typhimurium TA100 | Reference |
| 4-Fluoroaniline | Weakly mutagenic | [7] |
| 4-Chloroaniline | Mutagenic | [7] |
| 2-Methyl-4-bromoaniline | Strongly mutagenic | [7] |
| 2-Methyl-4-chloroaniline | Strongly mutagenic | [7] |
The results for haloanilines suggest that both chloro- and bromo-substituted anilines can be potent mutagens, while the fluoro-substituted analog was found to be weakly mutagenic.[7] This highlights that even within the same class of compounds, the position and nature of the halogen are critical determinants of genotoxicity.
Hepatotoxicity
The liver is a primary target for the toxicity of many xenobiotics due to its central role in metabolism. Hepatotoxicity can manifest as various forms of liver damage.
Comparative Acute Oral Toxicity (LD50) of Halogenated Benzenes in Mice
| Compound | LD50 (mg/kg) | Toxicity Ranking | Reference |
| Fluorobenzene | >2000 | Least Toxic | [5] |
| Chlorobenzene | ~1110-2290 | Moderately Toxic | [5][8] |
| Bromobenzene | ~2383 | Moderately Toxic | [5] |
| Iodobenzene | ~1750 | Moderately Toxic | [5] |
For monohalogenated benzenes, fluorobenzene is notably less toxic than its chloro and bromo counterparts in terms of acute oral toxicity.[5] The hepatotoxicity of halobenzenes is closely linked to their metabolic activation to reactive epoxides and quinones, which can deplete cellular glutathione and bind to cellular proteins, leading to hepatocellular necrosis.[1][8]
Neurotoxicity
The nervous system is another important target for chemical-induced toxicity. Neurotoxicity can manifest as a wide range of adverse effects on the structure or function of the nervous system.
Comparative Neurotoxicity of 4-Haloanilines in Rats
A study investigating the neurotoxic potential of single oral doses of 4-haloanilines in rats revealed the following order of decreasing neurotoxic potential:
4-Bromoaniline > 4-Fluoroaniline ≥ 4-Chloroaniline >> 4-Iodoaniline
This study demonstrated that bromo-, fluoro-, and chloro-anilines induced hindlimb paralysis and other neurological deficits, with 4-bromoaniline being the most potent.[9] This highlights that for neurotoxicity, the trend may not strictly follow the simple bond-strength hypothesis and can be influenced by other factors such as distribution to the nervous system and specific interactions with neural targets.
Experimental Protocols for Toxicity Assessment
To ensure the reliability and reproducibility of toxicity data, standardized protocols are essential. The following are detailed, step-by-step methodologies for key in vitro toxicity assays.
Cytotoxicity Assessment: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Genotoxicity Assessment: Ames Test (OECD 471) Protocol
The Ames test is a bacterial reverse mutation assay that detects gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[13][14]
Workflow for Ames Test (Plate Incorporation Method)
Caption: Simplified workflow for the Ames test (plate incorporation method).
Detailed Protocol (Plate Incorporation Method):
-
Bacterial Culture: Grow the selected bacterial tester strains overnight in nutrient broth to reach a density of 1-2 x 10^9 cells/mL.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.[15]
-
Plate Incorporation: To sterile tubes, add the following in order:
-
2 mL of molten top agar (at 45°C)
-
0.1 mL of the bacterial culture
-
0.1 mL of the test compound solution (at various concentrations)
-
0.5 mL of the S9 mix or a buffer for the non-activation condition.
-
-
Plating: Vortex the tubes briefly and pour the contents onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[14]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and/or a reproducible increase at one or more concentrations.[13]
Conclusion and Future Directions
The toxicological profile of halogenated compounds is a complex interplay of the nature of the halogen, its position on the molecule, and the overall chemical structure. While general trends can be observed, a case-by-case evaluation using a battery of standardized toxicological assays is imperative for a comprehensive risk assessment.
-
Brominated analogs often exhibit higher toxicity, which is frequently linked to the lower C-Br bond energy, facilitating metabolic activation to reactive intermediates.
-
Chlorinated analogs generally show intermediate toxicity between brominated and fluorinated counterparts.
-
Fluorinated analogs can have varied toxicological profiles. The high strength of the C-F bond can lead to increased metabolic stability and reduced toxicity. However, in some cases, fluorine substitution can alter metabolic pathways, leading to the formation of unique and potentially toxic metabolites.
Future research should focus on developing more predictive in silico models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can accurately forecast the toxicity of novel halogenated compounds early in the drug discovery process. Additionally, a deeper understanding of the specific metabolic pathways and the nature of the reactive intermediates formed from different halogenated analogs will be crucial for designing safer and more effective therapeutic agents.
References
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- Neutral red uptake assay for the estimation of cell viability/cytotoxicity. RE-Place, [Link].
- Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC, [Link].
- Neutral Red Uptake Assay. RE-Place, [Link].
- ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
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- Metabolic hepatic pathway of halobenzenes mediated by CYP450. X stands for any halogenated atom.
- Comparison of early injury to liver endoplasmic reticulum by halomethanes, hexachloroethane, benzene, toluene, bromobenzene, ethionine, thioacetamide and dimethylnitrosamine. PubMed, [Link].
- Biotransformation and toxicity of halogen
- Perspective on halogen
- Modulation of halobenzene-induced hepatotoxicity by DT-diaphorase modulators, butylated hydroxyanisole and dicoumarol: evidence for possible involvement of quinone metabolites in the toxicity of halobenzenes. PubMed, [Link].
- Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hep
- QSTR Studies on Acute Toxicity and Mutagenicity of Halogenated Benzenes.
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- Acute Inhalation Toxicity of Some Halogenated and Non-halogenated Hydrocarbons.
- Perspective on halogen
- Metabolic activation and detoxification of bromobenzene leading to cytotoxicity. PubMed, [Link].
- (PDF) Halogenated Aromatic Compounds.
- Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone.
- Metabolic activation of carcinogens and toxic chemicals. PubMed, [Link].
- Average estimated LD 50 values and the classification of HD breakdown...
- TOXICOLOGICAL PROFILE FOR BENZENE. Environmental Protection Agency (EPA), [Link].
- Comparative toxicokinetics of chlorinated and brominated haloacetates in F344 rats. Toxicology and Applied Pharmacology, [Link].
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- Ames assay mutagenicity and electronic structure calculations of bromomethylfluoranthenes, chloromethylfluoranthenes, and hydroxymethylfluoranthenes. PubMed, [Link].
- Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. PubMed, [Link].
- Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers associ
- Correlations between the experimental and the best calculated...
- Structure-mutagenicity and Structure-Cytotoxicity Studies on Bromine-Containing Cysteine S-conjugates and Rel
- Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in r
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evaluating the influence of the cyclopentyl ring versus a cyclohexyl ring on biological activity
Abstract
In the landscape of medicinal chemistry, the subtle substitution of one aliphatic ring for another can precipitate profound shifts in a compound's biological activity. This guide provides a comprehensive evaluation of the cyclopentyl versus the cyclohexyl ring, two of the most common saturated carbocycles employed in drug design. We will dissect their fundamental conformational and physicochemical differences and explore how these distinctions translate into tangible impacts on pharmacokinetic and pharmacodynamic profiles. Through illustrative case studies, detailed experimental protocols, and in-depth analysis, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in molecular design and optimization.
Introduction: More Than Just a Carbon Difference
The choice between incorporating a five-membered cyclopentyl ring or a six-membered cyclohexyl ring into a drug candidate is far from arbitrary. While separated by only a single methylene unit, their distinct structural topographies impart unique properties that can significantly influence a molecule's interaction with its biological target and its overall disposition within an organism. The cyclohexyl ring, with its well-defined, low-energy chair conformation, offers a rigid scaffold that can provide precise vectoral orientation of substituents. In contrast, the cyclopentyl ring possesses greater conformational flexibility, existing as a dynamic equilibrium of envelope and twist forms.[1] This inherent flexibility can be advantageous for exploring broader conformational space within a binding pocket but may also come at an entropic cost upon binding. Understanding the nuanced interplay of these structural characteristics is paramount for rational drug design.
Conformational Analysis: A Tale of Two Rings
The fundamental differences in the biological activities of cyclopentyl- and cyclohexyl-containing compounds are deeply rooted in their conformational preferences.
Cyclopentane: The cyclopentane ring is in a constant state of flux, rapidly interconverting between two primary non-planar conformations: the "envelope" and the "twist".[2] This pseudorotation occurs with a low energy barrier, meaning that at room temperature, the ring is highly flexible.[2] This flexibility allows it to adapt its shape to fit into various binding pockets, but this adaptability can also lead to a greater entropic penalty upon binding, as the ring's conformational freedom is restricted.
Cyclohexane: The cyclohexane ring predominantly adopts a stable "chair" conformation, which effectively minimizes both angle and torsional strain.[3] Substituents on a cyclohexane ring can occupy either an axial or equatorial position. The equatorial position is generally more stable for bulkier groups to avoid steric clashes known as 1,3-diaxial interactions.[4] This conformational rigidity can be highly beneficial in drug design, as it allows for the precise positioning of functional groups to optimize interactions with a biological target. However, this same rigidity can also be a hindrance if the target's binding site requires a different spatial arrangement of substituents.
Caption: Ligand-receptor binding considerations.
Influence on Pharmacokinetics: ADME Profile Modulation
The journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME) is heavily influenced by its physicochemical properties. The choice between a cyclopentyl and a cyclohexyl ring can therefore significantly impact a drug's pharmacokinetic profile.
Metabolism: A critical point of differentiation is metabolic stability. Cyclohexyl rings are often susceptible to oxidation by cytochrome P450 enzymes, typically at the 4-position. [5]This can lead to rapid clearance and a short half-life. While cyclopentyl rings are also subject to metabolism, their metabolic fate can be more varied. In a study on fentanyl analogs, it was observed that as the alicyclic ring size increased, N-dealkylation decreased in favor of alicyclic ring oxidation. [6][7][8]For instance, the normetabolite of cyclopropyl fentanyl accounted for 82% of the total metabolic peak area with no observed ring oxidation, whereas larger ring structures showed increased ring oxidation. [6][8] Lipophilicity and Distribution: As previously noted, cyclohexyl-containing compounds tend to be more lipophilic. This can lead to increased plasma protein binding and a larger volume of distribution, potentially affecting the amount of free drug available to interact with the target. The increased lipophilicity of cyclohexyl groups may also lead to greater penetration of the blood-brain barrier.
Case Study: Fentanyl Analogs
A compelling example illustrating the differential effects of these rings can be found in the metabolism of alicyclic fentanyl analogs. A study utilizing human hepatocytes demonstrated a clear trend: as the size of the alicyclic ring increased from cyclopropyl to cyclohexyl, the primary metabolic pathway shifted from N-dealkylation to oxidation of the alicyclic ring itself. [7]For cyclopentyl fentanyl, a mixture of both pathways was observed. In the case of cyclohexyl fentanyl, monohydroxylation on the cyclohexyl ring was a major metabolic route, alongside the formation of the normetabolite. [7]This highlights how the larger, more lipophilic cyclohexyl ring becomes a prime target for oxidative metabolism.
Experimental Protocols
To empirically evaluate the impact of cyclopentyl versus cyclohexyl substitution, the following experimental protocols are recommended.
Determination of Lipophilicity (LogD) via Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between an aqueous and an organic phase. [9] Objective: To determine the distribution coefficient (LogD) at a physiologically relevant pH (e.g., 7.4).
Materials:
-
Test compound (cyclopentyl and cyclohexyl analogs)
-
1-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add a precise volume of the phosphate buffer and 1-octanol.
-
Spike the vial with a small volume of the compound stock solution.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by letting the vial stand or by centrifugation.
-
Carefully collect a sample from both the aqueous and the 1-octanol layers.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the rate of metabolic clearance of the cyclopentyl and cyclohexyl analogs in liver microsomes or hepatocytes.
Materials:
-
Test compound (cyclopentyl and cyclohexyl analogs)
-
Liver microsomes (human, rat, etc.) or cryopreserved hepatocytes
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS for quantification
Procedure:
-
Pre-warm the liver microsome/hepatocyte suspension and NADPH regenerating system (if applicable) to 37°C.
-
In a microcentrifuge tube, add the buffer and the test compound.
-
Initiate the metabolic reaction by adding the liver microsome/hepatocyte suspension and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Caption: Experimental workflows for property evaluation.
Conclusion and Drug Design Considerations
The decision to employ a cyclopentyl or a cyclohexyl ring is a strategic choice in medicinal chemistry that should be guided by the specific goals of the drug discovery program.
Consider a Cyclopentyl Ring When:
-
Increased aqueous solubility is desired.
-
A degree of conformational flexibility is needed to accommodate the binding site.
-
Metabolic oxidation of a cyclohexyl ring is a known liability.
Consider a Cyclohexyl Ring When:
-
A rigid scaffold is required for precise positioning of substituents to maximize binding affinity.
-
Increased lipophilicity is needed to enhance membrane permeability or target engagement in a lipophilic pocket.
-
The entropic penalty of binding a flexible system is a concern.
Ultimately, the optimal choice is context-dependent and often requires empirical validation. By understanding the fundamental principles outlined in this guide and employing the described experimental protocols, researchers can make more informed decisions, accelerating the journey from hit to lead and beyond.
References
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- ResearchGate. (n.d.). Conformational analysis of cycloalkanes.
- Tonokura, K., et al. (2010). Observation of the A-X Electronic Transitions of Cyclopentyl and Cyclohexyl Peroxy Radicals via Cavity Ringdown Spectroscopy. PubMed, 114(2), 594-603. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
This document provides essential, in-depth guidance for the safe handling and proper disposal of 1-(4-Bromophenyl)cyclopentanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Core Principle: Hazard Identification and Waste Classification
The foundation of any chemical disposal protocol is a thorough understanding of the substance's inherent properties and hazards. This compound is a halogenated organic compound. This classification is the single most critical factor determining its disposal pathway.
The presence of a bromine atom on the phenyl ring places it in the category of halogenated organic wastes.[1][2] These compounds require specific disposal methods, primarily high-temperature incineration, to prevent the release of hazardous materials into the environment and to ensure the complete destruction of the molecule.[1][3] Improper disposal, such as mixing with non-halogenated solvents or discharging to drains, can lead to the formation of persistent environmental pollutants and may violate federal and local regulations.[4][5]
Hazard Profile Summary
While some safety data sheets for similar compounds may indicate "no known hazard," it is crucial to handle this compound with care, recognizing the potential for irritation and other health effects associated with halogenated organic acids.[6] Prudent practice dictates treating it as a hazardous substance.
| Hazard Type | Description | Rationale and Recommended Actions |
| Skin Irritation | May cause skin irritation upon contact.[7] | The acidic nature and the presence of the bromophenyl group can irritate the skin. Always wear nitrile or other chemically resistant gloves. If contact occurs, wash the affected area immediately with soap and water.[4][8] |
| Eye Irritation | May cause serious eye irritation.[7] | Direct contact with the eyes can cause significant irritation or damage. Always wear safety glasses with side shields or chemical goggles. If contact occurs, flush eyes for at least 15 minutes with water.[4] |
| Respiratory Irritation | Inhalation of dust or fumes may cause respiratory tract irritation.[7] | As a solid, the compound can form dust that can be inhaled. Handle only in a well-ventilated area or within a chemical fume hood to minimize exposure.[9][8] |
| Environmental Hazard | Discharge into the environment must be avoided.[4] | Brominated organic compounds can be persistent in the environment. Never dispose of this chemical down the drain or in regular trash.[4] |
Procedural Workflow: From Laboratory Bench to Final Disposal
The following sections provide a step-by-step guide for the entire lifecycle of this compound waste in the laboratory.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the chemical in any capacity—weighing, in a reaction, or preparing for disposal—ensure the correct PPE is worn. The principle of causality here is simple: the PPE acts as the primary barrier between the researcher and the potential chemical hazards identified above.
| PPE Item | Specification | Justification |
| Eye Protection | Safety glasses with side shields or chemical goggles (EN 166 compliant). | Protects against accidental splashes or dust getting into the eyes, preventing serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a chemical fume hood. | If weighing or handling outside of a fume hood where dust may be generated, use a NIOSH-approved respirator. |
Step 2: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. This protocol ensures that the waste stream is correctly identified and not contaminated with incompatible chemicals.
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container specifically labeled for "Halogenated Organic Waste."[1][10] These containers are often color-coded (e.g., green) to prevent accidental mixing.[1]
-
Label the Container: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organics."[10] List all constituents, including this compound and any solvents used. Do not use abbreviations or chemical formulas.[10]
-
Deposit Waste:
-
Solid Waste: Carefully transfer pure this compound or materials contaminated with it (e.g., weighing paper, contaminated paper towels) into the designated container.
-
Solutions: If the compound is in solution, ensure the solvent is also a halogenated organic. If mixed with non-halogenated solvents, the entire mixture must be disposed of as halogenated waste.[2]
-
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][10] This prevents the release of vapors and protects against spills.
-
Avoid Incompatibilities: Never mix this acidic compound with bases in the same waste container.[1] Also, avoid mixing with strong oxidizing agents.[8] Such mixing can cause dangerous chemical reactions.
Step 3: Accidental Spill and Emergency Procedures
In the event of a spill, a rapid and safe response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and notify your institution's safety officer.
-
Ensure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Don Appropriate PPE: Before cleaning, don the full PPE detailed in the table above.
-
Contain and Absorb:
-
Collect and Dispose: Once absorbed, scoop the material into the halogenated organic waste container.[4][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Restock: Replace any used items in the spill kit.
Formal Disposal Protocol and Regulatory Framework
All chemical waste must be disposed of in accordance with local, state, and federal regulations. For this compound, this involves the following formal steps.
-
Storage: Store the sealed and labeled halogenated waste container in a designated satellite accumulation area within the laboratory. Do not accumulate more than 55 gallons of hazardous waste in this area.[10]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (E&S) department to arrange for the pickup of the hazardous waste.
-
Licensed Disposal: The E&S department will transfer the waste to a licensed professional waste disposal company.[6][7] This ensures the waste is transported and disposed of in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
-
Final Treatment: As a halogenated organic waste, this compound will be destroyed via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] Incineration with appropriate scrubbers is necessary to manage the hydrobromic acid (HBr) that is formed during combustion.[3]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making and segregation process for laboratory waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
References
- AFG Bioscience LLC. (2016). 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET.
- ChemicalBook. (2023). This compound - Chemical Safety Data Sheet MSDS / SDS.
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- Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
- AK Scientific, Inc. Safety Data Sheet (United States) cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid.
- University of Barcelona. Classification of special laboratory waste.
- Fisher Scientific. SAFETY DATA SHEET - Cyclopentanecarboxylic acid.
- University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide.
- Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol.
- Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Fisher Scientific. SAFETY DATA SHEET - Cyclopentyl bromide.
- U.S. Environmental Protection Agency (EPA). Other Disposal Guidance | I-WASTE DST.
- Fisher Scientific. SAFETY DATA SHEET - 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid.
- U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- SynQuest Labs. 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 1-Bromopentane.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET - bromocyclopentane.
- U.S. Environmental Protection Agency (EPA). (1998). Environmental Fact Sheet, Organobromine.
- U.S. Government Publishing Office. (1998). Federal Register, Volume 63 Issue 85.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenyl)cyclopentanecarboxylic Acid
As researchers and drug development professionals, our work with novel chemical intermediates like 1-(4-Bromophenyl)cyclopentanecarboxylic acid is foundational to discovery.[1] This compound, a versatile building block in organic synthesis, demands meticulous handling to ensure both personal safety and experimental integrity.[1] This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. Based on data for the compound and structurally similar molecules, the primary hazards are:
-
Skin Irritation (H315): Direct contact with the solid powder can cause skin irritation, characterized by redness, itching, or inflammation.[2][3]
-
Serious Eye Irritation (H319): The compound is a significant eye irritant.[2][3] Accidental contact with the eyes can lead to pain, watering, redness, and potential damage if not addressed immediately.
-
Respiratory Tract Irritation (H335): As a fine powder, there is a considerable risk of aerosolization.[4] Inhaling the dust can irritate the respiratory system, causing coughing and discomfort.[2][3]
From a field perspective, the primary risk during routine handling (e.g., weighing, transfers) is the generation of airborne dust. Therefore, our safety strategy must prioritize containment and respiratory protection alongside dermal and eye protection.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. An effective safety protocol always begins with engineering and administrative controls.
-
Engineering Controls: The most crucial engineering control is the use of a certified chemical fume hood.[5] All operations involving the transfer of solid this compound must be performed within a fume hood to contain dust and prevent inhalation.
-
Administrative Controls: This includes proper training, restricting access to handling areas, and adhering to standard operating procedures (SOPs). Always ensure eyewash stations and safety showers are readily accessible and unobstructed.[6]
Core PPE Ensemble: A Detailed Breakdown
The selection of PPE must be tailored to the specific task. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task / Operation | Primary Hazard(s) | Required Engineering Control | Minimum PPE Ensemble |
| Weighing & Transfer of Solid | Inhalation of dust, Skin/Eye contact | Chemical Fume Hood | Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator (recommended) |
| Preparing Solutions | Splash, Skin/Eye contact | Chemical Fume Hood | Nitrile Gloves, Safety Goggles, Lab Coat |
| Running Reactions / Workup | Splash, Inhalation of vapors (if heated) | Chemical Fume Hood | Nitrile Gloves, Safety Goggles, Lab Coat |
| Handling Spills | High risk of Dust/Splash | Ventilated Area / Fume Hood | Chemical-Resistant Gloves (Nitrile), Chemical Splash Goggles, Face Shield, Lab Coat or Apron, N95 Respirator |
Detailed PPE Specifications:
-
Eye and Face Protection:
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory for all operations.[7] They must provide a complete seal around the eyes to protect from dust and splashes.
-
Face Shield: When handling larger quantities or during procedures with a high risk of splashing (e.g., cleaning up a spill), a face shield should be worn in addition to safety goggles for full facial protection.[8][9]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation for incidental contact with compounds of this type.[10][11] Always inspect gloves for tears or defects before use.[12] If prolonged contact is anticipated or if working with the compound in aggressive solvents, consult a glove compatibility chart. For spill cleanup, heavier-duty gloves may be appropriate.
-
-
Body Protection:
-
Laboratory Coat: A standard, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[11] Ensure the material is appropriate for the chemicals being used in the broader experimental context.
-
-
Respiratory Protection:
-
Fume Hood Priority: The chemical fume hood is the primary method for respiratory protection.
-
Respirator Use: While a fume hood is essential, as a best practice for weighing out fine, irritant powders, wearing a NIOSH-approved N95 dust mask or respirator provides an additional layer of safety against inhalation.[8] This is especially important to prevent inhaling particles that may eddy within the fume hood during transfers.
-
Operational Plans: Step-by-Step Protocols
Trustworthiness in the lab comes from repeatable, validated procedures. The following protocols provide a direct, step-by-step guide for safe handling and disposal.
PPE Selection & Donning Workflow
The following diagram outlines the decision-making process for ensuring adequate protection before handling the chemical.
Caption: PPE selection workflow for handling this compound.
Protocol 1: Safe Handling and Use
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items.
-
PPE Inspection & Donning: Inspect your lab coat, gloves, and goggles for any damage. Don the lab coat and safety goggles first, followed by gloves. If using a respirator, perform a seal check.
-
Chemical Handling: Conduct all manipulations of the solid compound deep within the fume hood to minimize the escape of dust. Use a spatula for transfers and gently tap to release the powder; do not shake or drop it from a height.
-
Post-Handling: Once the task is complete, securely cap the container. Wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect residual dust.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).[12] Next, remove the lab coat, followed by eye protection.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.[5][13]
Protocol 2: Spill Management and Disposal
-
Evacuate and Secure: If a significant spill occurs outside of a fume hood, evacuate personnel from the immediate area. Restrict access.
-
Assess and Assemble PPE: For any spill, don the full spill response ensemble: nitrile gloves, chemical splash goggles, a face shield, and a lab coat.
-
Containment: Do NOT use water to clean up the dry powder, as this can create a more challenging slurry. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[10]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[10] Avoid creating dust during this process.
-
Decontamination: Once the bulk material is collected, decontaminate the area according to your institution's SOPs for acidic compounds.
-
Disposal: The waste container must be sealed, properly labeled (e.g., "Hazardous Waste: this compound"), and stored in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[5][10] Never dispose of this chemical down the drain.
References
- AFG Bioscience LLC. (2016). 1-(4-Bromophenyl)
- Powder Coated Tough. (2018). Personal Protective Equipment—What a Finisher Needs to Know.
- Ribble Technology. Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. Ribble Technology. [Link]
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- Angene Chemical. (2021). Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol. Angene Chemical. [Link]
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
